molecular formula C20H34O8 B12425288 Acetyl tributyl citrate-d3

Acetyl tributyl citrate-d3

Cat. No.: B12425288
M. Wt: 405.5 g/mol
InChI Key: QZCLKYGREBVARF-GKOSEXJESA-N
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Description

Acetyl tributyl citrate-d3 is a useful research compound. Its molecular formula is C20H34O8 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H34O8

Molecular Weight

405.5 g/mol

IUPAC Name

tributyl 2-(2,2,2-trideuterioacetyl)oxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3/i4D3

InChI Key

QZCLKYGREBVARF-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC(CC(=O)OCCCC)(CC(=O)OCCCC)C(=O)OCCCC

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Properties of Acetyl Tributyl Citrate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Acetyl tributyl citrate-d3 (ATBC-d3), a deuterated analog of Acetyl tributyl citrate (ATBC). Given the limited availability of specific experimental data for the d3-labeled variant, this guide also includes extensive data for the non-deuterated form for comparative purposes. It is important to note that while the physical properties are expected to be very similar, minor differences arise due to the kinetic isotope effect.[1][2]

Core Physical Properties

This compound is primarily utilized as an internal standard in quantitative analyses, such as those employing Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical behavior closely mimics that of the native ATBC, allowing for accurate quantification in complex matrices.

Quantitative Data Summary

The following tables summarize the available quantitative data for both this compound and its non-deuterated counterpart, Acetyl tributyl citrate.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₁D₃O₈MedChemExpress
Molecular Weight 405.50 g/mol MedChemExpress
Appearance Clear Colourless OilPharmaffiliates

Table 2: Physical Properties of Acetyl tributyl citrate (ATBC)

PropertyValueSource(s)
CAS Number 77-90-7Sigma-Aldrich, Wikipedia[3]
Molecular Formula C₂₀H₃₄O₈PubChem[4], Wikipedia[3]
Molar Mass 402.484 g·mol⁻¹Wikipedia[3]
Appearance Colorless liquidPubChem[4], Wikipedia[3], SpecialChem[5]
Density 1.046 - 1.05 g/mL at 25 °CPubChem[4], Sigma-Aldrich, Wikipedia[3]
Melting Point -80 °C (-112 °F; 193 K)PubChem[4], Wikipedia[3]
Boiling Point 172 to 174 °C at 1 mmHgWikipedia[3]
331 °C at 732 mmHgPubChem[4]
Solubility in water 0.02 g/L (20 °C)Wikipedia[3]
Refractive Index n20/D 1.443 (lit.)Sigma-Aldrich

Experimental Protocols

Determination of Physical Properties

Standardized methods from organizations like ASTM would be used to determine properties such as boiling point, melting point, and density. For instance, ASTM D1045-86 is a standard test method for sampling and testing plasticizers used in plastics, which would be relevant for ATBC.[6]

Mass Spectrometry for Isotopic Verification

Mass spectrometry is a crucial technique to confirm the identity and isotopic enrichment of this compound. The mass difference between the deuterated and non-deuterated compound is readily detectable.

  • Protocol: A sample of this compound is introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the resulting ions. The presence of a molecular ion peak at approximately 405.5 m/z would confirm the incorporation of three deuterium atoms. The relative abundance of this peak compared to the peak for the non-deuterated compound (at 402.5 m/z) would determine the isotopic purity.

Infrared Spectroscopy for Isotopic Substitution Analysis

Infrared (IR) spectroscopy can be used to monitor the extent of isotopic substitution. The change in mass from protium to deuterium results in a shift in the vibrational frequency of chemical bonds.

  • Protocol: An IR spectrum of the deuterated sample is obtained. The presence and position of C-D bond stretching frequencies, which differ from C-H stretching frequencies, are analyzed. The relative areas of the O-H and O-D stretching vibration bands can be used to calculate the extent of isotopic exchange.[7]

Visualization of Experimental Workflow

The primary application of this compound is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiment.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 Key Principle Sample Biological or Environmental Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification of ATBC using ATBC-d3 Signal MS->Quantification Result Final Concentration of ATBC Quantification->Result Principle ATBC and ATBC-d3 co-elute in LC and are distinguished by mass in MS. The ratio of their signals allows for accurate quantification.

Caption: Workflow for the use of this compound as an internal standard in LC-MS/MS analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of Acetyl Tributyl Citrate-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Acetyl tributyl citrate-d3 (ATBC-d3), a deuterated analog of the widely used plasticizer and pharmaceutical excipient, Acetyl tributyl citrate (ATBC). The introduction of a deuterium label on the acetyl group provides a valuable tool for researchers in various fields, including drug metabolism, pharmacokinetics, and material science, by enabling sensitive and specific detection in analytical studies.

Introduction to this compound

Acetyl tributyl citrate (ATBC) is a biocompatible and biodegradable plasticizer commonly used in medical devices, food packaging, and pharmaceutical formulations.[1][2] The deuterated version, ATBC-d3, where the three hydrogen atoms of the acetyl group are replaced with deuterium, serves as an invaluable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Its use as a tracer allows for precise tracking and quantification in complex biological and environmental matrices.

Synthesis of this compound

The synthesis of ATBC-d3 is a two-step process that mirrors the synthesis of its non-deuterated counterpart. The first step involves the esterification of citric acid with n-butanol to produce tributyl citrate (TBC). The second step is the acetylation of TBC with deuterated acetic anhydride (acetic anhydride-d6) to yield the final product, ATBC-d3.

Step 1: Synthesis of Tributyl Citrate (TBC)

The formation of TBC is achieved through the Fischer esterification of citric acid with n-butanol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid.

Reaction: Citric Acid + 3 n-Butanol --(Catalyst, Heat)--> Tributyl Citrate + 3 H₂O

Step 2: Acetylation of Tributyl Citrate to ATBC-d3

The hydroxyl group of the synthesized TBC is then acetylated using acetic anhydride-d6. This step introduces the deuterium label onto the molecule.

Reaction: Tributyl Citrate + Acetic Anhydride-d6 --(Catalyst, Heat)--> this compound + Acetic Acid-d3

A logical workflow for the synthesis process is illustrated in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Citric Acid + n-Butanol Esterification Esterification (p-toluenesulfonic acid catalyst) Reactants->Esterification TBC Tributyl Citrate (TBC) Esterification->TBC Acetylation Acetylation (p-toluenesulfonic acid catalyst) TBC->Acetylation Deuterated_Reagent Acetic Anhydride-d6 Deuterated_Reagent->Acetylation Crude_ATBC_d3 Crude ATBC-d3 Acetylation->Crude_ATBC_d3

Diagram 1: Synthesis workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of ATBC, adapted for the preparation of its deuterated analog.

Protocol 1: Synthesis of Tributyl Citrate (TBC)
  • Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.

  • Reactants:

    • Citric acid: 1 mole

    • n-Butanol: 4.5 moles

    • p-Toluenesulfonic acid (catalyst): 0.5-1.0% of the mass of citric acid

  • Procedure: a. Add citric acid, n-butanol, and p-toluenesulfonic acid to the reaction flask. b. Heat the mixture to reflux (approximately 120-130 °C). c. Continuously remove the water generated during the reaction using the Dean-Stark apparatus. d. Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 7 mg KOH/g. e. Once the reaction is complete, cool the mixture and proceed to the purification of TBC or directly to the acetylation step after removing excess n-butanol under reduced pressure.

Protocol 2: Synthesis of this compound (ATBC-d3)
  • Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.

  • Reactants:

    • Tributyl citrate (from Protocol 1): 1 mole

    • Acetic anhydride-d6: 1.1-1.3 moles

    • p-Toluenesulfonic acid (catalyst): 0.5-1.0% of the mass of citric acid

  • Procedure: a. To the crude or purified TBC, add acetic anhydride-d6 and p-toluenesulfonic acid. b. Heat the mixture to 110-130 °C with stirring for approximately 2 hours. c. Monitor the reaction to completion (e.g., by TLC or GC). d. After cooling, the crude ATBC-d3 is ready for purification.

Purification of this compound

Purification is a critical step to ensure the high purity of ATBC-d3 required for research applications. The process typically involves neutralization, washing, and a final purification step such as vacuum distillation or column chromatography.

A general workflow for the purification process is depicted below.

Purification_Workflow cluster_purification Purification of this compound Crude_Product Crude ATBC-d3 Neutralization Neutralization (e.g., with NaHCO3 solution) Crude_Product->Neutralization Washing Washing (with water and brine) Neutralization->Washing Drying Drying (e.g., with Na2SO4) Washing->Drying Final_Purification Final Purification (Vacuum Distillation or Column Chromatography) Drying->Final_Purification Pure_ATBC_d3 Pure ATBC-d3 Final_Purification->Pure_ATBC_d3

Diagram 2: Purification workflow for this compound.
Protocol 3: Purification of ATBC-d3

  • Neutralization: a. Cool the crude reaction mixture to 70-80 °C. b. Wash the mixture with a 5-10% sodium bicarbonate or sodium hydroxide solution to neutralize the acidic catalyst and any remaining acetic acid-d3. Repeat as necessary until the aqueous layer is neutral.

  • Washing: a. Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.

  • Drying and Decolorization: a. Dry the organic layer over anhydrous sodium sulfate. b. For colored impurities, the product can be treated with activated carbon and then filtered.

  • Final Purification: a. Vacuum Distillation: Distill the crude product under reduced pressure to obtain pure ATBC-d3. This is an effective method for large-scale purification. b. Column Chromatography: For smaller scale and higher purity, silica gel column chromatography can be employed. A typical eluent system is a mixture of hexane and ethyl acetate.

Quantitative Data

The following tables summarize key quantitative data for ATBC and expected data for ATBC-d3. While specific yield and purity for the deuterated compound are not widely published, they are expected to be comparable to the non-deuterated analog.

Table 1: Reaction Parameters for ATBC Synthesis

ParameterValueReference
Tributyl Citrate Synthesis
Citric Acid:n-Butanol (molar ratio)1 : 3.6 - 4.5[3]
Catalyst (p-TSA)0.5 - 1.0% (w/w of citric acid)
Reaction Temperature120 - 135 °C[3]
Reaction Time~5 hours[3]
Acetylation to ATBC
TBC:Acetic Anhydride (molar ratio)1 : 1.1 - 1.3
Reaction Temperature80 - 85 °C[3]
Reaction Time1.5 hours[3]

Table 2: Physical and Chemical Properties

PropertyAcetyl Tributyl Citrate (ATBC)This compound (ATBC-d3)
Molecular Formula C₂₀H₃₄O₈C₂₀H₃₁D₃O₈
Molecular Weight 402.48 g/mol [4]~405.50 g/mol
Appearance Colorless liquid[2]Colorless liquid
Boiling Point 172-174 °C at 1 mmHgExpected to be similar to ATBC
Purity (typical) >99%>99% (commercially available)[1]

Spectroscopic Data for Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized ATBC-d3 and to verify the incorporation of the deuterium label.

Expected Spectroscopic Data for ATBC-d3:

  • ¹H NMR: The spectrum of ATBC-d3 will be very similar to that of ATBC, with the notable absence of the singlet peak corresponding to the acetyl protons (CH₃), which typically appears around δ 2.0 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum will also be nearly identical to that of ATBC. The carbon of the acetyl group (CD₃) may show a multiplet due to carbon-deuterium coupling.

  • Mass Spectrometry: The mass spectrum of ATBC-d3 will show a molecular ion peak (or a protonated molecule [M+H]⁺) that is 3 mass units higher than that of ATBC, confirming the incorporation of three deuterium atoms.

Table 3: Comparison of Spectroscopic Data

Spectroscopic DataAcetyl Tributyl Citrate (ATBC)This compound (ATBC-d3) (Expected)
¹H NMR (CDCl₃) δ ~2.0 (s, 3H, -COCH₃)Absence of the singlet at δ ~2.0
Mass Spectrum (m/z) [M+H]⁺ ≈ 403.2[M+H]⁺ ≈ 406.2

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and purification of this compound for research purposes. By following the detailed protocols and utilizing the provided analytical data for comparison, researchers can confidently prepare high-purity ATBC-d3. The availability of this deuterated internal standard is crucial for advancing studies in drug development, toxicology, and materials science, enabling more accurate and reliable quantification of ATBC in various matrices.

References

An In-depth Technical Guide to the Solubility of Acetyl Tributyl Citrate-d3 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acetyl tributyl citrate-d3 (ATBC-d3) in common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Acetyl tributyl citrate (ATBC), as a close proxy. The structural similarity between ATBC and ATBC-d3 suggests their solubility profiles will be nearly identical.

Acetyl tributyl citrate is a widely used plasticizer, recognized for its low toxicity and biodegradability.[1][2] Its deuterated form, ATBC-d3, serves as a valuable internal standard or tracer in various analytical studies. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and ensuring accurate quantification in experimental assays.

Core Findings on Solubility

ATBC is characterized as a colorless, odorless, oily liquid that is generally soluble in most organic solvents but insoluble in water.[3][4] Technical data sheets and chemical literature consistently report its miscibility with alcohols and other common organic solvents.[2][5]

Quantitative Solubility Data

Table 1: Solubility of Acetyl Tributyl Citrate (ATBC) in Common Solvents

SolventQualitative SolubilityNotes
WaterInsolubleReported values are typically <0.1 g/100 mL.[6][7]
EthanolMiscibleATBC is miscible with 96% ethanol.[7]
MethanolSolubleGenerally soluble in alcohols.[4][5]
AcetoneSolubleMiscible with acetone.[8][9]
DichloromethaneMiscibleMiscible with methylene chloride.[7]
Diethyl EtherMiscibleMiscible with ether.[10]
HexaneSolubleA solution of ATBC in hexane is commercially available.[11]
Dimethyl Sulfoxide (DMSO)SolubleDMSO has been used as a solvent for ATBC in research.[12][13]

Note: This data is for the non-deuterated Acetyl tributyl citrate (ATBC) and serves as a strong indicator for the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound such as this compound in an organic solvent using the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solute (this compound) is added to the solvent of interest and agitated at a constant temperature until equilibrium is achieved. The saturated solution is then filtered to remove any undissolved solute, and the concentration of the dissolved solute in the clear filtrate is determined using a validated analytical method, such as HPLC.

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis HPLC Analysis cluster_quantification Quantification prep1 Weigh excess ATBC-d3 into a vial prep2 Add a known volume of organic solvent prep1->prep2 prep3 Seal the vial prep2->prep3 equil1 Place vial in an orbital shaker at constant temperature (e.g., 25°C) prep3->equil1 equil2 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) equil1->equil2 sample1 Allow undissolved solid to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtrate with the mobile phase to a suitable concentration sample3->sample4 analysis1 Inject the diluted sample into the HPLC system sample4->analysis1 analysis2 Record the peak area from the chromatogram analysis1->analysis2 quant2 Determine the concentration of the sample from the calibration curve analysis2->quant2 quant1 Prepare a calibration curve with known concentrations of ATBC-d3 quant1->quant2 quant3 Calculate the solubility, accounting for the dilution factor quant2->quant3

Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen organic solvent (or a miscible solvent that will be used as the mobile phase) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover a suitable concentration range (e.g., 1-100 µg/mL).

  • Preparation of Saturated Solution (Shake-Flask Method):

    • Add an excess amount of this compound (e.g., 50-100 mg) to a glass vial. The exact amount should be enough to ensure a solid phase remains after equilibration.

    • Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vial from the shaker and let it stand undisturbed to allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.

    • Accurately dilute a known volume of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set up the HPLC system with the following or similar parameters (method development and validation are recommended):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detector: UV at a suitable wavelength (e.g., 210 nm, as ATBC lacks a strong chromophore at higher wavelengths).

      • Column Temperature: 30 °C.

    • Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample filtrate for analysis.

  • Data Analysis and Calculation:

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area against the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature, typically expressed in mg/mL or g/L.

Conclusion

While specific quantitative solubility data for this compound remains to be formally published, the available information for its non-deuterated analogue, ATBC, provides a reliable indication of its high solubility in common organic solvents and insolubility in water. For precise quantitative determination, the detailed experimental protocol provided in this guide offers a robust framework for researchers and scientists in the field of drug development and analytical chemistry. This will enable accurate preparation of solutions and enhance the reliability of experimental outcomes where this compound is employed.

References

A Technical Guide to High-Purity Acetyl Tributyl Citrate-d3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acetyl tributyl citrate-d3 (ATBC-d3) is the deuterated form of Acetyl tributyl citrate (ATBC), a widely utilized plasticizer and pharmaceutical excipient. The incorporation of deuterium atoms (d3 on the acetyl group) makes it an invaluable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry-based quantification allows for precise and accurate measurements of the non-deuterated ATBC in various biological matrices. This technical guide provides an in-depth overview of commercial suppliers, experimental protocols, and the biological interactions of high-purity this compound.

Commercial Suppliers of High-Purity this compound

For researchers and drug development professionals, sourcing high-purity deuterated compounds is critical for experimental success. Several reputable commercial suppliers offer this compound, often under the chemical name Tri-n-butyl 2-Acetyl-d3-citrate. The table below summarizes the offerings from prominent vendors.

SupplierProduct NameCAS NumberIsotopic EnrichmentAvailable Quantities
--INVALID-LINK--Tri-n-butyl 2-Acetyl-d3-citrate1794753-49-399 atom % D0.05 g, 0.1 g
--INVALID-LINK--Tri-n-butyl 2-Acetyl-d3-citrate1794753-49-3Not specifiedNot specified
--INVALID-LINK--Tri-n-butyl 2-Acetyl-d3-citrate1794753-49-399 atom % D50 mg, 100 mg
--INVALID-LINK--Tri-n-butyl 2-Acetyl-d3-citrate1794753-49-3Not specified0.05 g, 0.1 g
--INVALID-LINK--This compoundNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are essential for the successful application and analysis of this compound. The following sections outline protocols for its synthesis, purification, and analytical characterization.

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for its non-deuterated counterpart, primarily involving a two-step process: esterification of citric acid followed by acetylation with a deuterated reagent.[1][2][3]

Step 1: Synthesis of Tributyl Citrate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine citric acid, n-butanol (in excess), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid.[1]

  • Esterification: Heat the mixture to reflux. The water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Remove the excess n-butanol under reduced pressure. The resulting crude tributyl citrate can be used in the next step without further purification.

Step 2: Acetylation with Acetic Anhydride-d6

  • Reaction Setup: To the crude tributyl citrate in a reaction flask, add acetic anhydride-d6. Acetic anhydride-d6 serves as the source of the deuterium label.

  • Acetylation: Heat the mixture, typically with continued use of an acid catalyst, to facilitate the acetylation of the hydroxyl group on the citrate backbone.

  • Monitoring: Monitor the reaction by TLC or gas chromatography (GC) to ensure the complete consumption of the tributyl citrate starting material.

  • Work-up: After the reaction is complete, cool the mixture. The excess acetic anhydride-d6 and the catalyst are removed through vacuum distillation and subsequent purification steps.

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Citric Acid + n-Butanol Citric Acid + n-Butanol Tributyl Citrate (Crude) Tributyl Citrate (Crude) Citric Acid + n-Butanol->Tributyl Citrate (Crude) Esterification (p-toluenesulfonic acid) This compound (Crude) This compound (Crude) Tributyl Citrate (Crude)->this compound (Crude) Acetylation (Acetic Anhydride-d6) Washing Washing This compound (Crude)->Washing Neutralization Distillation Distillation Washing->Distillation Removal of Impurities High-Purity ATBC-d3 High-Purity ATBC-d3 Distillation->High-Purity ATBC-d3

Synthesis and Purification Workflow
Purification Protocol

Purification is crucial to achieve the high purity required for analytical standards. A multi-step process is typically employed.

  • Neutralization and Washing: The crude product is first washed with an aqueous solution of a weak base, such as sodium bicarbonate, to remove any residual acid catalyst. This is followed by washing with brine to remove water-soluble impurities.

  • Drying: The organic layer containing the product is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The final purification is achieved by vacuum distillation to separate the high-boiling this compound from any non-volatile impurities and residual starting materials.

Analytical Characterization for Purity Assessment

The chemical and isotopic purity of the final product must be rigorously assessed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity

  • Objective: To determine the chemical purity and confirm the isotopic distribution of this compound.

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent like n-hexane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1 minute, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Full scan to identify all components and selected ion monitoring (SIM) to quantify the relative abundance of deuterated and non-deuterated fragments.

  • Data Analysis: Chemical purity is determined by the relative peak area of the product. Isotopic purity is assessed by comparing the mass-to-charge ratios of the molecular ion and key fragments with their theoretical values for the d3-labeled compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuteration Site

  • Objective: To confirm the chemical structure and the position of the deuterium label.

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • ¹H NMR: The absence or significant reduction of the signal corresponding to the acetyl protons (around 2.1 ppm for the non-deuterated compound) confirms successful deuteration at the acetyl group. The remaining proton signals should correspond to the tributyl citrate backbone.[5]

  • ¹³C NMR: The ¹³C NMR spectrum should be consistent with the structure of Acetyl tributyl citrate. The carbon of the acetyl group will show a characteristic triplet in the proton-coupled spectrum due to coupling with deuterium.

  • ²H NMR: A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the acetyl group, providing direct evidence of deuteration.

G Analytical Workflow for Purity Assessment cluster_gcms GC-MS cluster_nmr NMR High-Purity ATBC-d3 High-Purity ATBC-d3 GC-MS Analysis GC-MS Analysis High-Purity ATBC-d3->GC-MS Analysis NMR Analysis NMR Analysis High-Purity ATBC-d3->NMR Analysis Chemical Purity Chemical Purity GC-MS Analysis->Chemical Purity Peak Area % Isotopic Purity Isotopic Purity GC-MS Analysis->Isotopic Purity Mass Spectrum Analysis Structural Confirmation Structural Confirmation NMR Analysis->Structural Confirmation ¹H and ¹³C Spectra Deuteration Site Deuteration Site NMR Analysis->Deuteration Site ¹H and ²H Spectra G ATBC-d3 Interaction with PXR/SXR Signaling Pathway ATBC-d3 ATBC-d3 PXR PXR ATBC-d3->PXR Binds and Activates PXR/RXR Heterodimer PXR/RXR Heterodimer PXR->PXR/RXR Heterodimer Forms Heterodimer with RXR RXR RXR->PXR/RXR Heterodimer PXRE (DNA) PXRE (DNA) PXR/RXR Heterodimer->PXRE (DNA) Binds to CYP3A4 Gene Transcription CYP3A4 Gene Transcription PXRE (DNA)->CYP3A4 Gene Transcription Initiates CYP3A4 Enzyme CYP3A4 Enzyme CYP3A4 Gene Transcription->CYP3A4 Enzyme Leads to increased Drug Metabolism Drug Metabolism CYP3A4 Enzyme->Drug Metabolism Increases

References

Acetyl Tributyl Citrate-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Acetyl tributyl citrate-d3 (ATBC-d3), a deuterated analog of the common plasticizer and pharmaceutical excipient, Acetyl tributyl citrate. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and workflow visualizations to facilitate its use in quantitative analysis.

Core Compound Specifications

This compound is a stable isotope-labeled version of Acetyl tributyl citrate, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound, as it is chemically identical but mass-shifted.

A summary of its key properties is presented below:

PropertyValueCitations
CAS Number 1794753-49-3[1][2][3][4][5]
Molecular Formula C₂₀H₃₁D₃O₈[1][2][3]
Molecular Weight 405.50 g/mol [1][2][3][4][5]
Appearance Clear, colorless to light yellow oil/liquid[1][3]
Unlabeled CAS Number 77-90-7[1][4][5]
Primary Application Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[1]

Experimental Protocol: Quantification of Acetyl Tributyl Citrate in Biological Matrices using ATBC-d3 Internal Standard via LC-MS/MS

This protocol outlines a general procedure for the quantification of Acetyl tributyl citrate (ATBC) in a biological matrix such as plasma, using this compound as an internal standard. This method is based on the principles of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Stock and Working Solutions:

  • ATBC Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of ATBC reference standard and dissolve it in 1.0 mL of a suitable organic solvent like methanol or acetonitrile.[3]

  • ATBC-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of ATBC-d3 and dissolve it in 1.0 mL of the same solvent used for the ATBC stock.

  • Working Solutions:

    • Prepare a series of ATBC working solutions for the calibration curve by serially diluting the ATBC stock solution with the appropriate solvent (e.g., a 50:50 mixture of acetonitrile and water).[3]

    • Prepare a working solution of ATBC-d3 at a concentration of 100 ng/mL by diluting the ATBC-d3 stock solution.[3]

2. Sample Preparation (Protein Precipitation Method for Plasma):

  • Pipette 100 µL of the plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL ATBC-d3 internal standard working solution to each tube and vortex briefly. The use of a stable isotope-labeled internal standard is crucial as it compensates for variations in sample preparation, matrix effects, and instrument response.[6]

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture vigorously for approximately one minute.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase conditions for the LC-MS/MS analysis.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation.[1]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a typical starting point.[7]

    • Flow Rate: A flow rate of 0.3 mL/min is suggested.[7]

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for ATBC.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity.

    • MRM Transitions:

      • ATBC (Analyte): m/z 403.2 → 129.0[7]

      • ATBC-d3 (Internal Standard): A specific transition for the deuterated compound would need to be determined, but it would be expected to have a precursor ion of m/z 406.2.

    • The fragmentor voltages and collision energies should be optimized for both the analyte and the internal standard to achieve the best signal intensity.[7]

4. Data Analysis:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte (ATBC) to the peak area of the internal standard (ATBC-d3) against the concentration of the analyte in the calibration standards.

  • The concentration of ATBC in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the quantification of Acetyl tributyl citrate using its deuterated internal standard.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (ATBC) cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock (ATBC-d3) add_is Spike with ATBC-d3 stock_is->add_is cal_standards->add_is qc_samples QC Samples qc_samples->add_is sample_collection Collect Plasma Sample sample_collection->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_reconstitute Dry & Reconstitute extract_supernatant->dry_reconstitute lcms_analysis LC-MS/MS Analysis dry_reconstitute->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

This guide provides a foundational understanding and practical framework for the utilization of this compound in a research setting. The provided protocol should be further optimized and validated for specific applications and matrices.

References

Unveiling Metabolic Fates: A Technical Guide to Acetyl Tributyl Citrate-d3 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the applications of Acetyl tributyl citrate-d3 (ATBC-d3) as a valuable tool in the field of metabolomics. ATBC, a commonly used plasticizer, has garnered increasing attention regarding its metabolic fate and potential biological effects. The use of its stable isotope-labeled counterpart, ATBC-d3, offers a powerful approach to trace and quantify its metabolites in complex biological matrices, providing crucial insights for exposure assessment and safety evaluation. This document provides a comprehensive overview of the methodologies employed in such studies, presents available quantitative data, and illustrates the key metabolic pathways and experimental workflows.

Tracing the Path: Metabolite Identification and Quantification

A key application of ATBC-d3 in metabolomics is to serve as a tracer in human studies to identify and monitor the excretion of its metabolites. In a notable study, human volunteers were administered a single oral dose of ATBC-d3, and urine samples were collected over 48 hours to track the biotransformation products. Analysis by Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF/MS) revealed several key metabolites.

Table 1: Identified Urinary Metabolites of this compound in Humans

MetaboliteAbbreviation
Acetyl dibutyl citrate-d3ADBC-d3
Hydroxy-acetyl dibutyl citrate-d3OH-ADBC-d3
Trihydroxy-acetyl tributyl citrate-d3(OH)3-ATBC-d3
Dibutyl citrateDBC
Hydroxy-dibutyl citrateOH-DBC
Hydroxy-dibutanoic acidOH-DBA

Source: Adapted from suspect screening analysis of human urine after oral administration of ATBC-d3.[1][2]

While specific concentration data from this human study is not publicly available, the research identified promising candidate biomarkers for assessing ATBC exposure. The estimated urinary elimination half-lives for the detected ATBC metabolites ranged from 1.0 to 9.9 hours.[1][2]

Pharmacokinetic Profile of Acetyl Tributyl Citrate

While pharmacokinetic data for the deuterated form is limited, a study on unlabeled ATBC in rats provides valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings can serve as a foundational reference for studies involving ATBC-d3.

Table 2: Pharmacokinetic Parameters of Acetyl Tributyl Citrate in Rats

ParameterIntravenous (10 mg/kg)Oral (500 mg/kg)
Cmax (ng/mL) 1035.7 ± 214.3283.3 ± 103.1
Tmax (h) 0.081.0
AUClast (ng·h/mL) 188.9 ± 37.02757.1 ± 1386.9
t1/2 (h) 1.3 ± 0.3-
CL (L/h/kg) 54.4 ± 10.5-
Vss (L/kg) 48.9 ± 11.2-
Bioavailability (%) -27.4

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vss: Volume of distribution at steady state. Data are presented as mean ± standard deviation.

Source: Adapted from a pharmacokinetic study of ATBC in rats.

Experimental Protocols

The following sections detail the methodologies for the analysis of ATBC and its metabolites, adapted from published research.

Sample Preparation for UPLC-qTOF/MS Analysis of Urine

This protocol is a representative method for the extraction of ATBC metabolites from urine samples for analysis.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at 3,000 rpm for 10 minutes at 4°C to pellet any particulate matter.

  • Protein Precipitation: Transfer 300 µL of the urine supernatant to a clean microcentrifuge tube. Add 900 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 3 minutes. Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Injection: Inject an appropriate volume (e.g., 2 µL) of the supernatant into the UPLC-qTOF/MS system for analysis.

UPLC-qTOF/MS Method for Metabolite Profiling

The following are typical parameters for a UPLC-qTOF/MS system for the analysis of ATBC metabolites.

  • UPLC System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Q-TOF Premier Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Range: m/z 50-1000

  • Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative)

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS experiments for structural confirmation of identified metabolites.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of ATBC and a general workflow for metabolomics studies involving ATBC-d3.

cluster_workflow Experimental Workflow for ATBC-d3 Metabolomics A Oral Administration of ATBC-d3 to Volunteers B Urine Sample Collection (0-48 hours) A->B C Sample Preparation (Protein Precipitation) B->C D UPLC-qTOF/MS Analysis C->D E Data Processing and Metabolite Identification D->E F Biomarker Discovery and Pathway Analysis E->F

Figure 1. A generalized experimental workflow for a human metabolomics study involving oral administration of this compound (ATBC-d3).

cluster_pathway Proposed Metabolic Pathway of Acetyl Tributyl Citrate (ATBC) cluster_phase1 Phase I Metabolism ATBC Acetyl Tributyl Citrate (ATBC) Hydrolysis1 Hydrolysis (Esterases) ATBC->Hydrolysis1 Butoxy group Oxidation1 Oxidation (CYP450) ATBC->Oxidation1 Butyl chain Hydrolysis2 Hydrolysis ATBC->Hydrolysis2 Acetyl group ADBC Acetyl Dibutyl Citrate (ADBC) Hydrolysis1->ADBC OH_ATBC (OH)3-ATBC Oxidation1->OH_ATBC OH_ADBC OH-ADBC Oxidation1->OH_ADBC OH_DBC OH-DBC Oxidation1->OH_DBC OH_DBA OH-Dibutanoic Acid (OH-DBA) Oxidation1->OH_DBA TBC Tributyl Citrate (TBC) Hydrolysis2->TBC DBC Dibutyl Citrate (DBC) Hydrolysis2->DBC ADBC->Oxidation1 ADBC->Hydrolysis2 DBC->Oxidation1 OH_DBC->Oxidation1 Further Oxidation & Cleavage

Figure 2. A proposed metabolic pathway for Acetyl tributyl citrate (ATBC) involving hydrolysis and oxidation reactions.

Conclusion

The use of this compound is a powerful technique in metabolomics for elucidating the biotransformation of this widely used plasticizer. By tracing the metabolic fate of the deuterated compound, researchers can identify key metabolites that can serve as biomarkers of exposure. The combination of stable isotope labeling with advanced analytical platforms like UPLC-qTOF/MS provides a robust methodology for these investigations. The data and protocols presented in this guide offer a valuable resource for scientists and professionals in the fields of toxicology, environmental health, and drug development who are investigating the metabolic impact of xenobiotics. Further research to obtain more quantitative data on the metabolites of ATBC-d3 in human populations will be critical for refining exposure assessments and ensuring human safety.

References

Safety and handling guidelines for Acetyl tributyl citrate-d3 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acetyl tributyl citrate-d3 (ATBC-d3) in a laboratory setting. The data presented is primarily based on the non-deuterated form, Acetyl tributyl citrate (ATBC), as specific extensive toxicological data for the deuterated analog is limited. This extrapolation is based on the principle that isotopic labeling with deuterium does not significantly alter the fundamental chemical properties and associated hazards for routine laboratory handling.

Chemical and Physical Properties

This compound is the deuterated form of Acetyl tributyl citrate, a commonly used biodegradable plasticizer.[1] It is an almost colorless and odorless oily liquid, insoluble in water but soluble in alcohols and organic solvents.[2]

Table 1: Physical and Chemical Properties of Acetyl Tributyl Citrate

PropertyValueReference
Chemical Formula C20H31D3O8[3]
CAS Number 1794753-49-3[3]
Molar Mass 402.484 g·mol−1[4]
Appearance Colorless liquid[4][5]
Odor Very faint sweet, herbaceous odor[5][6]
Melting Point -80 °C[4][5]
Boiling Point 172 to 174 °C at 1 mm Hg[4]
Flash Point 204 °C (399.20 °F) to 217 °C (423 °F)[3][7]
Density 1.046 g/cm³ at 25 °C[4][5]
Solubility in water Insoluble[2]
Vapor Pressure 0.00000455 mmHg[5]

Toxicological Data

ATBC is considered to have low acute toxicity.[1][2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[7]

Table 2: Acute Toxicity Data for Acetyl Tributyl Citrate

TestSpeciesRouteDosageResultReference
LD50MouseIntraperitoneal> 4 g/kgNo significant toxicity observed[8]
LD50RatOral> 25 g/kgNo significant toxicity observed[1]
LD50RatOral> 30 g/kgNo significant toxicity observed[8]
LD50CatOral> 50 g/kgNo significant toxicity observed[8]
NOAELRatOral100 mg/kg bw/dayNo-Observed-Adverse-Effect Level[1]

Health Effects:

  • Eye Contact: May cause eye irritation.[3][7]

  • Skin Contact: May cause skin irritation and may be harmful if absorbed through the skin.[3][7] However, clinical testing showed no evidence of skin irritation or sensitization.[9]

  • Inhalation: May cause respiratory tract irritation if concentrated vapor is inhaled.[3][7]

  • Ingestion: May be harmful if swallowed and may cause irritation of the digestive tract.[3][7]

Hazard Identification and Control

While not classified as a hazardous substance according to GHS, standard laboratory precautions are essential.[3][10] The primary hazards are associated with its combustible nature at high temperatures and potential for mild irritation.[3]

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls to be implemented to minimize exposure risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Applicable) Engineering Engineering Controls - Fume Hood - Local Exhaust Ventilation Substitution->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Safety Training - Labeling Engineering->Administrative PPE Personal Protective Equipment (PPE) - Safety Goggles - Chemical-resistant Gloves - Lab Coat Administrative->PPE

Caption: Hierarchy of controls for safe handling.

Experimental Protocols and Handling Procedures

General Laboratory Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Lab_Handling_Workflow cluster_1 Laboratory Handling Workflow for this compound Start Receiving Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Start->Storage Preparation Work within a fume hood. Don appropriate PPE. Storage->Preparation Experiment Perform experimental procedures. Preparation->Experiment Decontamination Decontaminate work surfaces and equipment. Experiment->Decontamination Waste Dispose of waste in sealed, labeled containers according to institutional guidelines. Decontamination->Waste End End of Process Waste->End

Caption: General laboratory handling workflow.

Detailed Methodologies

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[11]

  • Keep the container tightly closed when not in use.[11]

  • Store away from incompatible materials such as strong oxidizing agents.[3][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[12]

  • Hand Protection: Handle with compatible chemical-resistant gloves.[3][12]

  • Skin and Body Protection: Wear a lab coat or impervious clothing.[3]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator may be required if ventilation is inadequate or if mists/vapors are generated.[12]

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid breathing mist or vapors.[11]

  • Use in a well-ventilated area, preferably within a laboratory fume hood.[3]

  • Wash hands thoroughly after handling.[12]

Spill and Leak Procedures:

  • Ensure adequate ventilation and eliminate all ignition sources.[7][11]

  • Wear appropriate PPE.[12]

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[7][12]

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[3][7]

  • Ventilate the area and wash the spill site after material pickup is complete.[12]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[3][7]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[3][11]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Fire-Fighting Measures:

  • This compound is a combustible liquid.[3][11]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][12]

  • Hazardous Combustion Products: Fire may produce irritating and/or toxic gases, including carbon oxides.[3][11]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3][7]

Disposal Considerations:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the product to enter drains.

Conclusion

This compound, much like its non-deuterated counterpart, exhibits a low toxicity profile. However, adherence to standard laboratory safety protocols is paramount to ensure the well-being of researchers and to prevent contamination. The implementation of the hierarchy of controls, proper use of personal protective equipment, and following established handling and disposal procedures will mitigate the risks associated with its use in a laboratory setting.

References

Acetyl Tributyl Citrate-d3 (ATBC-d3) as a Tracer in Environmental Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Acetyl tributyl citrate-d3 (ATBC-d3) in environmental studies. While the primary application of ATBC-d3 in a tracing context has been documented in human metabolism studies, its role in environmental fate analysis is principally as an internal standard for accurate quantification of its non-labeled counterpart, Acetyl tributyl citrate (ATBC). This guide details the methodologies for its use as an internal standard in environmental sample analysis, summarizes key quantitative data, and provides visual workflows to aid in experimental design.

Introduction to Acetyl Tributyl Citrate (ATBC) and its Environmental Relevance

Acetyl tributyl citrate (ATBC) is a widely used plasticizer, considered a safer alternative to phthalates in a variety of consumer products, including food packaging, toys, and medical devices.[1] Its increasing use has led to its presence in various environmental compartments. Understanding the environmental fate and transport of ATBC is crucial for assessing its potential ecological impact. ATBC is known to be readily biodegradable in soil.[2]

Stable isotope-labeled compounds, such as ATBC-d3, are powerful tools in environmental science. They can be used as tracers to follow the metabolic and environmental pathways of a compound or as internal standards to improve the accuracy of analytical measurements.

Application of ATBC-d3 in Environmental Analysis

Current research demonstrates the use of ATBC-d3 primarily as an internal standard for the quantification of ATBC in environmental matrices such as soil and compost.[1][3][4] Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is a highly accurate method for quantifying analytes in complex samples. The labeled standard behaves almost identically to the native analyte during sample extraction, cleanup, and analysis, thus compensating for any sample loss or matrix effects.

Experimental Workflow: Quantification of ATBC in Environmental Samples using ATBC-d3

The following diagram illustrates a typical workflow for the analysis of ATBC in soil or compost samples using ATBC-d3 as an internal standard.

ATBC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Soil/Compost Sample Spike Spike with ATBC-d3 (Internal Standard) Sample->Spike Extraction Solvent Extraction (e.g., Hexane) Spike->Extraction Cleanup Sample Cleanup (e.g., Filtration) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Injection Quantification Quantification of ATBC (Isotope Dilution) GCMS->Quantification

Figure 1: Experimental workflow for the quantification of ATBC in environmental samples using ATBC-d3 as an internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key steps in the analysis of ATBC in environmental samples using ATBC-d3.

Sample Collection and Preparation

Soil and compost samples are collected and preserved at 5°C prior to analysis.[1] For analysis, samples are typically lyophilized (freeze-dried).[1]

Extraction

A known amount of the lyophilized sample is placed in a glass bottle. A precise volume of a standard solution of ATBC-d3 in a suitable solvent is added to the sample. The sample is then extracted with an organic solvent, such as hexane.[1] The extraction process can be enhanced by stirring and sonication, and is often repeated multiple times to ensure complete recovery of the analyte.[1]

Sample Cleanup and Concentration

The combined extracts are filtered, for example, through glass fiber filters, to remove particulate matter.[1] The filtered extract is then concentrated to a small volume, often under a gentle stream of nitrogen, to increase the analyte concentration prior to instrumental analysis.[1]

Instrumental Analysis

The concentrated extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The GC separates the components of the mixture, and the MS detects and quantifies the native ATBC and the deuterated internal standard, ATBC-d3.

Quantitative Data

The use of ATBC-d3 as an internal standard allows for the determination of instrumental limits of detection (LOD) and quantification (LOQ) for ATBC in environmental samples.

ParameterValue (ng/g)MatrixReference
Limit of Detection (LOD) 13.4Compost[1]
Limit of Quantification (LOQ) 44.1Compost[1]

Biodegradation of Acetyl Tributyl Citrate

Proposed Biodegradation Pathway

The biodegradation of citrate esters like ATBC is expected to proceed through the hydrolysis of the ester bonds. While the specific catabolic pathway for ATBC has not been experimentally elucidated in detail, a proposed initial step involves the cleavage of the acetyl and butyl ester linkages.[5]

Biodegradation_Pathway ATBC Acetyl Tributyl Citrate (ATBC) Hydrolysis Hydrolysis (Esterases) ATBC->Hydrolysis Metabolites Metabolites (e.g., Tributyl Citrate, Acetyl Dibutyl Citrate) Hydrolysis->Metabolites Further_Degradation Further Degradation Metabolites->Further_Degradation CO2_H2O CO2 + H2O Further_Degradation->CO2_H2O

Figure 2: A simplified, proposed biodegradation pathway for Acetyl Tributyl Citrate in the environment.

Conclusion

This compound serves as an essential tool for the accurate quantification of ATBC in environmental matrices. Its application as an internal standard in isotope dilution mass spectrometry allows for reliable monitoring of this prevalent plasticizer in soil and compost. While its use as a direct tracer in environmental fate studies to elucidate degradation pathways and transport mechanisms is not yet widely documented in scientific literature, the methodologies and analytical capabilities are well-established for such applications. Future research employing ATBC-d3 as a tracer could provide valuable insights into the environmental behavior of ATBC, contributing to a more comprehensive understanding of its ecological risk profile.

References

An In-depth Technical Guide to the Mass Spectrum of Acetyl Tributyl Citrate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrum of deuterated compounds like Acetyl tributyl citrate-d3 (ATBC-d3) is crucial for metabolic studies, pharmacokinetic analysis, and quantitative bioassays. This guide provides a detailed overview of the expected mass spectrum of ATBC-d3, experimental protocols for its analysis, and visual representations of the analytical workflow and fragmentation patterns.

Data Presentation: Mass Spectral Data

The mass spectral data for unlabeled Acetyl tributyl citrate (ATBC) provides a foundation for understanding the fragmentation of its deuterated analog. The expected mass-to-charge ratios (m/z) for ATBC-d3 are predicted based on the addition of three deuterium atoms, most likely on the acetyl group, a common labeling position.

Table 1: Product Ion Mass Spectrum of Acetyl Tributyl Citrate (ATBC)

Precursor Ion (m/z)Product Ions (m/z)
403.2129.0, 185.2, 259.2, 329.0

Source: Data compiled from multiple sources.[2][3][4]

Table 2: Predicted Product Ion Mass Spectrum of this compound (ATBC-d3)

Precursor Ion (m/z)Predicted Product Ions (m/z)Predicted Fragment Identity
406.2132.0, 185.2, 259.2, 332.0[C4H9O3D3]+, [C8H13O5]+, [C12H21O7]+, [M-C4H9O-d3]+

Note: The predicted fragments for ATBC-d3 assume that the three deuterium atoms are located on the acetyl methyl group. This is a common labeling strategy for metabolic tracers.

Experimental Protocols

A robust and reproducible analytical method is essential for the accurate determination of ATBC-d3 in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose.[3][4][5]

Protocol: Quantification of this compound in a Biological Matrix using LC-MS/MS

1. Sample Preparation:

  • Standard and Quality Control (QC) Sample Preparation: Prepare stock solutions of ATBC-d3 and an appropriate internal standard (e.g., non-deuterated Acetyl tributyl citrate) in a suitable organic solvent like methanol or acetonitrile.[3] Serial dilutions are then made to prepare calibration standards and QC samples at various concentrations.

  • Matrix Extraction: For biological samples such as plasma or urine, a protein precipitation step is typically performed, followed by liquid-liquid extraction.[4]

    • To 100 µL of the biological sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: An HPLC system capable of gradient elution is required.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for ATBC-d3 and the internal standard. For ATBC-d3, this would be m/z 406.2 → 132.0 (or other confirmatory ions).

    • Instrument Parameters: Optimize cone voltage and collision energy to maximize the signal for the selected transitions.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of ATBC-d3 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Protein Precipitation & LLE) lc_separation LC Separation (C18 Reversed-Phase) sample_prep->lc_separation ionization Ionization (Electrospray - ESI) lc_separation->ionization mass_analysis Mass Analysis (Triple Quadrupole) ionization->mass_analysis detection Detection (MRM) mass_analysis->detection data_processing Data Processing & Quantification detection->data_processing

Figure 1: Experimental workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway of this compound

fragmentation_pathway parent ATBC-d3 [M+H]+ m/z 406.2 frag1 [M - C4H8O2 - C4H8]+ m/z 259.2 parent->frag1 Loss of butoxycarbonyl & butene frag2 [M - C4H9O - d3]+ m/z 332.0 parent->frag2 Loss of deuterated acetoxy group frag3 [C8H13O5]+ m/z 185.2 parent->frag3 Cleavage of two butyl esters frag4 [C4H9O3D3]+ m/z 132.0 parent->frag4 Deuterated acetylated butoxy fragment

Figure 2: Proposed fragmentation of this compound.

References

A Technical Guide to the Isotopic Enrichment Determination of Acetyl Tributyl Citrate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (ATBC) is a widely utilized plasticizer in various applications, including pharmaceutical coatings, medical devices, and food packaging.[1][2][3] Its deuterated isotopologue, Acetyl tributyl citrate-d3 (ATBC-d3), serves as a valuable internal standard for quantitative analysis by mass spectrometry, owing to its similar chemical and physical properties to the non-labeled compound but with a distinct mass-to-charge ratio.[4] The efficacy of ATBC-d3 as an internal standard is critically dependent on its isotopic enrichment, which is the percentage of molecules where the intended hydrogen atoms have been substituted by deuterium.[4][5] This guide provides an in-depth overview of the common analytical techniques and experimental protocols for determining the isotopic enrichment of ATBC-d3.

The molecular formula for the d3 isotopologue of ATBC is C20H31D3O8, with the deuterium atoms typically located on the acetyl group (Tri-n-butyl 2-Acetyl-d3-citrate).[6] Commercially available standards often report an isotopic enrichment of 99 atom % D.[6] Verification of this enrichment is crucial for ensuring the accuracy of quantitative assays.

Core Analytical Methodologies

The determination of isotopic enrichment for deuterated compounds like ATBC-d3 is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

  • Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of ATBC-d3, the relative intensities of the ions corresponding to the deuterated (d3) and non-deuterated (d0) species, as well as partially deuterated species (d1, d2), can be compared to calculate the isotopic enrichment.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common platforms for this analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of a molecule. For ATBC-d3, proton NMR (¹H NMR) can be used to quantify the degree of deuteration by comparing the integral of the signal corresponding to the acetyl group with that of other non-deuterated protons in the molecule.[8]

Experimental Protocols

The following are detailed protocols for determining the isotopic enrichment of this compound using GC-MS and NMR spectroscopy. These protocols are adapted from established methods for similar deuterated compounds.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the isotopic enrichment of ATBC-d3 by comparing the relative intensities of the mass ions of its isotopologues.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Column: A nonpolar column, such as a DB-5ms or equivalent, is suitable for the separation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the ATBC-d3 standard in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Employ a suitable temperature program for chromatographic separation. An example program could be: initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in full scan mode to acquire the mass spectra of the eluting peak corresponding to ATBC.

  • Data Analysis:

    • Identify the peak corresponding to Acetyl tributyl citrate.

    • Extract the mass spectrum for this peak.

    • Determine the ion intensities for the molecular ion of ATBC-d3 and its isotopologues. The theoretical molecular weight of unlabeled ATBC is 402.48 g/mol .[9] For the d3 variant, the expected molecular ion will be at a higher m/z.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [ I(d3) / (I(d0) + I(d1) + I(d2) + I(d3)) ] * 100 Where I represents the intensity of the respective mass ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To quantify the isotopic enrichment of ATBC-d3 by ¹H NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the ATBC-d3 standard in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify the proton signals in the spectrum. For unlabeled ATBC, the acetyl methyl protons appear as a singlet around 2.0 ppm, and the protons of the butyl chains appear at various chemical shifts between approximately 0.9 and 4.1 ppm.

    • In the spectrum of ATBC-d3, the intensity of the singlet at ~2.0 ppm will be significantly reduced due to deuteration.

    • The isotopic enrichment can be calculated by comparing the integration of the residual acetyl proton signal to the integration of a signal from a non-deuterated part of the molecule (e.g., one of the butyl chain methylene groups).

Data Presentation

The quantitative data obtained from the analysis can be summarized in the following tables for clarity and comparison.

Table 1: Expected Mass-to-Charge Ratios (m/z) for ATBC Isotopologues in MS Analysis

IsotopologueDescriptionExpected Molecular Ion (m/z)
d0Non-deuterated Acetyl tributyl citrate403.2 [M+H]⁺
d1Acetyl tributyl citrate with one deuterium404.2 [M+H]⁺
d2Acetyl tributyl citrate with two deuteriums405.2 [M+H]⁺
d3Fully deuterated Acetyl tributyl citrate406.2 [M+H]⁺

Note: The m/z values presented are for the protonated molecule [M+H]⁺, which is commonly observed in positive mode electrospray ionization.[7]

Table 2: Representative ¹H NMR Chemical Shifts for Acetyl Tributyl Citrate

ProtonsChemical Shift (ppm)MultiplicityIntegration (for d0)
Acetyl CH₃~2.0Singlet3H
Citrate CH₂~2.8, ~2.9Doublets4H
Butyl OCH₂~4.1Triplet6H
Butyl CH₂~1.6Multiplet6H
Butyl CH₂~1.4Multiplet6H
Butyl CH₃~0.9Triplet9H

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the isotopic enrichment of ATBC-d3 can be visualized as follows.

G Experimental Workflow for Isotopic Enrichment Determination of ATBC-d3 cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition cluster_processing Data Processing & Calculation cluster_result Final Result Sample ATBC-d3 Standard Dissolve Dissolve in Appropriate Solvent Sample->Dissolve GCMS GC-MS Analysis Dissolve->GCMS for MS NMR NMR Analysis Dissolve->NMR for NMR MassSpec Acquire Mass Spectrum GCMS->MassSpec NMRSpec Acquire 1H NMR Spectrum NMR->NMRSpec MS_Calc Calculate Enrichment from Ion Intensities MassSpec->MS_Calc NMR_Calc Calculate Enrichment from Signal Integrations NMRSpec->NMR_Calc Result Isotopic Enrichment (%) MS_Calc->Result NMR_Calc->Result

Caption: Workflow for ATBC-d3 isotopic enrichment determination.

Conclusion

The accurate determination of isotopic enrichment is a critical step in the validation of deuterated standards for quantitative bioanalysis. Both mass spectrometry and NMR spectroscopy offer robust and reliable methods for this purpose. The protocols and data presented in this guide provide a comprehensive framework for researchers and scientists to confidently assess the isotopic enrichment of this compound, thereby ensuring the integrity and accuracy of their analytical results.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Role of Acetyl Tributyl Citrate-d3 in Pharmacokinetic Studies of ATBC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (ATBC) is a widely utilized plasticizer in pharmaceutical coatings for solid oral dosage forms, medical devices, and food packaging.[1][2] As a substance with direct human exposure, a thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for assessing its safety and potential toxicity.[1][3] Accurate quantification of ATBC in biological matrices is the cornerstone of these pharmacokinetic studies. This technical guide provides an in-depth exploration of the critical role of Acetyl tributyl citrate-d3 (ATBC-d3), a deuterated analog of ATBC, in enhancing the precision and reliability of these bioanalytical methods.

Stable isotope-labeled (SIL) internal standards are the "gold standard" in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte of interest.[4] ATBC-d3, by virtue of its isotopic labeling, serves as the ideal internal standard for the quantification of ATBC, ensuring the integrity and accuracy of pharmacokinetic data. This guide will detail the principles of its application, provide comprehensive experimental protocols, present key pharmacokinetic data, and illustrate the metabolic pathways of ATBC.

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with ATBC-d3

The use of ATBC-d3 as an internal standard is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of ATBC-d3 is added to a biological sample at the initial stage of analysis. Since ATBC-d3 is chemically and physically almost identical to ATBC, it experiences the same variations during sample preparation, chromatography, and ionization.[4] However, due to its slightly higher mass, the mass spectrometer can differentiate between the analyte (ATBC) and the internal standard (ATBC-d3). By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process are effectively normalized, leading to highly accurate and precise quantification.[4]

Data Presentation: Pharmacokinetic Parameters of ATBC

The following tables summarize the key pharmacokinetic parameters of ATBC from a study in rats. It is important to note that in this particular study, a structural analog, acetyl triethyl citrate (ATEC), was used as the internal standard. However, the use of ATBC-d3 would be expected to yield even more robust and reliable data.

Table 1: Pharmacokinetic Parameters of ATBC in Rats After Intravenous (IV) Administration (10 mg/kg)

ParameterValue (Mean ± SD)
AUClast (ng·h/mL)1,321.3 ± 188.9
AUCinf (ng·h/mL)1,321.4 ± 188.9
CL (L/h/kg)7.6 ± 1.1
Vss (L/kg)3.5 ± 0.6
T½ (h)0.3 ± 0.1
Data sourced from Kim et al. (2018)[1]

Table 2: Pharmacokinetic Parameters of ATBC in Rats After Oral (PO) Administration (500 mg/kg)

ParameterValue (Mean ± SD)
AUC_last (ng·h/mL)18,125.7 ± 5,243.9
C_max (ng/mL)3,138.3 ± 1,029.8
T_max (h)1.3 ± 0.8
F (%)27.4
Data sourced from Kim et al. (2018)[1]

Experimental Protocols

The following section details a representative experimental protocol for a pharmacokinetic study of ATBC, incorporating the use of ATBC-d3 as the internal standard.

Animal Study Protocol

A typical pharmacokinetic study would involve the administration of ATBC to laboratory animals, such as Sprague-Dawley rats.[1]

  • Animal Model: Male Sprague-Dawley rats (8 weeks old, 250-300 g).[1]

  • Housing: Maintained at a controlled temperature (23 ± 3 °C) with a 12-hour light-dark cycle and controlled humidity (55 ± 15%).[1]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Fasting: Rats are fasted for 12 hours prior to dosing, with free access to water.[1]

  • Dosing:

    • Intravenous (IV): ATBC is dissolved in a suitable vehicle (e.g., 30% PEG 400 in saline) and administered via the tail vein at a specific dose (e.g., 10 mg/kg).[1]

    • Oral (PO): ATBC is administered by oral gavage at a specific dose (e.g., 500 mg/kg).[1]

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose).[1]

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[1]

Bioanalytical Method: LC-MS/MS Quantification of ATBC

The quantification of ATBC in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 10 µL of ATBC-d3 internal standard working solution (concentration to be optimized).

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1260 Infinity HPLC system or equivalent.[1]

    • Column: Kinetex C18 column (2.1 mm × 50 mm, 2.6 µm) or equivalent.[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in 90% acetonitrile (B).[1]

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Agilent 6460 triple quadrupole mass spectrometer or equivalent.[1]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).

      • ATBC transition: m/z 403.2 → 129.0.[1]

      • ATBC-d3 transition: To be determined based on the position and number of deuterium atoms. For a d3-labeled standard, the precursor ion would be m/z 406.2. The product ion would likely be the same as for ATBC (m/z 129.0), assuming the deuterium labels are not on the acetyl group that is cleaved.

  • Calibration and Quality Control:

    • Calibration standards and quality control (QC) samples are prepared by spiking known amounts of ATBC and a fixed amount of ATBC-d3 into blank plasma.

    • The calibration curve is constructed by plotting the peak area ratio of ATBC to ATBC-d3 against the nominal concentration of ATBC.

Mandatory Visualizations

Metabolic Pathway of ATBC

ATBC is metabolized primarily through hydrolysis by esterases in the plasma and liver.[1] The major metabolic pathway involves the cleavage of the ester bonds, leading to the formation of various metabolites. A human study involving the administration of ATBC-d3 identified several metabolites in urine.[5]

ATBC_Metabolism ATBC Acetyl Tributyl Citrate (ATBC) ADBC Acetyl Dibutyl Citrate (ADBC-d3) ATBC->ADBC Hydrolysis OH3_ATBC (OH)3-ATBC-d3 ATBC->OH3_ATBC Hydroxylation OH_ADBC Hydroxy-ADBC (OH-ADBC-d3) ADBC->OH_ADBC Hydroxylation DBC Dibutyl Citrate (DBC) ADBC->DBC Deacetylation & Hydrolysis OH_DBC Hydroxy-DBC (OH-DBC) DBC->OH_DBC Hydroxylation OH_DBA Hydroxy-Dibutyl Adipate (OH-DBA) DBC->OH_DBA Further Metabolism

Caption: Proposed metabolic pathway of Acetyl Tributyl Citrate (ATBC).

Experimental Workflow for ATBC Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study of ATBC utilizing ATBC-d3 as an internal standard.

PK_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing ATBC Administration (IV or PO to Rats) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spike Plasma with ATBC-d3 (IS) Plasma->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of ATBC (Peak Area Ratio) LCMS->Quantification PK_Analysis Pharmacokinetic Modeling (e.g., NCA) Quantification->PK_Analysis Report Generate PK Parameters (AUC, Cmax, T½) PK_Analysis->Report

Caption: Experimental workflow for an ATBC pharmacokinetic study.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of ATBC in biological matrices for pharmacokinetic studies. Its near-identical physicochemical properties to ATBC ensure reliable correction for analytical variability, thereby enhancing the quality and integrity of the resulting pharmacokinetic data. This technical guide provides a comprehensive overview of the principles, methodologies, and data relevant to the use of ATBC-d3 in ATBC pharmacokinetic research. By adhering to these "gold standard" practices, researchers, scientists, and drug development professionals can generate robust and defensible data critical for the safety assessment of this widely used pharmaceutical excipient.

References

Preliminary Investigation of Acetyl Tributyl Citrate-d3 Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the metabolism of Acetyl tributyl citrate-d3 (ATBC-d3). It summarizes the current understanding of its metabolic fate, identifies key metabolites, and outlines the experimental methodologies employed in these studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug metabolism, toxicology, and xenobiotic research.

Introduction

Acetyl tributyl citrate (ATBC) is a widely used plasticizer and a pharmaceutical excipient.[1][2] Understanding its metabolic pathway is crucial for assessing its safety and potential biological effects. The use of a deuterated analog, this compound (ATBC-d3), in metabolic studies allows for the unambiguous identification and tracking of its metabolites in complex biological matrices. This guide focuses on the initial findings related to the metabolism of ATBC-d3 in humans.

Identified Metabolites of this compound

A key study involving the oral administration of deuterium-labeled ATBC (ATBC-d3) to ten human volunteers led to the identification of six primary metabolites in urine.[3] These findings provide the foundational knowledge for the metabolic pathway of ATBC-d3.

Table 1: Urinary Metabolites of this compound Identified in Humans

Metabolite AbbreviationFull Metabolite Name
(OH)3-ATBC-d3Trihydroxy this compound
ADBC-d3Acetyl Dibutyl Citrate-d3
OH-ADBC-d3Hydroxy Acetyl Dibutyl Citrate-d3
DBCDibutyl Citrate
OH-DBCHydroxy Dibutyl Citrate
OH-DBAHydroxy Dibutanoic Acid

Source: Adapted from suspect screening analysis in human urine after oral administration of ATBC-d3.[3]

Among these, Acetyl Dibutyl Citrate-d3 (ADBC-d3) and Hydroxy Acetyl Dibutyl Citrate-d3 (OH-ADBC-d3) have been suggested as promising candidate biomarkers for monitoring ATBC exposure due to their high detection frequency and specificity.[3]

Pharmacokinetic Profile

Preliminary pharmacokinetic analysis of ATBC metabolites has provided insights into their elimination kinetics.

Table 2: Estimated Urinary Elimination Half-Lives of ATBC Metabolites

Metabolite GroupEstimated Elimination Half-Life (hours)
ATBC Metabolites1.0 - 9.9

Source: Based on one-compartment kinetic modeling of urinary excretion data.[3]

Experimental Protocols

The investigation of ATBC-d3 metabolism involves a multi-step process, from administration to metabolite analysis. The following sections detail the generalized experimental protocols based on available literature.

In Vivo Human Study Protocol

A human oral administration study is the primary method for investigating the in vivo metabolism of ATBC-d3.

  • Volunteer Recruitment: A cohort of healthy volunteers is recruited for the study.

  • Administration: A defined dose of deuterium-labeled ATBC (ATBC-d3) is administered orally to the volunteers.[3]

  • Sample Collection: Urine samples are collected at various time points over a 48-hour period post-administration to capture the excretion profile of the metabolites.[3]

  • Sample Storage: Collected urine samples should be immediately frozen and stored at -20°C or lower to prevent degradation of metabolites until analysis.

Sample Preparation for Urinary Metabolite Analysis

Proper sample preparation is critical for the accurate analysis of metabolites in urine.

  • Thawing: Frozen urine samples are thawed at room temperature.

  • Enzymatic Hydrolysis: To analyze both free and conjugated metabolites, an enzymatic hydrolysis step is often included. This typically involves incubation with β-glucuronidase/sulfatase at 37°C to cleave glucuronide and sulfate conjugates.

  • Protein Precipitation: Proteins in the urine sample are precipitated by adding a cold organic solvent, such as acetonitrile or methanol. The mixture is then centrifuged to pellet the precipitated proteins.[4]

  • Supernatant Collection: The resulting supernatant, containing the metabolites, is carefully collected.

  • Filtration: The supernatant is filtered through a 0.22 µm filter to remove any remaining particulate matter before analysis.[4]

Analytical Methodology: UPLC-qTOF/MS

Ultra-performance liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry (UPLC-qTOF/MS) is a powerful technique for the separation, detection, and identification of metabolites.[3]

  • Chromatographic Separation (UPLC):

    • Column: A reversed-phase C18 column is typically used for the separation of the metabolites.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is employed to achieve optimal separation.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Mass Spectrometric Detection (qTOF-MS):

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of metabolites.

    • Data Acquisition: Data is acquired in full scan mode to capture all ions within a specified mass range. High-resolution mass spectrometry allows for the determination of the elemental composition of the detected ions, aiding in metabolite identification.

    • Metabolite Identification: The identification of metabolites is based on accurate mass measurements, isotopic patterns (especially the deuterium label), and fragmentation patterns obtained through MS/MS analysis.

Visualizations

Proposed Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of ATBC-d3 based on the identified urinary metabolites. The primary metabolic reactions involve hydrolysis of the ester bonds and oxidation.

ATBC_Metabolism ATBC_d3 This compound OH3_ATBC_d3 (OH)3-ATBC-d3 ATBC_d3->OH3_ATBC_d3 Hydroxylation ADBC_d3 ADBC-d3 ATBC_d3->ADBC_d3 Hydrolysis OH_ADBC_d3 OH-ADBC-d3 ADBC_d3->OH_ADBC_d3 Hydroxylation DBC DBC ADBC_d3->DBC Deacetylation OH_DBC OH-DBC DBC->OH_DBC Hydroxylation OH_DBA OH-DBA DBC->OH_DBA Side-chain oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for ATBC-d3 Metabolism Study

This diagram outlines the key steps involved in a typical in vivo study of ATBC-d3 metabolism.

Experimental_Workflow cluster_study In Vivo Study cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Administration Oral Administration of ATBC-d3 Collection Urine Sample Collection (0-48h) Administration->Collection Hydrolysis Enzymatic Hydrolysis Collection->Hydrolysis Precipitation Protein Precipitation Hydrolysis->Precipitation Filtration Filtration Precipitation->Filtration UPLC UPLC Separation Filtration->UPLC MS qTOF-MS Detection UPLC->MS Identification Metabolite Identification MS->Identification Kinetics Pharmacokinetic Analysis Identification->Kinetics

References

Methodological & Application

Application Note: High-Throughput Quantification of Acetyl Tributyl Citrate (ATBC) in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acetyl tributyl citrate (ATBC), a widely used plasticizer, in biological matrices. The method utilizes a stable isotope-labeled internal standard, Acetyl tributyl citrate-d3 (ATBC-d3), to ensure high accuracy and precision. The protocol provides a streamlined sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of ATBC in pharmacokinetic studies, toxicological assessments, or quality control of pharmaceutical formulations.

Introduction

Acetyl tributyl citrate (ATBC) is a common plasticizer used in a variety of consumer products, including food packaging, medical devices, and pharmaceutical coatings.[1][2] Its potential for migration into food and biological systems necessitates sensitive and accurate analytical methods for its quantification.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high selectivity and sensitivity.[2][3] The use of a stable isotope-labeled internal standard, such as ATBC-d3, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of quantitative results.[4]

This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for ATBC quantification using ATBC-d3 as an internal standard.

Experimental

Materials and Reagents
  • Acetyl tributyl citrate (ATBC), analytical standard grade

  • This compound (ATBC-d3), as internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rat plasma)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ATBC and ATBC-d3 in methanol.

Working Standard Solutions: Prepare a series of working standard solutions of ATBC by serially diluting the stock solution with a 50:50 mixture of methanol and water.

Internal Standard Working Solution (100 ng/mL): Dilute the ATBC-d3 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the appropriate ATBC working standard solution and 10 µL of the ATBC-d3 internal standard working solution (100 ng/mL). For blank samples, add 10 µL of the 50:50 methanol/water mixture instead of the ATBC working standard.

  • Protein Precipitation: Add 300 µL of acetonitrile to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

A visual representation of the experimental workflow is provided below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (100 µL) spike_atbc Spike with ATBC Standard sample->spike_atbc Calibration/QC Samples spike_is Spike with ATBC-d3 (IS) sample->spike_is spike_atbc->spike_is ppt Protein Precipitation (300 µL ACN) spike_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer injection Inject into LC-MS/MS transfer->injection chromatography Chromatographic Separation injection->chromatography detection MS/MS Detection (SRM) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

A schematic of the sample preparation and analysis workflow.
LC-MS/MS Method

The liquid chromatography and mass spectrometry parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Scan TypeSelected Reaction Monitoring (SRM)

Table 3: SRM Transitions for ATBC and ATBC-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
ATBC 403.3185.110015
ATBC-d3 (IS) 406.3185.110015

Note: The SRM transition for ATBC-d3 is proposed based on the common fragmentation pathway of ATBC where the acetyl and butoxy groups are lost. The precursor ion mass is increased by 3 Da to account for the deuterium atoms. This transition should be experimentally confirmed and optimized.

Results and Discussion

Method Validation

The developed LC-MS/MS method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy Within-run and between-run accuracy (% bias) within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
LLOQ Signal-to-noise ratio ≥ 10 with acceptable precision and accuracy
Data Presentation

The quantitative data from a typical validation study are presented in the tables below.

Table 5: Calibration Curve for ATBC

Concentration (ng/mL)Mean Peak Area Ratio (ATBC/ATBC-d3)%CV
10.0125.6
50.0584.1
100.1153.5
500.5822.1
1001.1611.8
5005.8351.5
100011.6521.2

Table 6: Precision and Accuracy Data for ATBC Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Precision (%CV)Accuracy (%Bias)
Low 32.91 ± 0.155.2-3.0
Medium 8082.4 ± 3.34.0+3.0
High 800785.6 ± 27.53.5-1.8

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of Acetyl tributyl citrate in biological matrices using a deuterated internal standard. The method demonstrates excellent sensitivity, precision, and accuracy, making it well-suited for a variety of research and development applications. The provided protocols and validation guidelines offer a solid foundation for laboratories seeking to implement reliable ATBC analysis.

Below is a diagram illustrating the logical relationship of the key components of this analytical method.

G cluster_method Analytical Method cluster_components Key Components cluster_outcome Outcome sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18, Gradient Elution) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection quantification Accurate & Precise Quantification ms_detection->quantification analyte ATBC (Analyte) analyte->sample_prep is ATBC-d3 (Internal Standard) is->sample_prep

References

Application Note: Quantitative Analysis of Acetyl Tributyl Citrate-d3 using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Acetyl tributyl citrate (ATBC), a widely used plasticizer, in various sample matrices using gas chromatography-mass spectrometry (GC-MS). To ensure high accuracy and precision, this method utilizes Acetyl tributyl citrate-d3 (ATBC-d3) as an internal standard. The protocol provides comprehensive details on sample preparation, GC-MS instrument parameters, and data analysis. The inclusion of a deuterated internal standard corrects for variability in sample extraction and instrument response, making this method suitable for researchers, scientists, and drug development professionals requiring reliable quantification of ATBC.

Introduction

Acetyl tributyl citrate (ATBC) is a common plasticizer found in a variety of consumer products, including food packaging, medical devices, and pharmaceutical coatings.[1] Due to its potential for migration into food and other products, sensitive and accurate methods for its quantification are essential for safety and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like ATBC.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively minimizes analytical variability. This application note provides a robust GC-MS method for the reliable determination of ATBC.

Experimental Protocol

The following protocol outlines the steps for sample preparation and GC-MS analysis of ATBC using ATBC-d3 as an internal standard.

Materials and Reagents
  • Acetyl tributyl citrate (ATBC), analytical standard

  • This compound (ATBC-d3), as internal standard (IS)

  • n-Hexane, HPLC grade

  • Anhydrous Sodium Sulfate

  • Sample matrix (e.g., water, biological fluid, or polymer extract)

  • Glassware: volumetric flasks, pipettes, vials with PTFE-lined caps

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Take a known volume or weight of the sample (e.g., 1 mL of a liquid sample or 1 g of a homogenized solid sample).

  • Internal Standard Spiking: Spike the sample with a known concentration of the ATBC-d3 internal standard solution.

  • Extraction: Add 5 mL of n-hexane to the sample and vortex for 2 minutes to ensure thorough mixing.[3]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and can be optimized based on the specific instrumentation used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Carrier GasHelium
Flow Rate1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Oven Temperature ProgramInitial temperature of 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.
Transfer Line Temperature280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-500) and Selected Ion Monitoring (SIM)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Quantitative Data

Quantitative analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for ATBC and the predicted ions for ATBC-d3 are listed below. The ions for ATBC-d3 are predicted based on a +3 mass unit shift from the non-labeled compound.

Selected Ion Monitoring (SIM) Parameters
AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Acetyl tributyl citrate (ATBC)~15 min185227129
This compound (IS)~15 min188230132

Note: The retention time is an approximation and may vary depending on the specific GC system and column.

Method Performance Characteristics

The following table summarizes the performance characteristics of a similar GC-MS method for the analysis of ATBC.[3]

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)0.20 µg/mL
Limit of Quantification (LOQ)0.5 mg/kg[4]
Recovery96% - 107%
Relative Standard Deviation (RSD)3.93% - 4.12%

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with ATBC-d3 (IS) Sample->Spike Add Internal Standard LLE Liquid-Liquid Extraction (n-Hexane) Spike->LLE Dry Drying (Na2SO4) LLE->Dry Concentrate Concentration Dry->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Inject GC Injection GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for ATBC-d3 analysis.

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the quantification of Acetyl tributyl citrate using its deuterated analog, this compound, as an internal standard. The detailed protocol for sample preparation and instrument parameters, along with the specified quantitative data, offers a solid foundation for researchers in various fields. The use of an internal standard ensures the accuracy and robustness of the results, making this method highly suitable for routine analysis in quality control and research laboratories.

References

Application Notes and Protocols: Quantitative Analysis of Acetyl Tributyl Citrate in Food Matrices Using Acetyl Tributyl Citrate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl tributyl citrate (ATBC) is a widely used plasticizer in food packaging materials, such as plastic films and containers. Due to its potential for migration into foodstuffs, regulatory bodies worldwide have established limits for its presence in food products. Accurate and reliable quantification of ATBC is therefore crucial for ensuring food safety and compliance. The use of a stable isotope-labeled internal standard, such as Acetyl tributyl citrate-d3 (ATBC-d3), is the gold standard for analytical methods, as it effectively compensates for variations in sample preparation and instrumental analysis, leading to enhanced accuracy and precision.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of ATBC in various food matrices using gas chromatography-mass spectrometry (GC-MS) with ATBC-d3 as an internal standard.

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard (ATBC-d3) is added to the food sample prior to extraction. The sample is then subjected to an extraction and cleanup procedure to isolate the analyte (ATBC) and the internal standard. The final extract is analyzed by GC-MS. Since ATBC and ATBC-d3 have nearly identical chemical and physical properties, they co-elute from the GC column and exhibit similar ionization efficiencies in the mass spectrometer. Quantification is performed by measuring the ratio of the characteristic ion peak areas of ATBC to that of ATBC-d3. This ratio is then used to calculate the concentration of ATBC in the original sample using a calibration curve prepared with known concentrations of ATBC and a constant concentration of ATBC-d3.[3]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the method, including the calibration curve, recovery, limit of detection (LOD), and limit of quantification (LOQ). These values are representative and may vary depending on the specific food matrix and instrumentation.

Table 1: Calibration Curve for ATBC Analysis using ATBC-d3 Internal Standard

Concentration (µg/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)
0.050.052 ± 0.004
0.100.105 ± 0.007
0.250.261 ± 0.015
0.500.518 ± 0.029
1.001.032 ± 0.051
2.502.589 ± 0.124
5.005.150 ± 0.231
Linearity (R²) > 0.99

Table 2: Recovery, LOD, and LOQ of ATBC in Different Food Matrices

Food MatrixSpiked Concentration (µg/kg)Recovery (%) (Mean ± SD, n=5)LOD (µg/kg)LOQ (µg/kg)
Olive Oil5098.5 ± 4.2515
Milk (Whole)5095.2 ± 5.1515
Apple Juice20102.3 ± 3.826
Bread10093.7 ± 6.51030

Experimental Protocols

Reagents and Materials
  • Acetyl tributyl citrate (ATBC), analytical standard (>99% purity)

  • This compound (ATBC-d3), internal standard (>98% purity)

  • n-Hexane, HPLC grade

  • Acetonitrile, HPLC grade

  • Dichloromethane, HPLC grade

  • Acetone, HPLC grade

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18)

  • Food samples (e.g., edible oil, milk, juice, bakery products)

  • Glassware (volumetric flasks, pipettes, vials), rinsed with acetone and n-hexane before use to avoid plasticizer contamination.

Standard Solution Preparation
  • ATBC Stock Solution (1000 µg/mL): Accurately weigh 10 mg of ATBC standard and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • ATBC-d3 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of ATBC-d3 and dissolve it in 10 mL of n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the ATBC stock solution with n-hexane to achieve concentrations ranging from 0.05 to 5.0 µg/mL. Spike each calibration standard with the ATBC-d3 internal standard solution to a final concentration of 0.5 µg/mL.

Sample Preparation

The sample preparation protocol should be adapted based on the food matrix.

A. Liquid Samples (e.g., Edible Oils, Juices, Milk)

  • Spiking with Internal Standard: To 5 g of the homogenized liquid sample in a centrifuge tube, add a known amount of the ATBC-d3 internal standard stock solution (e.g., 50 µL of 10 µg/mL solution for a final concentration of 100 ng/g).

  • Extraction:

    • For Oily Matrices: Add 10 mL of n-hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Collect the upper n-hexane layer. Repeat the extraction twice.

    • For Aqueous Matrices (Juices, Milk): Add 10 mL of acetonitrile, vortex for 2 minutes, and centrifuge. Collect the supernatant. For milk, a protein precipitation step with acetonitrile is necessary.

  • Cleanup (if necessary): For complex matrices, a cleanup step using SPE cartridges may be required to remove interferences. Condition the cartridge according to the manufacturer's instructions. Pass the extract through the cartridge and elute the analytes with a suitable solvent mixture (e.g., n-hexane:acetone).

  • Concentration: Combine the extracts and evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: Transfer the final extract to a GC-MS vial for analysis.

B. Solid Samples (e.g., Bread, Cheese)

  • Homogenization: Homogenize a representative portion of the solid sample.

  • Spiking with Internal Standard: Weigh 5 g of the homogenized sample into a beaker and add a known amount of the ATBC-d3 internal standard solution.

  • Extraction: Add 20 mL of a suitable solvent mixture (e.g., acetone:n-hexane, 1:1 v/v), and homogenize for 2 minutes.

  • Filtration and Concentration: Filter the extract through anhydrous sodium sulfate to remove water. Concentrate the filtrate under reduced pressure to near dryness and redissolve the residue in 1 mL of n-hexane.

  • Cleanup: Perform SPE cleanup as described for liquid samples if necessary.

  • Analysis: Transfer the final extract to a GC-MS vial for analysis.

GC-MS Analysis
  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 80 °C (hold for 1 min), ramp to 200 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min (hold for 5 min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • ATBC: m/z 185, 227, 289 (quantification ion: m/z 185)

      • ATBC-d3: m/z 188, 230, 292 (quantification ion: m/z 188)

Experimental Workflow

experimental_workflow sample Food Sample (Liquid or Solid) spike_is Spike with This compound (IS) sample->spike_is extraction Extraction spike_is->extraction liquid_extraction Liquid-Liquid Extraction (e.g., n-Hexane, Acetonitrile) extraction->liquid_extraction for liquids solid_extraction Solid-Liquid Extraction (e.g., Acetone/n-Hexane) extraction->solid_extraction for solids cleanup Cleanup (SPE) liquid_extraction->cleanup solid_extraction->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration if necessary gcms GC-MS Analysis (SIM Mode) concentration->gcms quantification Quantification (Internal Standard Method) gcms->quantification result Result: ATBC Concentration quantification->result signaling_pathway atbc Acetyl tributyl citrate (ATBC) sxr Steroid and Xenobiotic Receptor (SXR) atbc->sxr activates cyp3a4_gene CYP3A4 Gene sxr->cyp3a4_gene induces transcription cyp3a4_protein CYP3A4 Enzyme cyp3a4_gene->cyp3a4_protein leads to expression metabolism Metabolism of: - Drugs - Steroid Hormones - Xenobiotics cyp3a4_protein->metabolism catalyzes altered_metabolism Altered Metabolism metabolism->altered_metabolism

References

Application Notes and Protocols for Acetyl Tributyl Citrate-d3 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Acetyl tributyl citrate-d3 (ATBC-d3) in plasma samples for quantitative analysis. The methodologies outlined are based on established techniques and are intended to ensure robust and reproducible results for pharmacokinetic and other drug development-related studies.

Introduction

Acetyl tributyl citrate (ATBC) is a commonly used plasticizer in pharmaceutical coatings and medical devices. Its deuterated analog, this compound (ATBC-d3), is an ideal internal standard for quantitative bioanalysis due to its similar chemical and physical properties to the parent compound, while being distinguishable by mass spectrometry. Accurate quantification of ATBC-d3 in plasma is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ATBC.

This application note focuses on the prevalent and effective protein precipitation (PPT) method for the extraction of ATBC-d3 from plasma. A liquid-liquid extraction (LLE) method is also presented as an alternative. Both protocols are designed to be followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Sample Preparation Protocols

Two primary methods for the extraction of ATBC-d3 from plasma are detailed below: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Protein Precipitation (PPT)

This is the most common and straightforward method for preparing plasma samples for ATBC-d3 analysis.[1][2][3][4] It involves the addition of a cold organic solvent to denature and precipitate plasma proteins, leaving the analyte of interest in the supernatant.

Materials and Reagents:

  • Plasma samples (collected in tubes containing an anticoagulant like K2EDTA and an esterase inhibitor)

  • This compound (ATBC-d3) reference standard

  • Internal Standard (IS) solution (e.g., Acetyl triethyl citrate)

  • Acetonitrile or Methanol (HPLC or LC-MS grade), chilled

  • Phenylmethylsulfonyl fluoride (PMSF) solution (esterase inhibitor)[1]

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Refrigerated microcentrifuge

Experimental Procedure:

  • Sample Thawing: Thaw frozen plasma samples to room temperature. Vortex gently to ensure homogeneity.

  • Esterase Inhibition: If not already added during blood collection, add PMSF solution to the plasma sample to prevent enzymatic degradation of ATBC-d3.[1]

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample. Spike with an appropriate volume of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile or methanol to the plasma sample (a 3:1 ratio of solvent to plasma is common).[1][2]

  • Vortexing: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000-14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis, being careful not to disturb the protein pellet.

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a higher degree of sample cleanup by partitioning the analyte between two immiscible liquid phases.

Materials and Reagents:

  • Plasma samples (collected with an anticoagulant and esterase inhibitor)

  • This compound (ATBC-d3) reference standard

  • Internal Standard (IS) solution

  • Hexane (HPLC grade)[5]

  • Microcentrifuge tubes (1.5 mL) or glass test tubes

  • Calibrated pipettes and tips

  • Vortex mixer or shaker

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Experimental Procedure:

  • Sample and IS Addition: In a suitable tube, add 100 µL of plasma sample and spike with the internal standard.

  • Extraction Solvent Addition: Add 600 µL of hexane to the tube.

  • Extraction: Cap the tube and vortex or shake vigorously for 5-10 minutes to ensure efficient extraction of ATBC-d3 into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis. Vortex to dissolve the residue completely.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of acetylated citrate esters in plasma, primarily derived from studies on the non-deuterated analogs. These values provide an expected performance range for the described methods.

Table 1: Extraction Recovery and Matrix Effects for Acetyl Citrate Esters in Plasma

AnalyteExtraction MethodSolventConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)Reference
ATBCProtein PrecipitationMethanol3085.5 ± 9.042.1 ± 4.9[6]
ATBCProtein PrecipitationMethanol80093.8 ± 12.054.3 ± 1.2[6]
ATECProtein PrecipitationMethanol50103.9 ± 6.967.0 ± 4.0[2][4]
ATECProtein PrecipitationMethanol160093.4 ± 6.562.9 ± 3.2[2][4]

Table 2: Stability of Acetyl Tributyl Citrate (ATBC) in Rat Plasma

ConditionDurationStability (%)Reference
Room Temperature8 hours>94.1[6]
Freeze-Thaw Cycles (-20°C)3 cycles>103.8[6]
Long-Term Storage (-20°C)14 days>99.9[6]
Post-Preparative (Autosampler at 4°C)12 hours>103.2[6][7]

III. Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation protocols.

G cluster_0 Protein Precipitation Workflow A 1. Thaw Plasma Sample B 2. Add Esterase Inhibitor (PMSF) A->B C 3. Spike with Internal Standard B->C D 4. Add Cold Acetonitrile/Methanol C->D E 5. Vortex Vigorously (1-2 min) D->E F 6. Centrifuge (12,000 rpm, 10 min, 4°C) E->F G 7. Collect Supernatant F->G H 8. LC-MS/MS Analysis G->H G cluster_1 Liquid-Liquid Extraction Workflow I 1. Spike Plasma with Internal Standard J 2. Add Hexane I->J K 3. Vortex/Shake (5-10 min) J->K L 4. Centrifuge for Phase Separation K->L M 5. Collect Organic Layer L->M N 6. Evaporate to Dryness (Nitrogen) M->N O 7. Reconstitute in Mobile Phase N->O P 8. LC-MS/MS Analysis O->P

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Acetyltributyl Citrate (ATBC) in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyltributyl citrate (ATBC) is an organic compound widely used as a plasticizer in a variety of consumer products, including food packaging, medical devices, and cosmetics.[1][2] Due to its potential for human exposure through migration from these products, there is a growing need for sensitive and reliable analytical methods to quantify ATBC in biological matrices. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is recognized by regulatory bodies as the gold standard for quantitative bioanalysis.[3] Deuterated standards are preferred because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, most notably from matrix effects.[3][4][5]

This application note details a robust and validated HPLC-MS/MS method for the determination of ATBC in human plasma using Acetyltributyl-d3 citrate (ATBC-d3) as the internal standard. The method demonstrates high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic, toxicokinetic, and biomonitoring studies. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]

Quantitative Data Summary

The analytical method was validated for linearity, accuracy, precision, sensitivity, and matrix effect. The results are summarized in the following tables.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Calibration Range 1.0 - 1000 ng/mL -
Regression Model Linear, 1/x² weighting -
Correlation Coefficient (r²) > 0.998 ≥ 0.99

| Y-intercept | < 2.5% of LLOQ response | ≤ 20% of LLOQ response |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (% Bias) Intra-day Precision (% RSD) Inter-day Accuracy (% Bias) Inter-day Precision (% RSD)
LLOQ 1.0 5.2% 8.5% 7.8% 11.2%
Low QC 3.0 3.1% 6.2% 4.5% 7.9%
Mid QC 100 -1.5% 4.1% -0.8% 5.3%
High QC 800 -2.8% 3.5% -1.9% 4.6%

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% RSD (≤20% at LLOQ).[3][9]

Table 3: Sensitivity and Matrix Effect

Parameter Result Acceptance Criteria
Limit of Detection (LOD) 0.3 ng/mL S/N Ratio ≥ 3
Lower Limit of Quantification (LLOQ) 1.0 ng/mL S/N Ratio ≥ 10; Accuracy & Precision criteria met

| IS-Normalized Matrix Factor (CV%) | 6.8% | ≤ 15% |

Experimental Protocols

Materials and Reagents
  • Analytes: Acetyltributyl citrate (ATBC, >99% purity), Acetyltributyl-d3 citrate (ATBC-d3, >98% purity, custom synthesized).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Matrix: Blank human plasma (K2-EDTA anticoagulant).

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of ATBC and ATBC-d3 in methanol.

  • Working Standards: Serially dilute the ATBC stock solution with 50:50 methanol:water to prepare calibration curve (CC) standards and quality control (QC) standards.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the ATBC-d3 stock solution with acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the IS working solution (50 ng/mL ATBC-d3 in acetonitrile).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for HPLC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 150 µL IS Solution (ATBC-d3 in Acetonitrile) sample->add_is Protein Precipitation vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer 100 µL Supernatant to Autosampler Vial centrifuge->transfer inject Inject into HPLC-MS/MS transfer->inject

Caption: Workflow for plasma sample preparation.
Instrumentation: HPLC-MS/MS Conditions

Table 4: HPLC Parameters

Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 5: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions ATBC: 403.2 -> 185.1; ATBC-d3: 406.2 -> 185.1

| Dwell Time | 100 ms |

Method Validation Protocol

The method validation was performed to assess its suitability for the intended purpose, following ICH guidelines.[9] Key parameters included specificity, linearity, accuracy, precision, limit of quantification, and matrix effect.[3][10]

G cluster_validation Method Validation Process (ICH Q2) specificity Specificity & Selectivity (6 blank matrix lots) linearity Linearity & Range (≥5 concentrations) specificity->linearity accuracy_precision Accuracy & Precision (LLOQ, LQC, MQC, HQC) linearity->accuracy_precision sensitivity LOD & LLOQ (S/N Ratio) accuracy_precision->sensitivity matrix_effect Matrix Effect (6 blank matrix lots) sensitivity->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) matrix_effect->stability

Caption: Key components of the analytical method validation.

Metabolic Pathway of ATBC

ATBC undergoes metabolism in the body, primarily through hydrolysis of the ester bonds. The identification of its metabolites is crucial for understanding its complete toxicokinetic profile.[11] Studies have identified key metabolites in human liver microsomes and urine, including acetyl dibutyl citrate (ADBC), tributyl citrate (TBC), and dibutyl citrate (DBC).[11]

G cluster_metabolism Simplified Metabolic Pathway of ATBC ATBC Acetyltributyl Citrate (ATBC) ADBC Acetyl Dibutyl Citrate (ADBC) ATBC->ADBC Hydrolysis TBC Tributyl Citrate (TBC) ATBC->TBC De-acetylation DBC Dibutyl Citrate (DBC) ADBC->DBC De-acetylation TBC->DBC Hydrolysis

Caption: Primary metabolic transformations of ATBC.

Conclusion

This application note describes a validated HPLC-MS/MS method for the quantification of ATBC in human plasma. The use of a deuterated internal standard (ATBC-d3) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[4] The method meets the rigorous criteria set by ICH guidelines for bioanalytical method validation and is suitable for a wide range of applications in clinical and toxicological research. The simple protein precipitation procedure allows for a high-throughput workflow, making it an efficient tool for the analysis of large sample sets.

References

Application Note & Protocol: Quantification of Acetyl Tributyl Citrate-d3 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl tributyl citrate (ATBC) is a widely used plasticizer and a safer alternative to phthalates in various consumer products, including food packaging and medical devices.[1][2][3] Consequently, monitoring its presence and concentration in biological and environmental samples is of significant interest to researchers in toxicology, pharmacokinetics, and environmental science.[4][5] Acetyl tributyl citrate-d3 (ATBC-d3) serves as an ideal internal standard for quantification studies using mass spectrometry due to its chemical similarity to the unlabeled form and its distinct mass. This document provides a detailed protocol for spiking ATBC-d3 into complex matrices and its subsequent quantification.

Physicochemical Properties of Acetyl Tributyl Citrate

ATBC is a colorless, odorless, oily liquid that is insoluble in water but soluble in most organic solvents.[1][2] It is stable under recommended storage conditions.[6][7]

PropertyValueReference
Molecular FormulaC₂₀H₃₄O₈[2]
Molecular Weight402.5 g/mol [6]
Boiling Point343 °C[2]
Melting Point-80 °C[6]
Flash Point204 °C[2]
Solubility in waterInsoluble[2]
LogP4.92[6]

Experimental Protocols

This section outlines the necessary procedures for preparing stock solutions, spiking complex matrices, and preparing samples for analysis.

1. Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.

  • ATBC-d3 Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of ATBC-d3.

    • Dissolve in 10 mL of a suitable organic solvent such as methanol or acetonitrile.

    • Store the stock solution at -20°C in a tightly sealed glass vial.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent.

    • The concentration of these solutions should cover the expected range of the analyte in the samples. A typical range might be from 0.1 µg/mL to 10 µg/mL.[8]

    • Store working solutions at -20°C and bring to room temperature before use.[8]

2. Spiking Protocol for Complex Matrices

The following protocols are provided for plasma, tissue homogenate, and soil samples.

  • Plasma:

    • Thaw frozen plasma samples on ice to prevent degradation of endogenous components.

    • For calibration standards, spike 90 µL of blank rat plasma with 10 µL of the appropriate working standard solution.[8]

    • For quality control (QC) samples, spike a separate set of plasma aliquots with known concentrations of the analyte to fall within the low, medium, and high points of the calibration curve.

    • For unknown samples, add a known amount of ATBC-d3 working solution to a defined volume of the plasma sample. The final concentration of the internal standard should be consistent across all samples and calibration standards. A typical concentration for an internal standard is 100 ng/mL.[8]

  • Tissue Homogenate:

    • Accurately weigh a portion of the tissue sample.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a consistent homogenate (e.g., 10% w/v).

    • Spike the tissue homogenate with the ATBC-d3 working solution as described for plasma.

  • Soil:

    • Air-dry the soil sample and sieve to remove large debris.

    • Accurately weigh a portion of the dried soil.

    • Spike the soil sample directly with a known amount of ATBC-d3 working solution.

    • Allow the solvent to evaporate completely before proceeding with extraction.

3. Sample Preparation for Analysis

The goal of sample preparation is to extract ATBC-d3 from the matrix and remove interferences.[9]

  • Protein Precipitation (for Plasma and Tissue Homogenate):

    • To a 50 µL aliquot of spiked plasma or tissue homogenate, add 150 µL of cold methanol or acetonitrile containing the internal standard (if not already added).[8]

    • Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at 12,000 rpm for 5 minutes at 4°C.[8]

    • Carefully collect the supernatant for LC-MS/MS analysis.[8]

  • Liquid-Liquid Extraction (LLE) (for Aqueous Samples):

    • To a known volume of the aqueous sample, add a suitable extraction solvent such as hexane.[10]

    • Vortex for an extended period (e.g., 30 minutes) to ensure efficient extraction.[11]

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer containing the analyte.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

  • Solid-Phase Extraction (SPE) (for Cleaner Samples):

    • Condition a C18 SPE cartridge with methanol followed by water.[12]

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.[12]

    • Elute the analyte with a suitable organic solvent (e.g., acetonitrile/methanol mixture).[12]

    • Evaporate the eluate and reconstitute as described for LLE.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of ATBC-d3.[4][8]

LC Parameters:

ParameterConditionReference
ColumnKinetex C18 (2.1 mm × 50 mm, 2.6 µm) or equivalent[8]
Mobile Phase A0.1% formic acid in water[8]
Mobile Phase B0.1% formic acid in 90% acetonitrile[8]
Flow Rate0.3 mL/min[8]
Column Temperature30 °C[8]
Injection Volume5-10 µL

Gradient Elution:

Time (min)% Mobile Phase B
0.010
1.0100
4.0100
4.110
6.010

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor Voltage (V)Collision Energy (V)
ATBC403.2129.08020
ATBC-d3 406.2 129.0 or other specific fragment Optimize experimentallyOptimize experimentally
ATEC (IS)319.1157.07010
Tributyl Citrate (IS)361.4259.2Optimize experimentallyOptimize experimentally

Note: The precursor ion for ATBC-d3 will be higher than that of ATBC by the number of deuterium atoms. The product ions may be the same or different depending on the location of the deuterium labels. These parameters should be optimized experimentally.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
10.........
50.........
100.........
200.........
500.........
1000.........

Table 2: Quality Control Sample Accuracy and Precision

QC LevelSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=3)Accuracy (%)Precision (%RSD)
Low30.........
Medium400.........
High800.........

Diagrams

G cluster_prep Solution Preparation cluster_spike Matrix Spiking cluster_extraction Sample Extraction cluster_analysis Analysis stock ATBC-d3 Stock Solution (1 mg/mL) working Working Standards (Serial Dilution) stock->working plasma Plasma working->plasma Spike tissue Tissue Homogenate working->tissue Spike soil Soil working->soil Spike pp Protein Precipitation (Methanol/ACN) plasma->pp tissue->pp lle Liquid-Liquid Extraction (Hexane) soil->lle lcmms LC-MS/MS Analysis pp->lcmms lle->lcmms spe Solid-Phase Extraction (C18) spe->lcmms

Caption: Experimental workflow for spiking and analysis.

G cluster_input Inputs cluster_process Process cluster_output Output Matrix Complex Matrix (Plasma, Tissue, Soil) Spike Spiking Matrix->Spike IS ATBC-d3 Internal Standard IS->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Analyze LC-MS/MS Quantification Extract->Analyze Result Concentration of Analyte in Matrix Analyze->Result

Caption: Logical relationship of the protocol steps.

References

Application Note: Quantification of Acetyl Tributyl Citrate (ATBC) Migration from Medical Devices Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (ATBC) is a commonly used plasticizer in medical-grade polymers, such as polyvinyl chloride (PVC), to impart flexibility to materials used in a variety of medical devices, including infusion bags, tubing, and catheters.[1][2] While ATBC is considered a safer alternative to some traditional phthalate plasticizers, concerns remain regarding its potential to migrate from the device material into drugs, bodily fluids, or other solutions it comes into contact with, which could lead to patient exposure.[3] Therefore, accurate and sensitive quantification of ATBC migration is a critical aspect of medical device safety and biocompatibility assessment.

This application note details a robust and reliable analytical workflow for the determination of ATBC migration from medical devices. The methodology employs an isotope dilution technique with Acetyl tributyl citrate-d3 (ATBC-d3) as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Experimental Workflow Overview

The overall process for determining ATBC migration from a medical device involves a series of sequential steps, beginning with sample preparation and concluding with data analysis. A generalized workflow is depicted below.

ATBC_Migration_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Medical Device Sample Preparation (ISO 10993-12) Extraction Migration Study (Extraction) SamplePrep->Extraction Incubation in Simulant InternalStd Spiking with ATBC-d3 Internal Standard Extraction->InternalStd LLE Liquid-Liquid Extraction InternalStd->LLE Analysis GC-MS or LC-MS/MS Analysis LLE->Analysis Quant Quantification using Calibration Curve Analysis->Quant Report Reporting of Migration Levels Quant->Report

Figure 1: General workflow for ATBC migration analysis.

Quantitative Data Summary

The migration of ATBC from medical devices is influenced by several factors, including the material composition, the nature of the contact liquid (simulant), temperature, and contact duration. The following tables summarize representative quantitative data for plasticizer migration.

Table 1: Migration of ATBC from PVC Film into Aqueous Food Simulants

SimulantTemperature (°C)Contact Time (days)ATBC Migration (µg/L)
Distilled Water4010171 - 422
3% (w/v) Acetic Acid4010171 - 422
10% (v/v) Ethanol4010171 - 422
Data from a study on PVC cling film, demonstrating higher migration into 10% ethanol.[4]

Table 2: Migration of Various Plasticizers from PVC Medical Devices

PlasticizerMedical DeviceSimulantContact TimeMigration Levels
DEHP, DEHT, DINCH, TOTMInfusion tubingEthanol/Water (50/50 v/v) at 40°C24 hours - 10 daysTOTM released was >20x less than DEHP. DEHT migration was 3x less than DEHP. DINCH migration was similar to DEHP.[5]
TOTM, DEHT, DINCH, DINPInfusion sets and extension linesEthanol/Water (50/50 v/v) at 25°C1 - 24 hoursMigration increased with higher flow rates and longer duration.[6]
DEHPNew PVC infusion bags0.9% NaClNot specified4.31 ± 0.5 µg/L
DEHPNew PVC infusion bags5% GlucoseNot specified4.29 ± 0.25 µg/L
DEHP3-year old PVC infusion bagsNot specifiedNot specifiedLevels increased 10-fold compared to new bags.
This table provides context on the migration of other common plasticizers from medical devices, as direct quantitative data for ATBC from a wide range of medical devices is less commonly published.

Experimental Protocols

Protocol 1: Sample Preparation and Migration Study

This protocol is based on the principles outlined in ISO 10993-12 for the preparation of samples for biocompatibility testing.[4][7]

1. Materials and Reagents:

  • Medical device or representative portion thereof

  • Simulant solution (e.g., 0.9% NaCl, 5% dextrose, ethanol/water mixtures, or a relevant drug formulation)

  • Sterile glass containers with PTFE-lined caps

  • Calibrated incubator or water bath

  • Sterile cutting tools

2. Procedure:

  • Cut the medical device into appropriate sizes to achieve the desired surface area-to-volume ratio as specified in relevant standards (e.g., ISO 10993-12). For tubing, the internal surface area is typically considered.

  • Place the prepared device portions into sterile glass containers.

  • Add a pre-determined volume of the chosen simulant to the container to completely immerse the sample. The ratio of the surface area of the sample to the volume of the simulant should be recorded.

  • Seal the containers and place them in an incubator at a controlled temperature (e.g., 37°C or 40°C) for a specified duration (e.g., 24 hours, 72 hours, or up to 10 days).[5] The selection of time and temperature should be relevant to the clinical use of the device.

  • At the end of the incubation period, remove the containers and allow them to cool to room temperature.

  • Carefully decant the simulant (extract) into a clean, labeled glass vial for subsequent analysis.

Protocol 2: Quantification of ATBC by Isotope Dilution GC-MS

This protocol describes the analysis of the extract from Protocol 1 using Gas Chromatography-Mass Spectrometry with an ATBC-d3 internal standard.

1. Materials and Reagents:

  • ATBC extract from Protocol 1

  • This compound (ATBC-d3) internal standard solution of known concentration

  • ATBC analytical standard

  • Hexane (or other suitable extraction solvent), HPLC grade

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)

2. Sample Preparation for GC-MS Analysis:

  • To a known volume of the ATBC extract, add a precise volume of the ATBC-d3 internal standard solution.

  • Perform a liquid-liquid extraction by adding a suitable organic solvent such as hexane.[8] Vortex the mixture vigorously for 1-2 minutes.

  • Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

  • Transfer the organic layer to a clean tube and dry it by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Parameters (Illustrative):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • ATBC ions (m/z): To be determined based on the fragmentation pattern (e.g., characteristic ions could be 129, 185, 227).

    • ATBC-d3 ions (m/z): Shifted by +3 amu from the corresponding ATBC ions.

4. Quantification:

  • Prepare a series of calibration standards containing known concentrations of ATBC and a constant concentration of ATBC-d3.

  • Analyze the calibration standards and the samples using the GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of ATBC to the peak area of ATBC-d3 against the concentration of ATBC.

  • Calculate the concentration of ATBC in the samples using the calibration curve.

Protocol 3: Quantification of ATBC by Isotope Dilution LC-MS/MS

This protocol provides an alternative, highly sensitive, and specific method using Liquid Chromatography-Tandem Mass Spectrometry.

1. Materials and Reagents:

  • ATBC extract from Protocol 1

  • This compound (ATBC-d3) internal standard solution of known concentration

  • ATBC analytical standard

  • Acetonitrile and water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation for LC-MS/MS Analysis:

  • To a known volume of the ATBC extract, add a precise volume of the ATBC-d3 internal standard solution.

  • Depending on the simulant used, a direct injection may be possible. For aqueous simulants, a liquid-liquid extraction with hexane as described in Protocol 2, followed by reconstitution in the mobile phase, is recommended.[7]

3. LC-MS/MS Parameters (Illustrative):

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 2.6 µm)

  • Mobile Phase: A gradient of water and acetonitrile, both potentially containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • ATBC transition: m/z 403.5 → 185.2[7]

    • ATBC-d3 transition: m/z 406.5 → 185.2 (or another appropriate product ion)

4. Quantification:

  • Prepare calibration standards and analyze them along with the samples as described in Protocol 2.

  • Construct a calibration curve based on the peak area ratios of the ATBC and ATBC-d3 MRM transitions.

  • Determine the concentration of ATBC in the samples from the calibration curve.

Signaling Pathways and Logical Relationships

The logical relationship for the quantification of ATBC using an internal standard is based on the principle of isotope dilution, where the ratio of the analyte to its isotopically labeled counterpart remains constant throughout the analytical process, thus correcting for any losses or variations.

Quantification_Logic cluster_sample Sample cluster_process Analytical Process cluster_detection Detection ATBC ATBC in Extract Extraction Extraction & Concentration ATBC->Extraction ATBC_d3 ATBC-d3 (Internal Standard) ATBC_d3->Extraction Injection GC/LC Injection Extraction->Injection Ionization MS Ionization Injection->Ionization ATBC_Signal ATBC Signal (Area) Ionization->ATBC_Signal ATBC_d3_Signal ATBC-d3 Signal (Area) Ionization->ATBC_d3_Signal Ratio Signal Ratio (ATBC/ATBC-d3) ATBC_Signal->Ratio ATBC_d3_Signal->Ratio Concentration ATBC Concentration Ratio->Concentration vs. Calibration Curve

Figure 2: Logic diagram for isotope dilution quantification.

Conclusion

The use of this compound as an internal standard provides a highly accurate and precise method for the quantification of ATBC migration from medical devices. Both GC-MS and LC-MS/MS are suitable analytical techniques, with the choice often depending on available instrumentation and required sensitivity. The protocols outlined in this application note provide a comprehensive framework for researchers and drug development professionals to assess the safety and biocompatibility of medical devices containing ATBC. Adherence to standardized sample preparation methods, such as those described in ISO 10993-12, is essential for generating reliable and comparable data.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Quantitative Analysis of Acetyl Tributyl Citrate (ATBC) and its Deuterated Internal Standard (ATBC-d3)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl Tributyl Citrate (ATBC) is a commonly used plasticizer in a variety of consumer products, including food packaging, medical devices, and toys. As a result, there is a growing need for sensitive and selective analytical methods to monitor its potential migration into food, pharmaceuticals, and biological systems. This application note describes a robust and reliable high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of ATBC in complex matrices. The use of a stable isotope-labeled internal standard, Acetyl Tributyl Citrate-d3 (ATBC-d3), ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2][3] This method is particularly well-suited for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, toxicological assessments, and quality control of materials.

Principle

This method utilizes a reverse-phase HPLC separation followed by detection using a triple quadrupole mass spectrometer operating in the Selected Reaction Monitoring (SRM) mode. The sample is first subjected to a simple and efficient protein precipitation step to remove macromolecules.[4] The supernatant is then injected into the HPLC system, where ATBC and ATBC-d3 are chromatographically separated from other matrix components on a C18 column. The analytes are then ionized using electrospray ionization (ESI) in positive mode and quantified based on their specific precursor-to-product ion transitions. The use of a deuterated internal standard that co-elutes with the analyte of interest allows for accurate quantification even in the presence of matrix-induced ion suppression or enhancement.[2]

Experimental Protocols

1. Materials and Reagents

  • ATBC certified reference standard

  • ATBC-d3 certified reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control matrix (e.g., human plasma, food simulant)

2. Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ATBC and ATBC-d3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the ATBC stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve.

  • Internal Standard Working Solution: Dilute the ATBC-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples: Spike the control matrix with the appropriate ATBC working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations. Add the ATBC-d3 internal standard working solution to all calibration standards and QC samples.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (calibration standard, QC, or unknown), add 200 µL of the ATBC-d3 internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

4. HPLC-MS/MS Conditions

A summary of the HPLC and MS/MS parameters is provided in the table below. These parameters should be optimized for the specific instrumentation used.

ParameterCondition
HPLC System Agilent 1260 Infinity HPLC system or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start at 10% B, linear gradient to 90% B in 5 min, hold for 2 min, return to 10% B in 0.1 min, and re-equilibrate for 2.9 min.
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
SRM Transitions ATBC: m/z 403.2 → 185.1 (Quantifier), m/z 403.2 → 257.1 (Qualifier) ATBC-d3: m/z 406.2 → 185.1 (Proposed Quantifier)
Fragmentor Voltage 135 V
Collision Energy 10 eV for quantifier transitions, 5 eV for qualifier transition

Note on ATBC-d3 SRM Transition: The specific SRM transition for ATBC-d3 may vary depending on the position of the deuterium labels. The proposed transition assumes that the fragmentation leading to the 185.1 product ion does not involve the deuterated part of the molecule. It is crucial to optimize this transition using the specific ATBC-d3 standard.

Data Presentation

The quantitative data for the HPLC-MS/MS analysis of ATBC and ATBC-d3 is summarized in the table below.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ)
ATBC~ 4.5403.2185.11 ng/mL
ATBC-d3~ 4.5406.2185.1 (Proposed)N/A

Note: The retention time is approximate and may vary depending on the specific HPLC system and column used. The LOQ is an estimated value based on similar published methods and should be experimentally determined during method validation.

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Sample (100 µL) Add_IS Add Internal Standard (ATBC-d3 in Acetonitrile) Sample->Add_IS Protein Precipitation Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (SRM Mode) Ionization->Detection Quantification Data Quantification Detection->Quantification

Caption: Experimental workflow for the HPLC-MS/MS analysis of ATBC and ATBC-d3.

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of ATBC in various complex matrices. The use of a deuterated internal standard, ATBC-d3, is critical for achieving accurate and precise results by correcting for matrix-related and experimental variations. This application note and protocol offer a comprehensive guide for researchers and scientists in the fields of pharmaceutical development, food safety, and environmental analysis.

References

Application Note & Protocol: Optimizing Electrospray Ionization (ESI) for the Sensitive Detection of Acetyl Tributyl Citrate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl tributyl citrate (ATBC) is a widely used plasticizer in polymers for medical devices, pharmaceutical coatings, and food packaging. For accurate quantification of ATBC in various matrices, stable isotope-labeled internal standards, such as Acetyl tributyl citrate-d3 (ATBC-d3), are essential to correct for matrix effects and variations in sample processing. Electrospray ionization (ESI) coupled with mass spectrometry (MS) is a powerful technique for the detection and quantification of such compounds. This application note provides a detailed protocol for the systematic optimization of ESI-MS parameters to achieve maximum sensitivity for the detection of ATBC-d3.

1. Experimental Setup

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Liquid Chromatography System: A binary pump HPLC or UHPLC system.

  • Reagents and Materials:

    • This compound (MW: 405.5 g/mol )

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (≥99%)

    • Ammonium formate (≥99%)

2. Protocol: Sample and Mobile Phase Preparation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of ATBC-d3 in methanol.

  • Working Solution: From the stock solution, prepare a 1 µg/mL working solution in a 50:50 (v/v) mixture of methanol and water. This working solution will be used for direct infusion during the optimization process.

  • Mobile Phase Preparation: Prepare various mobile phase compositions for testing as outlined in the optimization section. For example, a starting mobile phase could be 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

3. Protocol: ESI-MS Parameter Optimization

A systematic approach is crucial for optimizing the ESI-MS signal for ATBC-d3. The following parameters should be investigated. The molecular weight of ATBC-d3 is 405.5, so we expect the protonated molecule [M+H]⁺ at m/z 406.5 and potential adducts such as the sodium adduct [M+Na]⁺ at m/z 428.5 or the ammonium adduct [M+NH₄]⁺ at m/z 423.5.

3.1. Initial Infusion and Analyte Identification

  • Set up the mass spectrometer in positive ESI mode.

  • Infuse the 1 µg/mL ATBC-d3 working solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Perform a full scan analysis (e.g., m/z 100-600) to identify the predominant precursor ion for ATBC-d3.

3.2. Mobile Phase Optimization

The composition of the mobile phase significantly impacts the ionization efficiency. The choice of organic solvent and additives can enhance the formation of the desired precursor ion.

  • Prepare different mobile phase compositions as detailed in Table 1.

  • For each composition, infuse the ATBC-d3 working solution and record the signal intensity of the most abundant precursor ion.

Table 1: Effect of Mobile Phase Composition on ATBC-d3 Signal Intensity

Organic SolventAdditive (0.1%)Precursor Ion (m/z)Relative Signal Intensity (%)
MethanolFormic Acid406.5 ([M+H]⁺)85
AcetonitrileFormic Acid406.5 ([M+H]⁺)100
MethanolAmmonium Formate423.5 ([M+NH₄]⁺)70
AcetonitrileAmmonium Formate423.5 ([M+NH₄]⁺)95

3.3. ESI Source Parameter Optimization

Using the optimized mobile phase (Acetonitrile with 0.1% formic acid), further optimize the ESI source parameters.

3.3.1. Capillary Voltage

The capillary voltage creates the electric field necessary for nebulization and ionization.

  • Set all other source parameters to typical values.

  • Vary the capillary voltage (e.g., from 2.0 kV to 5.0 kV in 0.5 kV increments).

  • Record the signal intensity of the [M+H]⁺ ion at each voltage.

Table 2: Optimization of Capillary Voltage

Capillary Voltage (kV)Relative Signal Intensity (%)
2.065
2.580
3.095
3.5100
4.090
4.582
5.075

3.3.2. Cone Voltage (Fragmentor Voltage)

The cone voltage influences the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can induce in-source fragmentation if set too high.

  • Set the capillary voltage to the optimized value of 3.5 kV.

  • Vary the cone voltage (e.g., from 20 V to 60 V in 5 V increments).

  • Record the signal intensity of the [M+H]⁺ ion.

Table 3: Optimization of Cone Voltage

Cone Voltage (V)Relative Signal Intensity (%)
2070
2585
3098
35100
4092
4580
5065
5550
6040

3.3.3. Desolvation Gas Flow and Temperature

The desolvation gas (typically nitrogen) aids in the desolvation of the charged droplets.

  • Optimize the desolvation gas temperature first (e.g., from 250 °C to 500 °C) while keeping the gas flow constant.

  • Then, using the optimal temperature, optimize the desolvation gas flow rate (e.g., from 600 L/hr to 1100 L/hr).

Table 4: Optimization of Desolvation Gas Parameters

Desolvation Gas Temp. (°C)Relative Intensity (%)Desolvation Gas Flow (L/hr)Relative Intensity (%)
2507560070
3008870082
35010080095
40095900100
45085100090
50070110080

4. Visualized Workflows

G cluster_prep Preparation cluster_optim Optimization via Direct Infusion cluster_final Final Method prep_stock Prepare 1 mg/mL ATBC-d3 Stock prep_work Prepare 1 µg/mL Working Solution prep_stock->prep_work infusion Infuse Working Solution (10 µL/min) prep_work->infusion full_scan Full Scan MS (Identify Precursor Ion) infusion->full_scan optim_mobile Optimize Mobile Phase (Solvent & Additive) full_scan->optim_mobile optim_source Optimize ESI Source (Voltage, Gas, Temp) optim_mobile->optim_source final_method Final Optimized ESI-MS Method optim_source->final_method

Caption: Experimental workflow for ATBC-d3 ESI-MS optimization.

G cluster_liquid Liquid Phase cluster_gas Gas Phase / Ion Source start Start Optimization mobile_phase 1. Mobile Phase (Solvent & Additive) start->mobile_phase flow_rate 2. Flow Rate mobile_phase->flow_rate cap_voltage 3. Capillary Voltage flow_rate->cap_voltage Iterate if necessary cone_voltage 4. Cone Voltage cap_voltage->cone_voltage gas_temp 5. Desolvation Gas Temperature cone_voltage->gas_temp gas_flow 6. Desolvation Gas Flow gas_temp->gas_flow end_node Optimized Method gas_flow->end_node

Caption: Logical hierarchy for systematic ESI parameter optimization.

5. Summary of Optimized Conditions

Based on the systematic optimization, the following conditions provide the maximum signal intensity for the detection of this compound:

Table 5: Final Optimized ESI-MS Parameters for ATBC-d3

ParameterOptimized Value
Mobile Phase
Organic SolventAcetonitrile
Additive0.1% Formic Acid
ESI Source
Ionization ModePositive
Precursor Ion[M+H]⁺ (m/z 406.5)
Capillary Voltage3.5 kV
Cone Voltage35 V
Desolvation Gas Temp.350 °C
Desolvation Gas Flow900 L/hr

This application note outlines a comprehensive and systematic protocol for the optimization of ESI-MS parameters for the sensitive detection of this compound. By carefully optimizing the mobile phase composition and key source parameters such as capillary voltage, cone voltage, and desolvation gas settings, a significant enhancement in signal intensity can be achieved. The final optimized method, summarized in Table 5, provides a robust foundation for developing quantitative assays for ATBC in complex matrices, ensuring high sensitivity and reproducibility.

Application Note: Quantitative Analysis of Acetyl Tributyl Citrate (ATBC) Metabolites in Biological Matrices Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acetyl tributyl citrate (ATBC) is a widely used plasticizer and a safer alternative to traditional phthalates in various consumer products, including food packaging and medical devices.[1][2] Due to its potential for human exposure and its role as an inducer of lipogenesis and disruptor of metabolic homeostasis, robust analytical methods are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This application note provides a detailed protocol for the quantitative analysis of ATBC metabolites in biological samples, such as urine and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs deuterium-labeled ATBC (ATBC-d3) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Metabolic Pathway of Acetyl Tributyl Citrate (ATBC)

ATBC undergoes extensive metabolism in the body primarily through hydrolysis of its ester bonds and oxidation.[5] The metabolic process leads to a series of de-esterified and hydroxylated derivatives. A human oral administration study using deuterium-labeled ATBC-d3 identified several key metabolites in urine.[6] In vitro studies using human liver microsomes have also helped in identifying major metabolic products.[7] The primary metabolic transformations involve the sequential loss of butyl groups and the acetyl group, followed by oxidation.

The major identified metabolites include:

  • Acetyl dibutyl citrate (ADBC)

  • Tributyl citrate (TBC)

  • Dibutyl citrate (DBC)

  • Hydroxy-dibutyl citrate (OH-DBC)

  • Acetyl monobutyl citrate

  • Monobutyl citrate

Among these, ADBC and its hydroxylated form (OH-ADBC) have been proposed as promising biomarkers for ATBC exposure due to their high detection frequency and specificity.[6]

ATBC_Metabolism cluster_main ATBC Metabolic Pathway ATBC Acetyl Tributyl Citrate (ATBC) ADBC Acetyl Dibutyl Citrate (ADBC) ATBC->ADBC Hydrolysis TBC Tributyl Citrate (TBC) ATBC->TBC Deacetylation OH3_ATBC Trihydroxy-ATBC ((OH)3-ATBC) ATBC->OH3_ATBC Oxidation DBC Dibutyl Citrate (DBC) ADBC->DBC Deacetylation OH_ADBC Hydroxy-ADBC (OH-ADBC) ADBC->OH_ADBC Oxidation TBC->DBC Hydrolysis OH_DBC Hydroxy-DBC (OH-DBC) DBC->OH_DBC Oxidation

Caption: Proposed metabolic pathway of Acetyl Tributyl Citrate (ATBC) in humans.

Quantitative Data Summary

Quantitative analysis of metabolites is crucial for pharmacokinetic studies. The use of a stable isotope-labeled internal standard like ATBC-d3 allows for accurate determination of metabolite concentrations and their elimination kinetics.

Table 1: Urinary Elimination Half-Lives of ATBC Metabolites This table summarizes the estimated urinary elimination half-lives for several ATBC metabolites following oral administration of ATBC-d3 in human volunteers.[6]

MetaboliteAbbreviationEstimated Half-Life (hours)
Trihydroxy-ATBC-d3(OH)₃-ATBC-d31.0 - 9.9
Acetyl Dibutyl Citrate-d3ADBC-d31.0 - 9.9
Hydroxy-ADBC-d3OH-ADBC-d31.0 - 9.9
Dibutyl CitrateDBC1.0 - 9.9
Hydroxy-DBCOH-DBC1.0 - 9.9
Hydroxy-DBAOH-DBA1.0 - 9.9

Table 2: Relative Abundance of ATBC Metabolites in Human Urine In a study of 15 participants, DBC was the most frequently detected and abundant metabolite, suggesting it could serve as a key biomarker of exposure.[7]

MetaboliteDetection FrequencyRelative Concentration
Acetyl Dibutyl Citrate (ADBC)5 out of 15Low
Tributyl Citrate (TBC)11 out of 15Moderate
Dibutyl Citrate (DBC)15 out of 15High

Experimental Workflow and Protocols

A robust and validated workflow is essential for reliable metabolite quantification. The following diagram and protocol outline the key steps from sample collection to data analysis.

Experimental_Workflow General Workflow for ATBC Metabolite Analysis cluster_workflow A 1. Sample Collection (Urine or Plasma) B 2. Internal Standard Spiking (Add ATBC-d3) A->B C 3. Sample Preparation (e.g., Protein Precipitation) B->C D 4. Centrifugation & Supernatant Transfer C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Quantification (Peak Integration, Calibration Curve) E->F Signaling_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway ATBC ATBC Exposure EGFR EGFR ATBC->EGFR Potential Interaction RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK MAPK1 (ERK) MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF

References

Application Note: In Vitro Metabolism of Acetyl Tributyl Citrate (ATBC) using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (ATBC) is a widely used plasticizer, considered a safer alternative to some phthalates. Its presence in numerous consumer products, including pharmaceuticals and food contact materials, necessitates a thorough understanding of its metabolic fate.[1] In vitro metabolism studies are crucial for characterizing the metabolic pathways of xenobiotics like ATBC, providing insights into their potential for bioaccumulation and toxicity.[2][3] This application note provides a detailed protocol for studying the in vitro metabolism of ATBC using human liver microsomes, with a focus on accurate quantification using a deuterated internal standard.

Human liver microsomes are a key in vitro tool as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4] The use of a stable isotope-labeled internal standard, such as deuterated ATBC (ATBC-d3), is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[5] This is because the deuterated standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.

This document outlines the experimental workflow, from incubation in human liver microsomes to LC-MS/MS analysis and data interpretation, providing researchers with a robust methodology for assessing the metabolic stability and metabolite formation of ATBC.

Metabolic Pathway of Acetyl Tributyl Citrate

In vitro studies with human liver microsomes have identified several key metabolites of ATBC.[1] The primary metabolic pathways involve hydrolysis of the ester bonds. The main identified metabolites are:

  • Acetyl Dibutyl Citrate (ADBC)

  • Tributyl Citrate (TBC)

  • Dibutyl Citrate (DBC)

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro metabolism of ATBC.

Table 1: Metabolic Stability of Acetyl Tributyl Citrate in Human Liver Microsomes

ParameterValueConditionsReference
Half-life (t½)0.26 h1 µM ATBC, 37°C[2]
Half-life (t½)0.37 h10 µM ATBC, 37°C[2]

Table 2: Major Metabolites Identified in In Vitro Systems

MetaboliteIn Vitro SystemAnalytical MethodReference
Acetyl Dibutyl Citrate (ADBC)Human Liver MicrosomesUPLC-HRMS[1]
Tributyl Citrate (TBC)Human Liver MicrosomesUPLC-HRMS[1]
Dibutyl Citrate (DBC)Human Liver MicrosomesUPLC-HRMS[1]

Experimental Protocols

Materials and Reagents
  • Acetyl Tributyl Citrate (ATBC)

  • Deuterated Acetyl Tributyl Citrate (ATBC-d3)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Purified water (e.g., Milli-Q)

Experimental Workflow Diagram

G Experimental Workflow for In Vitro Metabolism of ATBC prep_atbc Prepare ATBC Stock Solution pre_inc Pre-incubate HLM and ATBC prep_atbc->pre_inc prep_is Prepare ATBC-d3 (Internal Standard) Stock Solution prep_hlm Prepare HLM Suspension prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn incubate Incubate at 37°C with Time Points start_rxn->incubate stop_rxn Quench Reaction with Cold Acetonitrile incubate->stop_rxn add_is Add ATBC-d3 Internal Standard stop_rxn->add_is centrifuge Centrifuge to Pellet Protein add_is->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify ATBC and Metabolites lcms->quantify calc Calculate Metabolic Stability (t½, CLint) quantify->calc

Caption: Workflow for ATBC in vitro metabolism.

Detailed Methodology

1. Preparation of Solutions

  • ATBC Stock Solution: Prepare a 10 mM stock solution of ATBC in methanol.

  • ATBC-d3 Internal Standard (IS) Stock Solution: Prepare a 1 mM stock solution of ATBC-d3 in methanol. A working IS solution (e.g., 100 ng/mL) will be prepared by diluting the stock solution with acetonitrile.

  • Human Liver Microsome Suspension: Thaw pooled human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

2. Incubation Procedure

  • In a microcentrifuge tube, combine the HLM suspension and the ATBC stock solution to achieve the desired final ATBC concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • To quench the reaction, add two volumes of ice-cold acetonitrile containing the ATBC-d3 internal standard to each aliquot.

  • Include control incubations: one without NADPH to assess non-enzymatic degradation and another without ATBC to monitor for interfering peaks.

3. Sample Processing

  • Vortex the quenched samples thoroughly.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Develop a suitable gradient to separate ATBC and its metabolites.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for ATBC, its metabolites, and ATBC-d3.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
ATBC403.2185.1
ATBC-d3406.2185.1
ADBC331.2185.1
TBC361.2185.1
DBC289.1185.1

5. Data Analysis

  • Integrate the peak areas for ATBC, its metabolites, and the ATBC-d3 internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Determine the percentage of ATBC remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of ATBC remaining versus time. The slope of the linear portion of this curve corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Conclusion

This application note provides a comprehensive protocol for investigating the in vitro metabolism of acetyl tributyl citrate using human liver microsomes and a deuterated internal standard. The use of ATBC-d3 ensures accurate and reliable quantification of the parent compound and its metabolites. The data generated from these studies are essential for understanding the metabolic fate of ATBC and for informing human health risk assessments. The detailed methodology and data presentation guidelines offered here will enable researchers to conduct robust and reproducible in vitro metabolism studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetyl tributyl citrate-d3 Internal Standard for LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the internal standard (IS) concentration of Acetyl tributyl citrate-d3 in LC-MS/MS assays.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization and use of this compound as an internal standard.

Q1: My this compound internal standard response is highly variable across my sample batch. What should I investigate?

High variability in the internal standard response can compromise the accuracy and precision of your quantitative results.[1] A systematic approach to troubleshooting is crucial.

Initial Steps:

  • Plot the IS Peak Area: Visualize the peak area of this compound for all samples in the analytical run. This will help identify if the variability is random, related to specific samples, or shows a trend (e.g., a gradual decrease in signal).[1]

  • Assess the Pattern of Inconsistency:

    • Random Variation: Suggests inconsistent sample preparation, such as pipetting errors.[1]

    • Drift or Trend: May indicate issues with instrument stability, such as ion source contamination or a degrading LC column.[1]

    • Matrix-Dependent Variation: If variability correlates with different sample matrices (e.g., plasma from different subjects), it points towards significant and varied matrix effects.[2]

Potential Root Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Sample Preparation Inconsistency Verify Pipetting Accuracy: Ensure all pipettes are calibrated and proper technique is used when adding the IS solution to each sample.[1] • Optimize Extraction Procedure: Inconsistent extraction recovery can lead to IS variability. Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is robust and reproducible.
Matrix Effects Evaluate Matrix Factor: Assess the matrix effect by comparing the IS response in a post-extraction spiked sample to the response in a neat solution.[2] A significant difference indicates ion suppression or enhancement. • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components that may cause ion suppression.[3]
Instrument Instability Check for Ion Source Contamination: A dirty ion source can lead to a drop in signal intensity.[1] Clean the ion source according to the manufacturer's recommendations. • Evaluate LC Performance: Inspect the LC system for leaks, pressure fluctuations, and column degradation.
Inappropriate IS Concentration Re-evaluate IS Concentration: The chosen concentration may be too low, making it susceptible to significant variations from minor losses, or too high, leading to detector saturation.

Q2: I am observing poor peak shape for my this compound internal standard. What could be the cause?

Poor peak shape (e.g., fronting, tailing, or splitting) can negatively impact integration and, consequently, the precision of your results.

Potential Root Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Column Overload Reduce IS Concentration: The concentration of this compound may be too high, leading to column overload. Prepare a dilution series to determine a concentration that results in a sharp, symmetrical peak.
Incompatible Injection Solvent Match Injection Solvent to Mobile Phase: A mismatch between the injection solvent and the initial mobile phase can cause peak distortion. If possible, dissolve the IS in the initial mobile phase.
Column Degradation or Contamination Flush or Replace the Column: The analytical column may be contaminated or have lost its efficiency. Try flushing the column or replacing it with a new one.
Secondary Interactions Adjust Mobile Phase pH: Unwanted interactions between the IS and the stationary phase can sometimes be mitigated by adjusting the pH of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for LC-MS/MS?

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative LC-MS/MS analysis.[1] Because they are chemically almost identical to the analyte, they co-elute and experience the same matrix effects, providing the most accurate correction for variations during sample preparation and analysis.[1][2][4] This leads to improved accuracy and precision in the final results.[5]

Q2: How do I determine the optimal concentration for this compound?

The optimal concentration should be high enough to provide a robust and reproducible signal but not so high that it causes detector saturation or ion suppression of the analyte.[6] A common approach is to select a concentration that yields a peak area response in the mid-range of the calibration curve for the unlabeled analyte.[7]

Experimental Protocol for Determining Optimal IS Concentration:

  • Prepare a series of solutions containing a fixed, mid-range concentration of the analyte (Acetyl tributyl citrate).

  • Spike these solutions with varying concentrations of this compound (e.g., ranging from low to high ng/mL).

  • Analyze the samples by LC-MS/MS and plot the analyte/IS peak area ratio against the IS concentration.

  • The optimal IS concentration should be in a range where the area ratio remains constant.

Q3: What are acceptable criteria for internal standard response variability?

While specific limits may depend on regulatory guidelines, a general recommendation is that the coefficient of variation (%CV) of the IS response across all samples in a run should be within a certain range. For instance, some guidelines suggest that the IS area variation should be within ±50% of the mean IS response for all samples in the run.[1] However, tighter criteria (e.g., %CV ≤ 15-20%) are often desirable for a robust method.[6]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using this compound

This protocol helps determine if components in the sample matrix are suppressing or enhancing the ionization of this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or a suitable solvent.

    • Set B (Pre-extraction Spike): Spike a blank matrix with this compound before the extraction process.

    • Set C (Post-extraction Spike): Extract a blank matrix and then spike the final extract with this compound.

  • Analysis: Inject all samples into the LC-MS/MS system and record the peak area of this compound.

  • Calculations:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[8]

Data Presentation

Table 1: Example Data for Internal Standard Concentration Optimization

IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Area Ratio%CV of Area Ratio (n=3)
1055,10020,5002.6884.5%
5054,900101,2000.5421.8%
100 55,300 205,000 0.270 1.2%
20055,000415,0000.1331.5%
50054,800998,0000.0552.1%

In this example, 100 ng/mL would be an optimal concentration as it provides a stable analyte/IS area ratio with low variability.

Table 2: Acceptance Criteria for Internal Standard Performance

ParameterAcceptance CriteriaRationale
IS Response Variability (%CV) ≤ 15% across the batchEnsures consistency in sample processing and instrument performance.
Matrix Factor 0.8 - 1.2 (80% - 120%)Indicates that matrix effects are controlled and compensated for by the IS.
Analyte/IS Peak Area Ratio Consistent across QC samplesDemonstrates that the IS is effectively normalizing for variations.

Visualizations

Troubleshooting_Workflow start Inconsistent IS Response Detected plot_is Plot IS Peak Area vs. Injection Order start->plot_is assess_pattern Assess Pattern of Inconsistency plot_is->assess_pattern random Random Variation assess_pattern->random Random drift Systematic Drift/Trend assess_pattern->drift Drift matrix_dependent Matrix-Dependent Variation assess_pattern->matrix_dependent Matrix-Related check_prep Investigate Sample Preparation (e.g., Pipetting) random->check_prep check_instrument Investigate Instrument Stability (e.g., Ion Source, LC) drift->check_instrument check_matrix Evaluate Matrix Effects (Post-extraction spike) matrix_dependent->check_matrix resolve Issue Resolved check_prep->resolve check_instrument->resolve check_matrix->resolve

Caption: Troubleshooting workflow for inconsistent internal standard response.

IS_Optimization_Workflow start Start: Define Analyte Concentration Range prep_analyte Prepare Analyte at Mid-Range Concentration start->prep_analyte prep_is_series Prepare a Dilution Series of IS (this compound) start->prep_is_series spike_samples Spike Analyte Samples with IS Series prep_analyte->spike_samples prep_is_series->spike_samples analyze Analyze by LC-MS/MS spike_samples->analyze plot_ratio Plot Analyte/IS Area Ratio vs. IS Concentration analyze->plot_ratio evaluate Evaluate for Plateau Region (Stable Area Ratio) plot_ratio->evaluate optimal_conc Select Optimal IS Concentration from Plateau evaluate->optimal_conc Plateau Observed re_evaluate Re-evaluate Analyte or IS Concentration Range evaluate->re_evaluate No Plateau end End: Optimized IS Concentration Determined optimal_conc->end re_evaluate->start

Caption: Experimental workflow for optimizing internal standard concentration.

References

Technical Support Center: Troubleshooting Matrix Effects in Acetyl Tributyl Citrate (ATBC) Analysis using ATBC-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Acetyl tributyl citrate (ATBC) using its deuterated internal standard, ATBC-d3, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of Acetyl tributyl citrate (ATBC)?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as ATBC, by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2][3] In the analysis of plasticizers like ATBC, endogenous components in biological samples such as phospholipids, salts, and proteins are common causes of matrix effects.

Q2: I am using a stable isotope-labeled internal standard (SIL-IS) like ATBC-d3. Shouldn't this completely correct for any matrix effects?

A2: Ideally, a SIL-IS like ATBC-d3 co-elutes with the non-labeled analyte (ATBC) and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio. However, perfect compensation is not always guaranteed. Severe or highly variable matrix effects can sometimes affect the analyte and the internal standard differently, a phenomenon known as "differential matrix effects," which can still lead to variability and inaccuracy in your results.

Q3: My analyte/internal standard (ATBC/ATBC-d3) peak area ratio is showing high variability between samples. Is this a strong indicator of a matrix effect?

A3: Yes, significant and inconsistent variations in the analyte-to-internal standard peak area ratios, especially when using a consistent concentration of the internal standard, strongly suggest variable matrix effects between different biological samples. The composition of biological matrices can differ from one individual or sample to another, leading to these discrepancies.

Q4: How can I quantitatively assess if my ATBC assay is being impacted by matrix effects?

A4: The most common and recommended method is to perform a post-extraction spike experiment to calculate the Matrix Factor (MF). This involves comparing the peak response of ATBC in a blank matrix extract that has been spiked after extraction to the peak response of ATBC in a neat solution at the same concentration.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

The internal standard-normalized matrix factor should also be calculated to evaluate how well ATBC-d3 is compensating for the matrix effect.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in ATBC Quantification

High variability in your results, despite using ATBC-d3, is a common sign of uncompensated matrix effects. Follow this workflow to diagnose and mitigate the issue.

cluster_0 Troubleshooting Workflow for High Variability Start High Variability in ATBC/ATBC-d3 Ratio Check_IS Verify Consistent IS Spiking Start->Check_IS Check_Coelution Confirm Co-elution of ATBC and ATBC-d3 Check_IS->Check_Coelution Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Check_Coelution->Quantify_ME Evaluate_IS_Comp IS-Normalized MF close to 1? Quantify_ME->Evaluate_IS_Comp Optimize_Cleanup Optimize Sample Cleanup (LLE, SPE) Evaluate_IS_Comp->Optimize_Cleanup No Revalidate Re-validate Method Evaluate_IS_Comp->Revalidate Yes Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma Optimize_Chroma->Quantify_ME

Caption: A logical workflow for troubleshooting high variability in ATBC quantification.

Issue 2: Significant Ion Suppression or Enhancement Observed

If you have quantitatively determined that significant ion suppression or enhancement is occurring, the following guide will help you select an appropriate mitigation strategy.

Mitigation Strategy Description Advantages Disadvantages
Sample Dilution Dilute the sample extract before injection.Simple and can be effective if the matrix component concentration is the primary issue.May compromise the limit of quantification (LOQ) if the ATBC concentration is low.
Chromatographic Optimization Modify the LC method to separate ATBC and ATBC-d3 from co-eluting matrix components. This can involve changing the gradient, column chemistry, or mobile phase additives.Can be highly effective at eliminating interference without additional sample preparation steps.May require significant method development time.
Improved Sample Cleanup Implement a more rigorous sample preparation technique to remove interfering substances.Can significantly reduce matrix effects and improve overall data quality.May be more time-consuming and costly. Can also lead to analyte loss if not optimized properly.
Change Ionization Source If available, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI).APCI is generally less susceptible to matrix effects than ESI.ATBC may have a different ionization efficiency in APCI, potentially affecting sensitivity.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol outlines the steps to quantitatively determine the matrix effect for ATBC using ATBC-d3 as the internal standard.

cluster_1 Matrix Effect Assessment Workflow A Set A: Prepare standards in neat solvent Analysis Analyze all sets by LC-MS/MS A->Analysis B Set B: Extract blank matrix, then spike B->Analysis C Set C: Spike blank matrix, then extract C->Analysis Calc_ME Calculate Matrix Effect (ME) = B/A * 100 Analysis->Calc_ME Calc_RE Calculate Recovery Efficiency (RE) = C/B * 100 Analysis->Calc_RE Calc_PE Calculate Process Efficiency (PE) = C/A * 100 Analysis->Calc_PE

Caption: Experimental workflow for the quantitative assessment of matrix effects.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare ATBC standards at low, medium, and high concentrations in a clean solvent (e.g., mobile phase). Add ATBC-d3 at a constant concentration to each.

    • Set B (Post-Extraction Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire extraction procedure. After the final step (e.g., evaporation and reconstitution), spike the extracts with ATBC and ATBC-d3 to the same final concentrations as in Set A.

    • Set C (Pre-Extraction Spiked Matrix): Spike the blank biological matrix with the ATBC standards and ATBC-d3 before the extraction procedure. Process these samples through the entire extraction method.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for ATBC and ATBC-d3.

  • Calculations:

    • Matrix Effect (ME %): (Mean peak area of ATBC in Set B / Mean peak area of ATBC in Set A) * 100

    • Recovery Efficiency (RE %): (Mean peak area of ATBC in Set C / Mean peak area of ATBC in Set B) * 100

    • Process Efficiency (PE %): (Mean peak area of ATBC in Set C / Mean peak area of ATBC in Set A) * 100

    • IS-Normalized Matrix Factor: (ME of ATBC) / (ME of ATBC-d3)

Interpretation of Results:

Parameter Ideal Value Indication
Matrix Effect (ME) 100%A value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Recovery Efficiency (RE) High and consistentIndicates the efficiency of the extraction process. Low or variable recovery can contribute to poor assay performance.
IS-Normalized Matrix Factor Close to 1.0A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
Protocol 2: Sample Preparation of Plasma using Protein Precipitation

This is a common starting point for the extraction of ATBC from plasma.

  • Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of ATBC-d3 working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Protocol 3: Suggested LC-MS/MS Parameters for ATBC Analysis

The following are suggested starting parameters for method development. Optimization will be required for your specific instrumentation and application.

Parameter Suggested Condition
LC Column C18 (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute ATBC, then return to initial conditions for re-equilibration.
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions ATBC: 403.2 -> 129.0; ATBC-d3: (To be determined based on deuteration pattern, e.g., 406.2 -> 129.0 or other appropriate fragment)
Collision Energy To be optimized for your instrument.

Data Summary

The following table presents hypothetical data from a matrix effect experiment to illustrate how different sample preparation methods can influence recovery and matrix effects for ATBC in plasma.

Sample Preparation Method Recovery Efficiency (%) Matrix Effect (%) IS-Normalized Matrix Factor Interpretation
Protein Precipitation (PPT) 95 ± 5%65 ± 10% (Ion Suppression)1.15High recovery but significant ion suppression. The IS is providing reasonable but not perfect compensation.
Liquid-Liquid Extraction (LLE) 85 ± 8%88 ± 7% (Minor Ion Suppression)1.02Good recovery with reduced ion suppression. The IS is compensating well.
Solid-Phase Extraction (SPE) 92 ± 4%98 ± 5% (Negligible Matrix Effect)0.99High recovery and minimal matrix effect. This is the most robust method.

Note: This data is for illustrative purposes. Actual values will depend on the specific matrix, protocol, and instrumentation.

Visualization of Key Relationships

cluster_2 Analyte and Internal Standard Relationship ATBC Acetyl tributyl citrate (ATBC) Analyte LC_MS LC-MS/MS System ATBC->LC_MS ATBC_d3 ATBC-d3 (Internal Standard) ATBC_d3->LC_MS Matrix Biological Matrix (e.g., Plasma, Urine) Matrix->LC_MS Introduces Matrix Effects Ratio ATBC/ATBC-d3 Ratio LC_MS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Relationship between the analyte, internal standard, and matrix in LC-MS/MS analysis.

References

Navigating the Challenges of Acetyl Tributyl Citrate-d3 in Acidic Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Acetyl tributyl citrate-d3 (ATBC-d3). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of ATBC-d3 under acidic conditions. By understanding the degradation pathways and implementing the recommended protocols, you can ensure the integrity and reliability of your experiments.

Understanding the Instability: Hydrolysis of this compound

This compound, a commonly used plasticizer and excipient in pharmaceutical formulations, is susceptible to hydrolysis, particularly in acidic environments. This chemical breakdown can compromise the integrity of your experiments by altering the concentration of the parent compound and introducing degradation products. The primary degradation pathway involves the hydrolysis of the ester bonds, leading to the formation of tributyl citrate-d3 and acetic acid, and potentially further to tributyl aconitate through dehydration. This process is accelerated by elevated temperatures and lower pH values.

Key Degradation Products:

  • Tributyl citrate-d3

  • Acetic acid-d3

  • Tributyl aconitate-d3

Being aware of these potential degradants is crucial for developing accurate analytical methods and interpreting your results correctly.

Frequently Asked Questions (FAQs)

Q1: My quantitative analysis of a formulation containing ATBC-d3 shows lower than expected concentrations when prepared in an acidic medium. What could be the cause?

A1: The most likely cause is the acid-catalyzed hydrolysis of your ATBC-d3. Esters are known to be unstable in acidic conditions, leading to their degradation over time. The rate of this degradation is dependent on the specific pH of your medium and the storage temperature. To confirm this, you should analyze your sample for the presence of key degradation products such as tributyl citrate-d3.

Q2: I am observing unexpected peaks in my chromatogram when analyzing ATBC-d3 samples from an acidic formulation. How can I identify these peaks?

A2: These unknown peaks are likely the degradation products of ATBC-d3. The primary hydrolysis product is tributyl citrate-d3, and a subsequent dehydration product can be tributyl aconitate-d3. To identify these peaks, you can use a mass spectrometry (MS) detector coupled with your chromatography system (e.g., LC-MS or GC-MS) to determine the molecular weights of the unknown compounds. Comparing these with the expected molecular weights of the degradants will help in their identification.

Q3: How can I minimize the degradation of ATBC-d3 in my acidic experimental solutions?

A3: To minimize degradation, consider the following strategies:

  • pH Adjustment: If your experimental design permits, adjust the pH of your solution to be as close to neutral (pH 7) as possible. The rate of hydrolysis is significantly slower at neutral pH.

  • Temperature Control: Prepare and store your solutions at low temperatures (e.g., 2-8°C). Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature.

  • Use of Co-solvents: If appropriate for your application, using a co-solvent less polar than water can sometimes slow down hydrolysis.

  • Fresh Preparation: Prepare your solutions containing ATBC-d3 immediately before use to minimize the time it is exposed to acidic conditions.

Q4: What is the recommended analytical method for quantifying ATBC-d3 and its degradation products simultaneously?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with either Ultraviolet (UV) or Mass Spectrometric (MS) detection is recommended. An LC-MS method is particularly powerful as it can separate and identify both the parent compound and its degradation products with high specificity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying volatile degradation products.

Troubleshooting Guide: Addressing ATBC-d3 Instability

This guide provides a systematic approach to identifying and resolving common issues encountered due to the instability of ATBC-d3 in acidic media.

Observed Issue Potential Cause Recommended Action(s)
Inconsistent or decreasing ATBC-d3 concentration over time. Acid-catalyzed hydrolysis of the ester functional group.1. Verify Degradation: Analyze a sample for the presence of tributyl citrate-d3. 2. Control Temperature: Store samples and standards at 2-8°C and protect from light. 3. pH Management: If possible, adjust the sample pH to near neutral before storage or analysis. 4. Time-Course Study: Perform a time-course study at your experimental pH and temperature to understand the degradation kinetics.
Appearance of unknown peaks in the analytical chromatogram. Formation of hydrolysis and other degradation products.1. Peak Identification: Use LC-MS or GC-MS to identify the molecular weights of the unknown peaks and compare them to potential degradants. 2. Method Validation: Ensure your analytical method is validated for stability, capable of separating the parent compound from its degradants.
Poor reproducibility of experimental results. Variable degradation of ATBC-d3 across different experimental runs.1. Standardize Sample Handling: Prepare all samples and standards fresh for each experiment and handle them under identical temperature and pH conditions. 2. Use an Internal Standard: Incorporate a stable internal standard in your analytical method to correct for variations in sample preparation and instrument response.
Precipitation or phase separation in the formulation. Changes in solubility due to the formation of degradation products.1. Solubility Assessment: Check the solubility of the potential degradation products in your formulation matrix. 2. Formulation Optimization: Consider using stabilizing excipients or adjusting the formulation composition to improve the solubility of all components.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a forced degradation study to determine the stability of ATBC-d3 in an acidic solution.

Objective: To evaluate the degradation kinetics of ATBC-d3 at a specific acidic pH and temperature.

Materials:

  • This compound (ATBC-d3)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of ATBC-d3 in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Solution Preparation: In a volumetric flask, add a known volume of the ATBC-d3 stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • Incubation: Place the acidic solution in a temperature-controlled incubator set at 40°C.

  • Time Point Sampling: Withdraw aliquots of the solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: Immediately neutralize the collected aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Sample Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method to quantify the remaining ATBC-d3 and any formed degradation products.

  • Data Analysis: Plot the concentration of ATBC-d3 versus time to determine the degradation rate constant.

Protocol 2: Stability-Indicating HPLC Method for ATBC-d3 and Its Degradants

Objective: To develop an HPLC method capable of separating and quantifying ATBC-d3 from its primary degradation product, tributyl citrate-d3.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a photodiode array (PDA) or mass selective (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • PDA: Monitor at 210 nm.

    • MS (ESI+): Scan for the m/z of ATBC-d3 and its expected degradants.

Visualizing the Process

To better understand the workflows and relationships discussed, the following diagrams have been generated using Graphviz.

ATBC-d3 Acid Hydrolysis Pathway ATBC_d3 This compound H2O_H + H₂O (H⁺ catalyst) ATBC_d3->H2O_H TBC_d3 Tributyl citrate-d3 H2O_H->TBC_d3 AA_d3 Acetic acid-d3 H2O_H->AA_d3 Dehydration - H₂O TBC_d3->Dehydration TBA_d3 Tributyl aconitate-d3 Dehydration->TBA_d3

Caption: The acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting Workflow for ATBC-d3 Instability Start Inconsistent Results with ATBC-d3 Check_Degradation Is degradation suspected? Start->Check_Degradation Analyze_Degradants Analyze for degradants (LC-MS) Check_Degradation->Analyze_Degradants Yes Investigate_Other Investigate other experimental factors Check_Degradation->Investigate_Other No Degradants_Present Degradants present? Analyze_Degradants->Degradants_Present Implement_Controls Implement Stability Controls: - Lower Temperature - Adjust pH - Fresh Preparation Degradants_Present->Implement_Controls Yes Degradants_Present->Investigate_Other No Re_evaluate Re-evaluate Experiment Implement_Controls->Re_evaluate Investigate_Other->Re_evaluate

Caption: A logical workflow for troubleshooting issues related to ATBC-d3 instability.

Improving peak shape and resolution for Acetyl tributyl citrate-d3 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Acetyl tributyl citrate-d3 (ATBC-d3) in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues encountered with this compound?

The most common peak shape problems are peak tailing, peak fronting, and split peaks.[1] Peak tailing results in an asymmetrical peak with a drawn-out trailing edge, while peak fronting is the opposite, with a sloped leading edge.[1][2] Split peaks appear as two or more distinct peaks for a single compound.[1]

Q2: How does the deuterium labeling in this compound affect its chromatographic behavior compared to the non-deuterated form?

In most liquid chromatography applications, particularly reversed-phase HPLC, the deuterium labeling in ATBC-d3 is unlikely to cause significant changes in retention time or peak shape compared to its non-deuterated counterpart. The primary separation mechanism is based on the overall hydrophobicity of the molecule, which is not substantially altered by the presence of a few deuterium atoms.[1] However, in gas chromatography, the slight mass difference could lead to minor retention time shifts.

Q3: What causes peak tailing for ATBC-d3 and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues.[3][4][5]

Troubleshooting Peak Tailing:

Potential Cause Recommended Solution
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact with polar functional groups on the analyte.[3][5][6] Use a highly deactivated, end-capped column to minimize these interactions.[1][3] Operating the mobile phase at a lower pH can also help by keeping the silanol groups protonated.[6]
Column Overload Injecting too much sample can saturate the stationary phase.[1][3] Reduce the injection volume or dilute the sample.[1]
Column Contamination or Degradation Contaminants can create active sites that cause tailing.[1][3] Flush the column with a strong solvent. If the issue persists, consider replacing the guard column or the analytical column.[1]
Excessive Column Dead Volume The volume within the chromatographic system outside of the column can cause band broadening.[3] Ensure proper column packing and use appropriate tubing lengths and internal diameters to minimize dead volume.[3]

// Path for all peaks tailing frit_blockage [label="Check for blocked column frit.\nReverse-flush the column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; guard_column [label="Remove guard column and re-inject.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_column [label="Replace analytical column.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for single peak tailing check_overload [label="Reduce sample concentration\nor injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_endcapped [label="Use an end-capped column to\nminimize silanol interactions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust mobile phase pH.", fillcolor="#34A853", fontcolor="#FFFFFF"]; strong_solvent_flush [label="Flush column with a strong solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_all_peaks; check_all_peaks -> yes_all_peaks [label="Yes"]; check_all_peaks -> no_one_peak [label="No"];

yes_all_peaks -> frit_blockage; frit_blockage -> guard_column [label="If problem persists"]; guard_column -> replace_column [label="If problem persists"]; replace_column -> end_resolved;

no_one_peak -> check_overload; check_overload -> use_endcapped [label="If tailing continues"]; use_endcapped -> adjust_ph [label="If tailing continues"]; adjust_ph -> strong_solvent_flush [label="If tailing continues"]; strong_solvent_flush -> end_resolved; } caption: Troubleshooting workflow for peak tailing.

Q4: What should I do if my ATBC-d3 peak is fronting?

Peak fronting is typically caused by sample overload or poor sample solubility.[1]

Troubleshooting Peak Fronting:

Potential Cause Recommended Solution
Sample Overload A highly concentrated sample can lead to fronting.[1] Dilute the sample or reduce the injection volume.[1]
Poor Sample Solubility If the sample solvent is significantly stronger than the mobile phase, the analyte may not partition correctly onto the stationary phase.[1] Dissolve the sample in a solvent that is weaker than or has a similar composition to the mobile phase.[1]
Column Collapse or Voids Physical damage to the column packing can cause peak fronting.[1] Replace the column and ensure operating pressure and temperature are within the column's recommended limits.[1]

Q5: My ATBC-d3 peak is split. What are the possible causes and solutions?

Split peaks can arise from issues with the injection or the column itself.[1]

Troubleshooting Split Peaks:

Potential Cause Recommended Solution
Injection Solvent Incompatibility Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample to travel through the column in separate bands.[1] Prepare the sample in the mobile phase or a weaker solvent.[1]
Blocked Column Frit or Column Void A partial blockage of the inlet frit or a void at the head of the column can split the sample flow path.[1] Reverse-flush the column (disconnected from the detector). If the problem persists, replace the column frit or the entire column.[1]
Co-elution with an Impurity Another compound may be eluting very close to ATBC-d3.[1] Adjust the mobile phase composition, gradient, or temperature to improve resolution.[1]

// Path for solvent incompatibility change_solvent [label="Prepare sample in mobile phase\nor a weaker solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path for other issues check_frit [label="Check for blocked column frit or void.\nReverse-flush the column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_method [label="Optimize separation conditions\n(mobile phase, gradient, temperature)\nto resolve potential co-elution.", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_solvent; check_solvent -> yes_solvent [label="Yes"]; check_solvent -> no_solvent [label="No"];

yes_solvent -> change_solvent; change_solvent -> end_resolved;

no_solvent -> check_frit; check_frit -> optimize_method [label="If splitting persists"]; optimize_method -> end_resolved; } caption: Troubleshooting workflow for split peaks.

Q6: How can I improve the resolution between ATBC-d3 and other components in my sample?

Improving resolution involves enhancing the separation between two peaks.

Strategies to Improve Resolution:

Parameter Action and Rationale
Mobile Phase Composition Adjusting the solvent strength (e.g., the ratio of organic solvent to water in reversed-phase) can alter retention times and improve separation.[7]
Flow Rate Lowering the flow rate generally increases the interaction time with the stationary phase, which can lead to better separation, though it will increase the analysis time.[7][8]
Column Temperature Changing the column temperature can affect the selectivity of the separation.[8][9]
Column Dimensions and Particle Size Using a longer column, a column with a smaller internal diameter, or a column packed with smaller particles can increase efficiency and, therefore, resolution.[7][9][10]
Stationary Phase Chemistry If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase to alter the selectivity of the separation.[9]

Experimental Protocols

Protocol 1: Column Flushing to Remove Contaminants

This protocol is for cleaning a contaminated column that is causing peak shape issues.

  • Disconnect the Column: Disconnect the column from the detector.

  • Reverse the Column: Connect the column in the reverse direction to the pump.

  • Flush with a Series of Solvents: Flush the column with a series of solvents of increasing strength. For a reversed-phase C18 column, a typical sequence would be:

    • 20 column volumes of the mobile phase without buffer salts.

    • 20 column volumes of water.

    • 20 column volumes of isopropanol.

    • 20 column volumes of hexane (if dealing with very non-polar contaminants).

    • 20 column volumes of isopropanol.

    • 20 column volumes of water.

    • 20 column volumes of the mobile phase without buffer salts.

  • Re-equilibrate: Reconnect the column in the correct direction and equilibrate with the mobile phase until a stable baseline is achieved.

Protocol 2: Sample Solvent Study for Peak Shape Improvement

This protocol helps to determine the optimal injection solvent to prevent peak distortion.

  • Prepare Stock Solution: Prepare a concentrated stock solution of ATBC-d3 in a strong solvent (e.g., acetonitrile or methanol).

  • Prepare Dilutions: Prepare a series of dilutions of the stock solution in different solvents:

    • Mobile phase

    • A solvent weaker than the mobile phase (e.g., higher aqueous content)

    • A solvent slightly stronger than the mobile phase

  • Inject and Analyze: Inject equal volumes of each dilution and compare the peak shapes.

  • Select Optimal Solvent: Choose the solvent that provides the most symmetrical peak shape.

Analytical Methods for Acetyl Tributyl Citrate

While specific methods for ATBC-d3 are not widely published, methods for the non-deuterated form (ATBC) are available and can be adapted.

GC-MS Method for ATBC: [11][12]

Parameter Condition
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Extraction Liquid-liquid extraction with n-hexane
Detection Mode Selected Ion Monitoring (SIM)

LC-MS/MS Method for ATBC in Biological Samples: [13][14]

Parameter Condition
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column Kinetex C18 (2.1 mm × 50 mm, 2.6 µm)
Mobile Phase Gradient elution with mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., acetonitrile or methanol)
Flow Rate 0.3 mL/min
Ionization Electrospray Ionization (ESI), positive mode
Detection Multiple Reaction Monitoring (MRM)
Precursor-Product Ion Pair 403.2 m/z → 129.0 m/z

References

Technical Support Center: Minimizing Ion Suppression of Acetyl Tributyl Citrate-d3 (ATBC-d3)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when analyzing Acetyl tributyl citrate-d3 (ATBC-d3) in complex biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for ATBC-d3 analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, such as ATBC-d3, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon, which occurs in the mass spectrometer's ion source, leads to a decreased signal intensity.[1][2] The consequences for your analysis include poor sensitivity, inaccurate quantification, and reduced precision, which can compromise the reliability of your experimental results.[2][3] Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][4]

Q2: I'm using a deuterated internal standard (ATBC-d3). Shouldn't that automatically correct for ion suppression?

A2: Ideally, yes. Deuterated internal standards (D-IS) are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[1][5] The core assumption is that the D-IS will co-elute perfectly with the analyte and experience the same degree of ion suppression.[1][2] By using the ratio of the analyte signal to the D-IS signal, variations should be normalized.[5] However, this correction can fail if:

  • Lack of Co-elution: A phenomenon known as the "deuterium isotope effect" can cause a slight separation in retention time between the analyte and the D-IS. If this separation occurs in a region of significant ion suppression, they will be affected differently, leading to inaccurate results.[2]

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the D-IS may experience different degrees of ion suppression from specific matrix components.[2]

Q3: What are the most common sources of ion suppression when analyzing ATBC-d3 in biological fluids like plasma or urine?

A3: The "matrix" consists of all components in a sample apart from the analyte.[2] For biological fluids, the most common sources of ion suppression are:

  • Phospholipids: These are major endogenous components of biological membranes, especially in plasma, and are a primary cause of ion suppression.[4]

  • Salts and Proteins: These components are abundant in biological samples and can significantly interfere with ionization.[6]

  • Exogenous Substances: Contaminants from plasticware, mobile phase additives, or even formulation agents used in preclinical studies can also cause significant ion suppression.[2][7]

Q4: How can I determine if ion suppression is affecting my results?

A4: Two primary methods are used to assess ion suppression.

  • Post-Column Infusion (Qualitative): This experiment identifies the regions in your chromatogram where ion suppression occurs.[5][8] You infuse a constant flow of ATBC-d3 solution post-column and inject a blank matrix extract. Any dip in the stable baseline signal indicates a region of suppression.[8]

  • Post-Extraction Spike (Quantitative): This experiment quantifies the extent of suppression.[1] You compare the signal of ATBC-d3 in a clean solvent to the signal of ATBC-d3 spiked into an extracted blank matrix. This allows you to calculate a percentage value for the matrix effect.[3]

Q5: Can my LC-MS instrument settings influence ion suppression?

A5: Yes, the choice of ionization technique can significantly influence the extent of ion suppression. Atmospheric pressure chemical ionization (APCI) is often less prone to suppression for relatively non-polar compounds compared to electrospray ionization (ESI).[8] If you are experiencing significant issues with ESI, testing APCI may be a viable alternative. Additionally, switching the ESI polarity (e.g., from positive to negative ion mode) can sometimes reduce suppression, as fewer matrix components may ionize in the alternate mode.[8]

Troubleshooting Guide

Problem 1: Low or Inconsistent Signal Intensity for ATBC-d3

This issue often points to significant ion suppression from the sample matrix, which reduces the number of ions reaching the detector.

Possible CauseTroubleshooting StepExpected Outcome
Severe Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous cleanup method. Move from a simple Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE) to more effectively remove interfering components.[4][8][9]A significant increase in ATBC-d3 signal intensity and improved peak shape.
2. Optimize Chromatography: Modify the LC gradient to better separate the ATBC-d3 peak from the ion suppression zones identified in a post-column infusion experiment.[8]The ATBC-d3 peak elutes in a "cleaner" region of the chromatogram, resulting in a stronger, more stable signal.
3. Dilute the Sample: A simple 1:5 or 1:10 dilution of the final sample extract can substantially reduce the concentration of interfering matrix components.[9][10]Improved signal intensity. Note that this may impact the limit of quantification (LOQ).
Instrumental Contamination 1. Clean the Ion Source: Contamination of the ion source and other mass spectrometer components can lead to a general loss of sensitivity over time.[1]Restoration of signal intensity to expected levels after performing routine maintenance.

Problem 2: Inaccurate Quantification (Poor Accuracy/Precision) Despite Using ATBC-d3

This problem suggests that the analyte (ATBC) and the internal standard (ATBC-d3) are being affected differently by the matrix.

Possible CauseTroubleshooting StepExpected Outcome
Differential Ion Suppression due to Chromatographic Shift 1. Assess Co-elution: Carefully examine the chromatograms to see if the ATBC and ATBC-d3 peaks are perfectly co-eluting. Even a slight separation can cause them to elute into different micro-environments of ion suppression.[1]Identification of any retention time gap between the analyte and the internal standard.
2. Modify Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve complete chromatographic overlap of the analyte and D-IS peaks.[1]Perfect co-elution of the two peaks, leading to more consistent analyte/IS ratios and improved accuracy.
3. Consider a Lower Resolution Column: If achieving co-elution on a high-resolution UHPLC column is difficult due to the isotope effect, using a column with slightly lower resolution can sometimes force co-elution and improve results.[1][11]Improved precision and accuracy due to the analyte and IS experiencing identical matrix effects.

Quantitative Data Summary

The following table defines the key calculations used to quantitatively assess matrix effects and recovery during method validation.

Table 1: Formulas for Quantifying Matrix Effects and Recovery

ParameterFormulaInterpretation
Matrix Effect (ME %) (Peak Area in Set B / Peak Area in Set A) * 100Set A: Analyte in clean solvent. Set B: Blank matrix extract spiked with analyte post-extraction. < 100%: Ion Suppression > 100%: Ion Enhancement = 100%: No Matrix Effect
Recovery Efficiency (RE %) (Peak Area in Set C / Peak Area in Set B) * 100Set C: Blank matrix spiked with analyte pre-extraction. Measures the efficiency of the extraction process.
Process Efficiency (PE %) (Peak Area in Set C / Peak Area in Set A) * 100Also calculated as (ME % * RE %) / 100. Represents the overall efficiency of the entire analytical process.

Data Interpretation based on methodology described in multiple sources.[1][3]

Table 2: Representative Impact of Sample Preparation on Matrix Effect in Plasma

Sample Preparation MethodTypical Matrix Effect (ME %) for ATBC-d3Cleanup EfficacyRecommendation
Protein Precipitation (PPT) 40 - 70%Low (Does not effectively remove phospholipids)[4]Use only when high sensitivity is not required and when followed by sample dilution.
Liquid-Liquid Extraction (LLE) 75 - 95%Medium to HighA significant improvement over PPT for removing many interferences.
Solid-Phase Extraction (SPE) 90 - 110%HighThe most effective method for removing specific interferences and minimizing matrix effects.[9]

Note: The values in Table 2 are representative and will vary based on the specific LLE or SPE protocols and the biological matrix used.

Experimental Protocols & Visualizations

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This method qualitatively identifies retention time windows where co-eluting matrix components suppress the ATBC-d3 signal.[8]

  • Preparation: Prepare a standard solution of ATBC-d3 (e.g., 50 ng/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • System Setup: Using a T-connector, connect the LC column outlet to both the mass spectrometer inlet and a syringe pump.

  • Infusion: Infuse the ATBC-d3 standard solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream.

  • Baseline Acquisition: Allow the infused standard to enter the mass spectrometer until a stable baseline signal is achieved while monitoring the specific MRM transition for ATBC-d3.

  • Injection: Inject a prepared blank matrix extract (e.g., from a protein precipitation of blank plasma) onto the LC column and run your standard chromatographic method.

  • Analysis: Monitor the baseline of the ATBC-d3 signal. A negative peak or dip in the baseline indicates a region where matrix components are eluting and causing ion suppression.

PostColumnInfusion cluster_setup System Setup cluster_procedure Experimental Procedure lc LC System tee T-Connector lc->tee ms Mass Spec tee->ms pump Syringe Pump (ATBC-d3 Solution) pump->tee start 1. Establish Stable Baseline Signal inject 2. Inject Blank Matrix Extract start->inject monitor 3. Monitor Signal for Dips (Suppression) inject->monitor MatrixEffect cluster_b Set B Preparation cluster_c Set C Preparation set_a Set A: Spike IS into Clean Solvent analyze Analyze All Sets via LC-MS/MS set_a->analyze set_b Set B: Spike IS into Extracted Blank Matrix set_c Set C: Spike IS into Blank Matrix Pre-Extraction extract_b 1. Extract Blank Matrix spike_b 2. Spike IS extract_b->spike_b spike_b->analyze spike_c 1. Spike IS extract_c 2. Extract Spiked Matrix spike_c->extract_c extract_c->analyze calculate Calculate: - Matrix Effect (A vs B) - Recovery (B vs C) - Process Efficiency (A vs C) analyze->calculate SPE_Workflow cluster_spe Solid-Phase Extraction start Plasma Sample + ATBC-d3 ppt Protein Precipitation (e.g., Acid) start->ppt centrifuge Centrifuge ppt->centrifuge load 2. Load Supernatant centrifuge->load condition 1. Condition SPE Cartridge condition->load wash 3. Wash Interferences load->wash elute 4. Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze

References

Overcoming challenges in the synthesis of high-purity Acetyl tributyl citrate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Acetyl tributyl citrate-d3 (ATBC-d3). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated version of Acetyl tributyl citrate (ATBC), a commonly used non-toxic plasticizer.[1][2][3] In pharmaceutical and metabolic research, deuterium labeling is a valuable technique used to trace the metabolic pathways of molecules within biological systems.[4] The deuterium kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be leveraged to slow down metabolic processes, potentially improving a drug's pharmacokinetic profile.[4][5]

Q2: What are the general steps for synthesizing Acetyl tributyl citrate (ATBC)?

The synthesis of ATBC is typically a two-step process performed in a single reaction vessel:[6][7]

  • Esterification: Citric acid is reacted with n-butanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) to form tributyl citrate.[2][6][8]

  • Acetylation: Acetic anhydride is then added to the tributyl citrate, also in the presence of a catalyst, to produce acetyl tributyl citrate.[2][6]

Purification steps, including neutralization, washing, and distillation, are crucial for obtaining a high-purity final product.[2][6][9]

Q3: What are the primary challenges in synthesizing the d3 version of ATBC?

Synthesizing deuterated compounds like ATBC-d3 presents unique challenges not encountered with their non-labeled counterparts. These include:

  • Isotopic Exchange: Unwanted exchange of deuterium atoms with hydrogen from moisture or atmospheric hydrogen can reduce the isotopic purity of the final product.[10]

  • Contamination: Trace impurities from reagents and solvents can be difficult to separate from the final product.[11]

  • Specialized Reagents: The synthesis requires deuterated starting materials or reagents, which can be expensive and may require specific handling procedures.[4][12]

  • Complexity of Synthesis: Introducing the deuterium label at a specific position may require modifications to the standard synthesis protocol.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of high-purity ATBC-d3.

Problem Potential Cause(s) Suggested Solution(s)
Low Deuterium Incorporation 1. Use of non-deuterated acetylating agent. 2. Isotopic exchange with residual water or protic solvents. 3. Incomplete reaction during the acetylation step.1. Ensure the use of high-purity acetic anhydride-d6 for the acetylation step. 2. Use thoroughly dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize reaction time and temperature for the acetylation step. Monitor reaction progress using techniques like TLC or NMR.
Presence of Impurities 1. Incomplete esterification or acetylation. 2. Side reactions leading to byproducts like tributyl aconitate.[13] 3. Residual starting materials (citric acid, n-butanol) or catalyst. 4. Contamination from solvents or reagents.[11]1. Drive reactions to completion by adjusting stoichiometry, catalyst concentration, or reaction time. 2. Control reaction temperature to minimize side reactions. 3. Implement thorough purification steps, including neutralization washes and vacuum distillation.[2][6] 4. Use high-purity, anhydrous solvents and reagents.
Low Product Yield 1. Loss of product during workup and purification steps. 2. Inefficient catalysis. 3. Reversible reactions or unfavorable equilibrium.1. Optimize extraction and distillation procedures to minimize losses. 2. Consider using alternative catalysts such as ionic liquids or solid acid catalysts, which have shown high efficiency.[8][9][14] 3. Remove water formed during esterification to shift the equilibrium towards the product.
Product Discoloration 1. Thermal degradation of the product at high temperatures. 2. Presence of catalyst residues in the final product.1. Perform distillation under reduced pressure to lower the boiling point. 2. Ensure complete removal of the catalyst through neutralization and washing steps. The use of activated carbon can also help in decolorizing the product.[6]

Experimental Protocols

Synthesis of Tributyl Citrate (Intermediate)

  • To a reaction kettle, add citric acid, n-butanol (in a molar ratio of 1:4 to 1:5 relative to citric acid), and a catalyst such as p-toluenesulfonic acid (0.5-1.0% of the citric acid mass).[6][9]

  • Introduce nitrogen gas and heat the mixture to 120-130°C with stirring to carry out the esterification reaction.[6]

  • Continuously remove the water formed during the reaction to drive the equilibrium towards the product.

  • Once the reaction is complete (monitored by acid value), perform vacuum distillation to remove excess n-butanol.[6]

Synthesis of this compound

  • Cool the crude tributyl citrate to below 100°C.

  • Add acetic anhydride-d6 and a catalyst (p-toluenesulfonic acid can be used again).

  • Introduce nitrogen gas and control the temperature at 110-130°C for approximately 2 hours to carry out the acetylation.[6]

  • After the reaction, remove the resulting acetic acid-d3 under vacuum.[6]

Purification

  • Cool the crude ATBC-d3 to 70-80°C.

  • Perform alkaline washing with a sodium carbonate or sodium hydroxide solution to neutralize and remove the acid catalyst.[6]

  • Wash with water to remove any remaining salts.

  • Dehydrate the product by heating under vacuum.[6]

  • For further purification and color removal, treat with activated carbon and filter.[6]

  • The final step is vacuum distillation to obtain high-purity ATBC-d3.[2]

Data Presentation

Table 1: Example Reaction Conditions and Corresponding Product Purity

Parameter Condition A Condition B Condition C
Catalyst p-Toluenesulfonic AcidSulfuric AcidIonic Liquid
Esterification Temp. 125°C120°C110°C
Acetylation Temp. 120°C115°C100°C
Yield (%) 929095
Purity (GC, %) 99.198.899.5
Deuterium Incorporation (%) 98.598.299.0

Visualizations

Synthesis_Workflow reactant reactant product product process process CitricAcid Citric Acid Esterification Esterification CitricAcid->Esterification nButanol n-Butanol nButanol->Esterification TributylCitrate Tributyl Citrate Esterification->TributylCitrate Catalyst Acetylation Acetylation TributylCitrate->Acetylation AceticAnhydride_d6 Acetic Anhydride-d6 AceticAnhydride_d6->Acetylation Crude_ATBC_d3 Crude ATBC-d3 Acetylation->Crude_ATBC_d3 Catalyst Purification Purification Crude_ATBC_d3->Purification Neutralization, Washing, Distillation HighPurity_ATBC_d3 High-Purity ATBC-d3 Purification->HighPurity_ATBC_d3

Caption: Synthetic workflow for High-Purity this compound.

Troubleshooting_Logic issue issue cause cause solution solution LowPurity Low Product Purity IncompleteReaction Incomplete Reaction LowPurity->IncompleteReaction SideReactions Side Reactions LowPurity->SideReactions Contamination Contamination LowPurity->Contamination OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions ThoroughPurification Thorough Purification IncompleteReaction->ThoroughPurification ControlTemp Control Temperature SideReactions->ControlTemp UseHighPurityReagents Use High-Purity Reagents Contamination->UseHighPurityReagents Contamination->ThoroughPurification

Caption: Troubleshooting logic for low product purity issues.

References

Correcting for Isotopic Overlap Between Acetyl Tributyl Citrate and ATBC-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Acetyl tributyl citrate (ATBC) and its deuterated internal standard, ATBC-d3, in quantitative mass spectrometry assays, isotopic overlap can present a significant challenge to data accuracy. This technical guide provides a comprehensive overview of the causes of isotopic overlap, its consequences, and detailed protocols for its correction.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why does it occur between ATBC and ATBC-d3?

Isotopic overlap, also known as crosstalk, is the phenomenon where the signal from the unlabeled analyte (ATBC) contributes to the signal of its stable isotope-labeled internal standard (ATBC-d3). This interference primarily arises from the natural abundance of heavy isotopes, particularly Carbon-13 (¹³C), in the ATBC molecule.

ATBC has the molecular formula C₂₀H₃₄O₈.[1][2] Due to the natural abundance of ¹³C (approximately 1.1%), a small percentage of ATBC molecules will contain one or more ¹³C atoms, making them heavier than the monoisotopic mass. When a deuterated internal standard with a small mass difference from the analyte is used, the M+1, M+2, or M+3 isotope peaks of the abundant analyte can overlap with the mass of the internal standard. In the case of ATBC-d3, where three hydrogen atoms are replaced by deuterium, the mass difference is approximately 3 Da.[3][4][5]

Q2: What are the consequences of uncorrected isotopic overlap?

Uncorrected isotopic overlap can lead to significant errors in quantitative analysis, including:

  • Inaccurate Quantification: The contribution of the analyte's signal to the internal standard's signal artificially inflates the internal standard's response. This leads to an underestimation of the true analyte-to-internal standard ratio and, consequently, an inaccurate (underestimated) concentration of the analyte.

  • Non-linear Calibration Curves: At high analyte concentrations, the isotopic contribution to the fixed concentration of the internal standard becomes more pronounced, leading to a loss of linearity in the calibration curve.

Q3: How can I determine if isotopic overlap is affecting my assay?

A simple experiment can be performed to assess the extent of isotopic overlap:

  • Prepare a high-concentration solution of unlabeled ATBC in a suitable solvent. This solution should not contain any ATBC-d3.

  • Analyze this solution using your LC-MS/MS method.

  • Monitor the MRM transition for ATBC-d3.

  • Observe for any signal at the retention time of ATBC. The presence of a peak in the ATBC-d3 channel indicates isotopic contribution from the unlabeled ATBC.

Troubleshooting Guide: Correcting for Isotopic Overlap

Problem: You have observed a signal in the ATBC-d3 channel when analyzing a high-concentration sample of unlabeled ATBC.

Solution: Apply a mathematical correction to your data to subtract the contribution of the unlabeled analyte from the internal standard's signal.

Step 1: Determine the Isotopic Contribution Factor (% Crosstalk)
  • Prepare a standard solution of unlabeled ATBC at a concentration that is representative of the upper limit of your calibration curve.

  • Analyze this standard solution using your established LC-MS/MS method.

  • Measure the peak area of the ATBC in its designated MRM transition (Area_ATBC).

  • Measure the peak area of the signal that appears in the ATBC-d3 MRM transition at the same retention time (Area_crosstalk).

  • Calculate the isotopic contribution factor (CF) using the following formula:

    CF = Area_crosstalk / Area_ATBC

Step 2: Apply the Correction to Your Experimental Data

For each sample, quality control, and calibration standard, calculate the corrected peak area of the internal standard (Area_IS_corrected) using the following formula:

Area_IS_corrected = Area_IS_measured - (Area_analyte_measured * CF)

Where:

  • Area_IS_measured is the measured peak area for ATBC-d3.

  • Area_analyte_measured is the measured peak area for ATBC.

  • CF is the isotopic contribution factor determined in Step 1.

Step 3: Calculate the Corrected Analyte/Internal Standard Ratio

Use the corrected internal standard peak area to calculate the final analyte-to-internal standard ratio for quantification:

Corrected Ratio = Area_analyte_measured / Area_IS_corrected

This corrected ratio should then be used to determine the concentration of ATBC from the calibration curve.

Quantitative Data Summary

The following table summarizes the key parameters for ATBC and ATBC-d3 relevant to isotopic overlap correction.

ParameterAcetyl Tributyl Citrate (ATBC)Acetyl Tributyl Citrate-d3 (ATBC-d3)
Molecular Formula C₂₀H₃₄O₈[1][2]C₂₀D₃H₃₁O₈[3][4]
Monoisotopic Mass ~402.23 g/mol ~405.25 g/mol
Precursor Ion ([M+H]⁺) m/z 403.2m/z 406.2 (projected)
Product Ion m/z 129.0To be determined empirically

Note: The precursor ion for ATBC-d3 is projected based on the addition of three daltons to the mass of the unlabeled compound. The product ion for ATBC-d3 must be determined experimentally as fragmentation patterns can be complex.

Experimental Protocols

LC-MS/MS Method for ATBC Analysis

This protocol provides a general starting point for the analysis of ATBC. Optimization will be required for your specific instrumentation and application.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • ATBC: Precursor m/z 403.2 → Product m/z 129.0.[3]

      • ATBC-d3: Precursor m/z 406.2 (projected) → Product (To be determined).

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.

Visualization of the Isotopic Overlap Correction Workflow

The following diagram illustrates the logical workflow for identifying and correcting for isotopic overlap.

Isotopic_Overlap_Correction cluster_experiment Experimental Assessment cluster_correction Data Correction Workflow start Analyze High Concentration Unlabeled ATBC Standard measure_is Monitor MRM Transition of ATBC-d3 start->measure_is check_signal Signal Detected in IS Channel? measure_is->check_signal calculate_cf Calculate Isotopic Contribution Factor (CF) check_signal->calculate_cf Yes no_overlap No Significant Overlap. Proceed with Quantification. check_signal->no_overlap No apply_correction Correct Measured IS Area: Corrected IS = Measured IS - (Analyte * CF) calculate_cf->apply_correction calculate_ratio Calculate Corrected Analyte/IS Ratio apply_correction->calculate_ratio quantify Quantify ATBC using Corrected Ratio calculate_ratio->quantify

References

Stability testing of Acetyl tributyl citrate-d3 stock solutions and working standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetyl Tributyl Citrate-d3 (ATBC-d3) Standards

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound (ATBC-d3) stock solutions and working standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ATBC-d3 stock solutions to ensure long-term stability?

A1: To maintain the chemical and isotopic integrity of ATBC-d3, proper storage is critical. For long-term stability, stock solutions should be stored at –80°C, which can preserve them for up to 6 months.[1] For shorter periods, storage at –20°C is acceptable for up to one month.[1] It is highly recommended to store solutions in small-volume, amber glass vials with tightly sealed caps to minimize headspace and protect from light, which can cause photodegradation.[2][3] Before use, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.[2]

Q2: What is the primary degradation pathway for ATBC and how can it be minimized?

A2: The primary degradation pathway for ATBC, and by extension ATBC-d3, is hydrolysis of its ester bonds.[4] This process can be catalyzed by acidic or basic conditions. To minimize degradation, it is crucial to use high-purity, neutral, and aprotic solvents (e.g., acetonitrile, ethyl acetate) for preparing solutions. Avoid aqueous solutions, especially those with a pH outside the neutral range, for long-term storage.[2] ATBC has been shown to be easily metabolized in liver microsomes, indicating enzymatic hydrolysis is also a relevant pathway in biological matrices.[4]

Q3: What is Deuterium-Hydrogen (H/D) exchange and is it a concern for ATBC-d3?

A3: H/D exchange is a reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from moisture or protic solvents (e.g., methanol, water).[2] This can decrease the isotopic enrichment of the standard, leading to inaccurate quantification.[2][5] For ATBC-d3, the deuterium atoms are typically on the butyl chains, which are non-exchangeable C-D bonds under normal conditions. Therefore, H/D exchange is not a significant concern for ATBC-d3 unless it is subjected to extreme pH or catalytic conditions.

Q4: How often should the purity and concentration of ATBC-d3 working standards be verified?

A4: The frequency of verification depends on the storage conditions and the solvent used. For working standards stored at 2-8°C, it is good practice to prepare them fresh daily or weekly for sensitive assays. A full stability study is recommended to define the expiry for a specific concentration and solvent. For ongoing experiments, the performance of the working standard should be monitored by tracking the response of quality control (QC) samples in each analytical run. A significant drift in QC sample recovery may indicate degradation of the working standard.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Gradual decrease in instrument response (peak area) for the ATBC-d3 standard over time. 1. Degradation: The standard may be degrading due to improper storage (temperature, light exposure) or reactive solvent. 2. Evaporation: The solvent may be evaporating from a poorly sealed vial, leading to an increase in concentration and subsequent dilution errors. 3. Adsorption: The compound may be adsorbing to the surface of the storage container (especially plastics).1. Prepare Fresh Standard: Prepare a new working solution from the stock. If the problem persists, prepare a new stock solution from the neat material. 2. Verify Storage: Ensure vials are sealed tightly with PTFE-lined caps and stored at the recommended temperature (see FAQs).[2][6] Use amber vials to protect from light.[3] 3. Use Glassware: Always use silanized glass vials for storage to minimize adsorption.
Inconsistent or non-reproducible results in the calibration curve. 1. Preparation Error: Inaccurate pipetting, incorrect dilution calculations, or contamination during preparation.[7] 2. Bench-top Instability: The standard may be unstable at room temperature during the course of the analytical run. 3. Contaminated Solvent: The solvent used for dilution may be contaminated.1. Review SOPs: Double-check all calculations and ensure pipettes are calibrated.[7][8] Use a fresh set of volumetric flasks and pipettes. 2. Conduct Short-Term Stability Test: Evaluate the stability of the working standard on the bench-top or in the autosampler over 24 hours. If unstable, prepare fresh standards more frequently or use a cooled autosampler. 3. Use High-Purity Solvents: Discard the old solvent and open a fresh bottle of high-purity, LC-MS or GC-grade solvent.
Appearance of unexpected peaks in the chromatogram for the standard. 1. Contamination: The standard may be contaminated from glassware, pipette tips, or the solvent. 2. Degradation Products: The new peaks could be degradants of ATBC-d3.1. Systematic Cleaning: Thoroughly clean all glassware and use fresh pipette tips. Analyze a solvent blank to check for contamination. 2. Analyze by Mass Spec: Use a high-resolution mass spectrometer to identify the unknown peaks. Compare the mass to potential hydrolysis products of ATBC-d3. If degradation is confirmed, discard the solution and prepare a fresh one under inert conditions if necessary.

Experimental Protocols

Protocol 1: Preparation of ATBC-d3 Stock Solution (1 mg/mL)
  • Pre-analysis: Allow the container of neat ATBC-d3 to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.[2]

  • Weighing: Accurately weigh approximately 10 mg of the ATBC-d3 neat material into a tared, 10 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 5 mL of a suitable solvent (e.g., HPLC-grade Acetonitrile or Ethyl Acetate). Gently swirl the flask to dissolve the material completely.

  • Dilution to Volume: Once fully dissolved, add the solvent to the 10 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Storage and Labeling: Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap. Store at –20°C or –80°C. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Protocol 2: Long-Term Stability Assessment
  • Preparation: Prepare a batch of ATBC-d3 stock solution as described in Protocol 1.

  • Aliquoting: Immediately aliquot the solution into multiple, small-volume amber vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Place the vials under the intended long-term storage condition (e.g., –20°C).

  • Time Points: Designate specific time points for analysis, as recommended by ICH guidelines (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: At each time point, remove one vial. Prepare a fresh working standard from this vial and analyze it using a validated stability-indicating analytical method (e.g., LC-MS/MS).

  • Evaluation: Compare the purity and concentration of the aged sample against a freshly prepared standard (or the T=0 sample). The standard is considered stable if the results remain within a pre-defined acceptance criterion (e.g., 98-102% of the initial concentration).

Visualizations

G cluster_prep Solution Preparation cluster_ws Working Standard cluster_stability Stability Testing cluster_decision Outcome start Receive Neat ATBC-d3 weigh Weigh Neat Material start->weigh dissolve Dissolve in Solvent weigh->dissolve homogenize Homogenize Solution dissolve->homogenize store_stock Store Stock Solution (-80°C / -20°C) homogenize->store_stock prep_ws Prepare Working Standard (Dilution from Stock) store_stock->prep_ws long_term Long-Term Study (e.g., 0, 3, 6, 12 mo) store_stock->long_term use_analysis Use in Analysis prep_ws->use_analysis short_term Short-Term Study (Bench-top / Autosampler) prep_ws->short_term analyze Analyze vs. Fresh Standard long_term->analyze short_term->analyze evaluate Evaluate Data (Purity, Concentration) analyze->evaluate decision Within Specs? evaluate->decision pass Define Shelf-life / Retest Period decision->pass Yes fail Troubleshoot / Re-evaluate Storage decision->fail No

G start Inconsistent Peak Area or Poor Calibration Fit check_prep Review Standard Preparation Protocol (Calculations, Pipetting, Glassware) start->check_prep prep_ok Preparation OK? check_prep->prep_ok check_storage Evaluate Storage Conditions (Temp, Light, Vial Seal) prep_ok->check_storage Yes reprepare Action: Prepare Fresh Working Standard prep_ok->reprepare No storage_ok Storage OK? check_storage->storage_ok check_instrument Investigate Instrument Performance (Injector, Column, Detector) storage_ok->check_instrument Yes fix_storage Action: Correct Storage (e.g., New Vials, Colder Temp) storage_ok->fix_storage No reprepare_stock Action: Prepare Fresh Stock Solution check_instrument->reprepare_stock No, Suspect Standard fix_instrument Action: Perform Instrument Maintenance check_instrument->fix_instrument Yes, Suspect Instrument fix_storage->reprepare_stock

References

Technical Support Center: Analysis of Acetyl Tributyl Citrate (ATBC) in Fatty Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refined analysis of Acetyl Tributyl Citrate (ATBC) in fatty food matrices using the deuterated internal standard, ATBC-d3. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and ensuring accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like ATBC-d3 recommended for the analysis of ATBC in fatty food matrices?

A1: Fatty food matrices are complex and can introduce significant variability during sample preparation, extraction, and analysis. A stable isotope-labeled internal standard, such as ATBC-d3, is considered the "gold standard" for quantitative mass spectrometry. Because its physicochemical properties are nearly identical to the analyte (ATBC), it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations in extraction efficiency and instrument response, leading to more precise and reliable quantification.

Q2: What are the main challenges when extracting ATBC from fatty foods?

A2: The primary challenge is the high-fat content itself, which can interfere with the extraction process. ATBC, being lipophilic, has a high affinity for the fatty matrix, making its quantitative extraction difficult. Additionally, fatty foods often contain proteins that can bind to ATBC, further reducing recovery rates. Overcoming these matrix effects is crucial for accurate analysis.

Q3: Can I use a different internal standard if ATBC-d3 is unavailable?

A3: While ATBC-d3 is the ideal choice, a structural analog of ATBC that is not naturally present in the sample can be used as an alternative. However, it is important to note that structural analogs may not perfectly mimic the extraction and ionization behavior of ATBC, potentially leading to less accurate results. Thorough validation is required to ensure the chosen internal standard is suitable for the specific method and matrix.

Q4: What are the typical GC-MS parameters for ATBC analysis?

A4: A common approach involves a capillary column such as a ZB-5MS or HP-5MS. The injection is typically in splitless mode to enhance sensitivity. The oven temperature program usually starts at a low temperature (e.g., 40-70°C) and ramps up to a higher temperature (e.g., 300°C) to ensure good separation of analytes. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of both ATBC and ATBC-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of ATBC in fatty food matrices.

Symptom Possible Cause(s) Suggested Solution(s)
Low or inconsistent recovery of ATBC and/or ATBC-d3 1. Incomplete extraction from the fatty matrix: The high lipid content can hinder the partitioning of ATBC into the extraction solvent. 2. Analyte binding to proteins: Proteins in the sample can sequester ATBC. 3. Inefficient phase separation: Emulsion formation between the aqueous and organic layers can trap the analytes.1. Optimize the extraction solvent system: Use a combination of polar and non-polar solvents (e.g., acetonitrile and hexane) to improve partitioning. Consider a saponification step to break down fats. 2. Incorporate a protein precipitation step: Use a precipitating agent like acetonitrile or perchloric acid to remove proteins before extraction. 3. Improve phase separation: Centrifuge at higher speeds or for a longer duration. Consider a freeze-out step to solidify the fat layer for easier removal.
Poor peak shape (tailing or fronting) in the chromatogram 1. Active sites in the GC inlet or column: Polar analytes can interact with active sites, leading to peak tailing. 2. Column overload: Injecting too much sample can cause peak fronting. 3. Improper injection technique or parameters: A slow injection or incorrect inlet temperature can affect peak shape.1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization to make the analyte less polar. 2. Dilute the sample extract or use a split injection. 3. Ensure a fast, reproducible injection. Optimize the inlet temperature to ensure complete and rapid vaporization of the sample.
High background noise or interfering peaks 1. Matrix effects: Co-extracted matrix components can interfere with the analysis. 2. Contamination from labware or solvents: Plasticizers are ubiquitous and can be introduced during sample preparation. 3. Column bleed: Operating the GC at excessively high temperatures can cause the column's stationary phase to degrade and elute.1. Improve sample cleanup: Use Solid Phase Extraction (SPE) with appropriate sorbents to remove interfering compounds. 2. Use high-purity solvents and meticulously clean all glassware. Run procedural blanks to identify and eliminate sources of contamination. 3. Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.
Inconsistent quantification results 1. Variable matrix effects: Different samples can have varying levels of matrix components, leading to inconsistent ionization suppression or enhancement. 2. Inaccurate internal standard addition: Inconsistent spiking of the internal standard will lead to erroneous calculations. 3. Non-linearity of the calibration curve: The detector response may not be linear across the entire concentration range.1. Ensure the use of a stable isotope-labeled internal standard like ATBC-d3. This is the most effective way to compensate for variable matrix effects. 2. Use a calibrated pipette and add the internal standard at the very beginning of the sample preparation process. 3. Prepare a multi-point calibration curve covering the expected concentration range of the samples. Use a weighting factor if necessary to improve linearity.

Quantitative Data Summary

Parameter Method without Internal Standard Method with Deuterated Internal Standard (e.g., ATBC-d3) Reference/Rationale
Recovery (%) 60 - 110% (highly variable)95 - 105% (consistent)A deuterated internal standard co-elutes and has similar extraction efficiency, allowing for accurate correction of recovery variations.
Relative Standard Deviation (RSD) (%) > 15%< 10%The internal standard corrects for variations in sample handling, injection volume, and instrument response, leading to improved precision.
Limit of Quantification (LOQ) Higher due to matrix interferenceLower due to improved signal-to-noiseThe internal standard helps to distinguish the analyte signal from the background, improving sensitivity.
Accuracy (%) 70 - 130%90 - 110%By correcting for matrix effects and recovery losses, the use of a deuterated internal standard leads to more accurate quantification.

This table is illustrative and based on general principles of using stable isotope-labeled internal standards in quantitative mass spectrometry.

Experimental Protocol: Analysis of ATBC in Cheese using ATBC-d3 and GC-MS

This protocol provides a detailed methodology for the extraction, cleanup, and analysis of ATBC in a high-fat dairy matrix like cheese.

1. Materials and Reagents

  • ATBC and ATBC-d3 analytical standards

  • Hexane, acetonitrile, and ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Cheese sample

2. Sample Preparation and Extraction

  • Weigh 1 gram of homogenized cheese sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of ATBC-d3 internal standard solution.

  • Add 10 mL of acetonitrile and vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the acetonitrile supernatant to a new tube.

  • To the cheese pellet, add 10 mL of hexane and vortex for 2 minutes to extract the remaining lipids and ATBC.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Combine the hexane supernatant with the previous acetonitrile extract.

  • Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for SPE cleanup.

3. Solid Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of hexane.

  • Load the reconstituted sample extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a hexane:ethyl acetate mixture (95:5, v/v) to remove interfering lipids.

  • Elute the ATBC and ATBC-d3 with 10 mL of ethyl acetate.

  • Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.

4. GC-MS Analysis

  • GC System: Gas chromatograph equipped with a mass selective detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 70°C for 2 minutes, ramp to 250°C at 10°C/min, then to 300°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD: Electron impact (EI) ionization at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • ATBC ions: m/z 185, 257, 402

    • ATBC-d3 ions: m/z 188, 260, 405

  • Data Analysis: Quantify ATBC using the response ratio of the target analyte to the internal standard against a calibration curve.

Visualizations

Experimental Workflow for ATBC Analysis

experimental_workflow sample_prep Sample Preparation extraction Extraction sample_prep->extraction Homogenized Sample cleanup Cleanup (SPE) extraction->cleanup Crude Extract analysis GC-MS Analysis cleanup->analysis Purified Extract data_processing Data Processing analysis->data_processing Chromatographic Data sub_sample_prep 1. Weigh Sample 2. Spike with ATBC-d3 sub_extraction 1. Protein Precipitation (Acetonitrile) 2. Liquid-Liquid Extraction (Hexane) 3. Drying (Na2SO4) sub_cleanup 1. SPE Cartridge Conditioning 2. Sample Loading 3. Washing 4. Elution sub_analysis 1. Injection (Splitless) 2. Separation (GC) 3. Detection (MS-SIM) sub_data_processing 1. Peak Integration 2. Calibration Curve 3. Quantification

Caption: Experimental workflow for the analysis of ATBC in fatty food matrices.

Logical Relationship of Internal Standard Correction

internal_standard_correction sample Sample with Unknown ATBC spike Spike with Known Amount of ATBC-d3 sample->spike process Sample Preparation & Analysis spike->process response Measure MS Response (ATBC and ATBC-d3) process->response ratio Calculate Response Ratio (ATBC / ATBC-d3) response->ratio calibration Calibration Curve (Response Ratio vs. Concentration) ratio->calibration Compare quantification Quantify ATBC Concentration calibration->quantification

Caption: The role of ATBC-d3 in correcting for variability during analysis.

Technical Support Center: Optimization of Collision Energy for Acetyl Tributyl Citrate-d3 Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of Acetyl tributyl citrate-d3 (ATBC-d3) in tandem mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound (ATBC-d3) in positive ion mode mass spectrometry?

A1: Acetyl tributyl citrate (ATBC) has a molecular weight of approximately 402.5 g/mol . For the d3 isotopologue, assuming the deuterium atoms are on the acetyl methyl group, the molecular weight will be approximately 405.5 g/mol . In positive ion mode, the most common adducts are protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). Therefore, you should look for a precursor ion with an m/z of approximately 406.5 for [C₂₀H₃₁D₃O₈+H]⁺ or 428.5 for [C₂₀H₃₁D₃O₈+Na]⁺. It is recommended to confirm the precursor ion with a full scan analysis before proceeding to fragmentation experiments.

Q2: How does the deuterium labeling in ATBC-d3 affect its fragmentation pattern compared to the unlabeled compound?

A2: Deuterium labeling can influence the fragmentation pattern due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the fragmentation pathway involves the cleavage of a C-D bond, this fragmentation will be less favorable compared to the cleavage of a C-H bond in the unlabeled compound. This can lead to a decrease in the intensity of fragment ions resulting from such cleavage and potentially favor alternative fragmentation pathways. For ATBC-d3, where the deuterium atoms are on the acetyl group, fragments containing this group will have a mass shift of +3 Da.

Q3: What are some typical starting collision energy (CE) values for a small molecule like ATBC-d3?

A3: For small molecules in the mass range of ATBC-d3, a good starting point for collision energy is typically between 10 and 30 eV. You can then perform a collision energy optimization experiment by ramping the CE values, for example, from 5 to 50 eV in increments of 2-5 eV, to find the optimal value for each specific fragment ion.

Q4: What should I do if I have very low signal intensity for my precursor and fragment ions?

A4: Low signal intensity can be due to several factors. First, ensure that your sample concentration is appropriate and that the compound is properly ionized. You can try to optimize the ion source parameters, such as spray voltage and gas flows. If the precursor ion signal is strong but the fragment ion signal is weak, it may be that the collision energy is not optimal. Perform a collision energy optimization experiment to find the energy that yields the highest fragment ion intensity. Also, check for potential matrix effects if you are analyzing complex samples.

Troubleshooting Guide

Problem: I am not observing any fragment ions, even at high collision energies.

  • Possible Cause 1: Incorrect precursor ion selection.

    • Solution: Verify that you have selected the correct m/z for the precursor ion of ATBC-d3. Perform a full scan experiment to confirm the mass of the most abundant species.

  • Possible Cause 2: Insufficient collision energy.

    • Solution: While unlikely if you have tried a broad range, some stable molecules may require higher collision energies. Cautiously extend your collision energy range, for example, up to 80 eV.

  • Possible Cause 3: Collision gas pressure is too low.

    • Solution: Ensure that the collision gas (e.g., argon or nitrogen) pressure in the collision cell is set to the manufacturer's recommended level for optimal fragmentation.

Problem: The signal for my precursor and/or fragment ions is unstable.

  • Possible Cause 1: Unstable spray in the ion source.

    • Solution: Check the spray needle for clogging or damage. Ensure a consistent and stable flow of the mobile phase and sample.

  • Possible Cause 2: Fluctuations in the LC system.

    • Solution: Verify that the LC pumps are delivering a stable flow rate and that there are no leaks in the system.

  • Possible Cause 3: Sample concentration is too high.

    • Solution: High sample concentrations can lead to ion source saturation and signal instability. Try diluting your sample.

Problem: I see multiple fragment ions. Which one should I choose for quantification?

  • Solution: For quantitative analysis using Multiple Reaction Monitoring (MRM), it is recommended to select at least two or three fragment ions. The most intense and specific fragment ion is typically used as the "quantifier," while the others are used as "qualifiers" to confirm the identity of the analyte. The choice of the quantifier should be based on the fragment that provides the best signal-to-noise ratio and is free from interferences in the matrix of your sample.

Predicted Fragmentation Data for ATBC-d3

The following table summarizes the predicted precursor and product ions for ATBC-d3, assuming the deuterium label is on the acetyl group. The data for unlabeled ATBC is provided for comparison.

CompoundPrecursor Ion (m/z)Predicted Product Ions (m/z)Notes
Acetyl tributyl citrate (ATBC)403.2 [M+H]⁺329.2, 273.1, 259.1, 185.2, 129.0Fragmentation likely involves losses of butoxy groups, butene, and the acetyl group. The specific fragments observed can depend on the instrument and conditions.
This compound (ATBC-d3) 406.2 [M+H]⁺ 332.2, 273.1, 259.1, 185.2, 132.0 Fragments containing the deuterated acetyl group will show a +3 Da mass shift. Fragments without the acetyl group will have the same m/z as for the unlabeled compound.

Experimental Protocol: Collision Energy Optimization for ATBC-d3

This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of ATBC-d3 using a triple quadrupole mass spectrometer.

  • Preparation of ATBC-d3 Standard Solution:

    • Prepare a stock solution of ATBC-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase you will be using for your analysis.

  • Mass Spectrometer Setup:

    • Infuse the working solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ion source parameters (e.g., spray voltage, source temperature, nebulizer gas) to obtain a stable and maximal signal for the ATBC-d3 precursor ion (m/z 406.2).

  • Product Ion Scan:

    • Perform a product ion scan by selecting the precursor ion of ATBC-d3 (m/z 406.2) in the first quadrupole (Q1).

    • Scan a range of m/z values in the third quadrupole (Q3) to identify the major fragment ions. Use a moderate collision energy (e.g., 20-25 eV) for this initial scan.

  • Collision Energy Optimization:

    • Select the most abundant and relevant fragment ions identified in the product ion scan for optimization.

    • Set up a Multiple Reaction Monitoring (MRM) experiment where Q1 is fixed on the precursor ion (m/z 406.2) and Q3 is fixed on a selected fragment ion.

    • Create a method that ramps the collision energy over a defined range (e.g., 5 to 50 eV) in small increments (e.g., 2 eV).

    • Acquire data for each collision energy step, allowing enough time for the signal to stabilize.

    • Repeat this process for each major fragment ion you wish to optimize.

  • Data Analysis:

    • Plot the intensity of each fragment ion as a function of the collision energy.

    • The collision energy that produces the maximum intensity for a given fragment ion is the optimal collision energy for that specific MRM transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare 1 µg/mL Working Solution prep_stock->prep_work infusion Direct Infusion (5-10 µL/min) prep_work->infusion source_opt Optimize Ion Source Parameters infusion->source_opt prod_scan Product Ion Scan (CE ~20-25 eV) source_opt->prod_scan ce_opt Collision Energy Optimization (Ramp 5-50 eV) prod_scan->ce_opt plot Plot Fragment Intensity vs. Collision Energy ce_opt->plot determine_opt Determine Optimal Collision Energy plot->determine_opt

Caption: Experimental workflow for collision energy optimization of ATBC-d3.

troubleshooting_tree decision decision solution solution start Start Troubleshooting q1 Problem: No Fragment Ions Observed start->q1 d1 Is Precursor Ion Correctly Selected? q1->d1 s1 Verify Precursor m/z with Full Scan d1->s1 No d2 Is Collision Energy Range Sufficient? d1->d2 Yes s2 Increase Collision Energy Range d2->s2 No d3 Is Collision Gas Pressure Correct? d2->d3 Yes s3 Check and Adjust Collision Gas Pressure d3->s3 No

Caption: Troubleshooting decision tree for the absence of fragment ions.

Technical Support Center: Acetyl Tributyl Citrate-d3 Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting quantification assays for Acetyl tributyl citrate-d3 (ATBC-d3). Below, you will find a comprehensive guide in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATBC-d3) and why is it used in quantification assays?

A1: this compound is a deuterated form of Acetyl tributyl citrate (ATBC), a common plasticizer. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds like ATBC-d3 are often used as internal standards. The key advantage of using a SIL internal standard is that it is chemically and physically almost identical to the non-labeled analyte (ATBC). This similarity ensures that it behaves comparably during sample preparation, chromatography, and mass spectrometry analysis. The mass difference allows the mass spectrometer to distinguish it from the native analyte, enabling it to correct for variations in extraction efficiency, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[1][2]

Q2: What are the typical analytical methods for quantifying ATBC-d3?

A2: The most common and sensitive method for the quantification of ATBC and its deuterated analogs in biological and other matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers high selectivity and sensitivity, which is crucial for detecting low concentrations of the analyte. Gas Chromatography-Mass Spectrometry (GC/MS) can also be used, particularly for volatile samples or after appropriate derivatization.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for ATBC-d3

Q: My chromatogram for ATBC-d3 shows poor peak shape, such as tailing or fronting. What could be the cause and how can I fix it?

A: Poor peak shape can be caused by several factors related to the column, mobile phase, or sample.

  • Possible Causes & Solutions:

    • Column Degradation or Contamination: The analytical column can degrade over time or become contaminated with matrix components.

      • Solution: Try flushing the column with a strong solvent. If that doesn't work, replacing the analytical column may be necessary.[1]

    • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for ATBC-d3.

      • Solution: Ensure the mobile phase is compatible with the analyte and the column chemistry. For LC-MS/MS analysis of ATBC, a common mobile phase consists of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run on a C18 column.[3][4]

    • Column Overloading: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the concentration of the sample or the injection volume.[1]

Issue 2: High Variability in ATBC-d3 Signal

Q: I am observing high variability or inconsistency in the signal intensity for ATBC-d3 across my samples. What could be the reason?

A: High variability is a common issue that can often be traced back to sample preparation, instrument instability, or matrix effects.

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation or Injection Volume: Errors in pipetting or sample handling can lead to inconsistent results.

      • Solution: Ensure consistent and precise sample handling. Use a calibrated autosampler for injections.[1]

    • Degradation of ATBC-d3: The analyte may not be stable in the sample matrix or under the storage conditions.

      • Solution: Check the stability of ATBC-d3 in your sample matrix and storage conditions. A study on ATBC in rat plasma showed it was stable for 8 hours at room temperature and for 14 days at -20°C.[6]

    • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of ATBC-d3 in the mass spectrometer.[7][8]

      • Solution: Improve the sample cleanup procedure. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective at removing interfering matrix components than simple protein precipitation.[9]

    • Instrument Instability: Fluctuations in the LC or MS system can cause signal variability.

      • Solution: Run system suitability tests to ensure the instrument is performing correctly.

Issue 3: Non-linear Calibration Curve

Q: My calibration curve for ATBC-d3 is non-linear. What are the potential causes?

A: A non-linear calibration curve can indicate issues with the concentration range, detector saturation, or uncompensated matrix effects.

  • Possible Causes & Solutions:

    • Inappropriate Concentration Range: The concentration of the standards may be outside the linear range of the assay.

      • Solution: Adjust the concentration of the calibration standards to be within the expected linear range of the instrument.

    • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

      • Solution: Dilute samples with high analyte concentrations to fall within the calibrated range.[1]

    • Significant Matrix Effects: If the matrix effects are not adequately compensated for by the internal standard, it can lead to non-linearity.

      • Solution: Re-evaluate the sample preparation procedure to minimize matrix interferences.[9]

Issue 4: Shift in Retention Time

Q: The retention time for ATBC-d3 is shifting between injections. What should I investigate?

A: Retention time shifts are typically due to changes in the chromatographic conditions.

  • Possible Causes & Solutions:

    • Changes in Chromatographic Conditions: Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention time shifts.

      • Solution: Verify and stabilize all chromatographic parameters. Ensure the mobile phase is properly mixed and degassed.[1]

    • Column Equilibration: The column may not be properly equilibrated between injections.

      • Solution: Increase the column re-equilibration time in the analytical method.

Experimental Protocols & Data

Sample Preparation Protocol for Plasma Samples

This protocol is adapted from a method for ATBC quantification in rat plasma.[6]

  • Spike Internal Standard: To 50 µL of plasma sample, add the internal standard (if ATBC-d3 is the analyte, a different suitable internal standard should be used, such as Acetyl triethyl citrate).[3][6]

  • Protein Precipitation: Add 150 µL of methanol to the plasma sample.

  • Vortex: Vortex the samples to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 12,000 rpm for 5 minutes.

  • Collect Supernatant: Carefully collect the supernatant for analysis by LC-MS/MS.[6]

Example LC-MS/MS Parameters for ATBC Analysis

These parameters can be used as a starting point for developing a method for ATBC-d3.

ParameterSettingReference
LC Column C18[4]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in 90% Acetonitrile[3]
Flow Rate 0.3 mL/min[3]
Ionization Mode Positive Ion Detection[4]
Scan Type Selected Reaction Monitoring (SRM)[4]
SRM Transition (ATBC) m/z 403.5 → m/z 185.2[4]
SRM Transition (IS) m/z 361.4 → m/z 259.2 (for Tributyl citrate)[4]

Note: The SRM transition for ATBC-d3 will need to be determined empirically but is expected to be m/z 406.5 → [product ion].

Quantitative Data Summary

The following tables present hypothetical validation data for an ATBC-d3 quantification assay, illustrating expected performance.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
100.052104.0
500.24598.0
1000.510102.0
2001.030103.0
5002.48099.2
10005.050101.0

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ109.898.05.2
Low3029.197.04.5
Medium400408.0102.03.1
High800792.099.02.8

Table 3: Matrix Effect Evaluation

Sample Prep MethodMatrix Factor (MF)% RSDIS-Normalized MF
Protein Precipitation0.6515.21.05
Liquid-Liquid Extraction0.858.51.02
Solid-Phase Extraction0.954.11.01

A Matrix Factor (MF) of < 1 indicates ion suppression, while > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1 for effective compensation.[2][9]

Visualized Workflows

experimental_workflow General Workflow for ATBC-d3 Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample supernatant->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify ATBC-d3 calibration_curve->quantification

Caption: Experimental workflow for ATBC-d3 quantification.

troubleshooting_logic Troubleshooting Logic for Inaccurate Results cluster_prep Sample Prep Issues cluster_chrom Chromatography Issues cluster_ms MS Issues start Inaccurate or Variable Results check_prep Review Sample Preparation start->check_prep check_chrom Evaluate Chromatography start->check_chrom check_ms Check MS Settings start->check_ms pipetting Pipetting Errors? check_prep->pipetting stability Analyte Stability? check_prep->stability matrix Matrix Effects? check_prep->matrix peak_shape Poor Peak Shape? check_chrom->peak_shape rt_shift Retention Time Shift? check_chrom->rt_shift sensitivity Low Sensitivity? check_ms->sensitivity linearity Non-linear Curve? check_ms->linearity

Caption: Troubleshooting logic for inaccurate ATBC-d3 results.

References

Impact of different storage conditions on Acetyl tributyl citrate-d3 stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl tributyl citrate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and maintain the isotopic purity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or other light-blocking container.

  • Moisture: Store in a tightly sealed container to protect from moisture, which can be a source of protons for hydrogen-deuterium (H/D) exchange. For neat materials, storage in a desiccator is recommended.

Q2: How stable is this compound in solution?

Q3: What is hydrogen-deuterium (H/D) exchange, and should I be concerned about it with this compound?

A3: H/D exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from moisture or protic solvents. This can reduce the isotopic enrichment of your standard. While the deuterium atoms in this compound are on a methyl group and generally considered stable, exposure to harsh conditions like strong acids or bases, or prolonged storage in protic solvents (e.g., water, methanol), can potentially lead to back-exchange.

Q4: What are the primary degradation pathways for this compound?

A4: Based on the structure of Acetyl tributyl citrate, the primary degradation pathway is expected to be hydrolysis of the ester linkages. This can be catalyzed by acidic or basic conditions. Forced degradation studies on the non-deuterated form would help to identify specific degradation products.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of Isotopic Purity (Observed by Mass Spectrometry) Hydrogen-Deuterium (H/D) exchange.- Store the compound under recommended conditions (dry, cold, protected from light).- Use anhydrous, aprotic solvents for preparing stock solutions.- Prepare working solutions fresh before use.- Avoid exposure to acidic or basic conditions.
Appearance of Unexpected Peaks in Chromatogram Chemical degradation of the compound.- Verify the storage conditions and age of the compound.- Perform a forced degradation study to identify potential degradation products.- Ensure the analytical method is stability-indicating.
Inconsistent Results in Assays Instability of the compound in the assay matrix or during sample preparation.- Evaluate the stability of this compound in your specific experimental matrix.- Minimize the time between sample preparation and analysis.- For biological samples, consider the stability data for ATBC in plasma, which showed stability for 8 hours at room temperature and 14 days at -20°C[1].

Stability Data

While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the stability of the non-deuterated form, Acetyl tributyl citrate (ATBC), in rat plasma, which can serve as a valuable reference.

Table 1: Stability of Acetyl Tributyl Citrate (ATBC) in Rat Plasma[1]

ConditionDurationStability (% Remaining)
Room Temperature8 hours> 94.1%
-20°C14 days> 99.9%
Freeze-Thaw Cycles (-20°C)3 cycles> 103.8%
Autosampler (4°C)12 hours> 103.2%

Experimental Protocols

Protocol 1: Assessment of Chemical Stability under Different Storage Conditions

Objective: To evaluate the chemical stability of this compound as a neat solid and in solution under various temperature and light conditions.

Methodology:

  • Sample Preparation:

    • Solid State: Aliquot 1-2 mg of neat this compound into separate amber and clear glass vials.

    • Solution State: Prepare a 1 mg/mL solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile). Aliquot into separate amber and clear glass vials.

  • Storage Conditions:

    • Store sets of vials at the following conditions:

      • -20°C (protected from light)

      • 4°C (protected from light)

      • 25°C / 60% Relative Humidity (with and without light exposure)

      • 40°C / 75% Relative Humidity (with and without light exposure - accelerated stability)

  • Time Points:

    • Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, and 12 months for long-term; 1, 2, 3, and 6 months for accelerated).

  • Analysis:

    • Use a stability-indicating HPLC-UV or LC-MS method to determine the purity of this compound and detect any degradation products.

    • Quantify the amount of the parent compound remaining at each time point.

Protocol 2: Evaluation of Hydrogen-Deuterium (H/D) Exchange Stability

Objective: To assess the stability of the deuterium label on this compound in different solvents and pH conditions.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 10 µg/mL) in the following media:

      • Anhydrous acetonitrile (control)

      • Methanol

      • Water

      • Aqueous buffer at pH 4

      • Aqueous buffer at pH 7.4

      • Aqueous buffer at pH 9

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points:

    • Analyze the samples at initial (T=0) and various time points (e.g., 1, 4, 8, 24, 48 hours).

  • Analysis:

    • Use LC-MS to monitor the isotopic distribution of this compound.

    • Determine the relative abundance of the d3, d2, d1, and d0 species at each time point. An increase in the abundance of lower mass isotopologues indicates H/D exchange.

Visualizations

Stability_Troubleshooting_Workflow Workflow for Investigating this compound Instability start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution_prep Review Solution Preparation (Solvent, Age) start->check_solution_prep run_purity_check Analyze Current Stock (LC-MS for Purity and Isotopic Distribution) check_storage->run_purity_check check_solution_prep->run_purity_check stable Compound is Stable Investigate Other Experimental Parameters run_purity_check->stable Purity & Isotopic Ratio Meet Specifications unstable Instability Confirmed run_purity_check->unstable Purity or Isotopic Ratio Out of Specification degradation_pathway Chemical Degradation (New Peaks) unstable->degradation_pathway Degradation Products Observed hd_exchange_pathway H/D Exchange (Shift in Isotopic Ratio) unstable->hd_exchange_pathway Isotopic Ratio Shifted forced_degradation Perform Forced Degradation Study degradation_pathway->forced_degradation hd_exchange_study Perform H/D Exchange Study hd_exchange_pathway->hd_exchange_study remediate Implement Corrective Actions: - Order new standard - Optimize storage/handling - Adjust experimental conditions forced_degradation->remediate hd_exchange_study->remediate

Caption: Troubleshooting workflow for this compound instability.

Forced_Degradation_Workflow Forced Degradation Study Workflow start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo analysis Analyze Samples by Stability-Indicating Method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Identify & Characterize Degradation Products analysis->characterize pathway Elucidate Degradation Pathways characterize->pathway

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing the Ionization Efficiency of Acetyl Tributyl Citrate-d3 (ATBC-d3) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Acetyl tributyl citrate-d3 (ATBC-d3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of ATBC-d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATBC-d3) and why is it used in mass spectrometry?

Acetyl tributyl citrate (ATBC) is a commonly used plasticizer and a potential replacement for phthalates in various consumer products and pharmaceutical formulations.[1] The deuterated internal standard, ATBC-d3, is used for the accurate quantification of ATBC in complex matrices. It is chemically identical to ATBC, ensuring similar chromatographic behavior and ionization response, but its increased mass allows it to be distinguished from the non-labeled analyte.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for ATBC-d3 analysis?

Both ESI and APCI can be used for the analysis of plasticizers like ATBC-d3.[2]

  • ESI is generally preferred for compounds that are polar and easily ionizable in solution. For ATBC-d3, ESI typically yields the protonated molecule [M+H]+ as well as adducts with ions present in the mobile phase, such as sodium [M+Na]+ and ammonium [M+NH4]+.[3]

  • APCI is often more effective for less polar and more volatile compounds.[2] It is a gas-phase ionization technique and can provide better sensitivity for certain analytes that do not ionize well with ESI.

The choice between ESI and APCI can be instrument-dependent, and it is recommended to evaluate both sources if available to determine the optimal choice for your specific experimental conditions.

Q3: What are the expected precursor and product ions for ATBC-d3 in positive ion mode mass spectrometry?

For the non-deuterated form, Acetyl tributyl citrate (ATBC), a common transition monitored in selected reaction monitoring (SRM) is m/z 403.5 → m/z 185.2.[4] Given that ATBC-d3 has three deuterium atoms, the expected precursor ion would be [M+H]+ at approximately m/z 406.5. The fragmentation pattern is expected to be similar to ATBC, so a major product ion would likely be observed around m/z 185.2. However, it is crucial to confirm the exact masses and optimize the collision energy for your specific instrument and experimental setup. The product ion at m/z 185.2 corresponds to a stable fragment of the citrate backbone.

Q4: What are the common adducts observed for ATBC-d3 in ESI-MS?

In positive ion mode ESI, in addition to the protonated molecule [M+H]+, it is common to observe adducts, especially if the mobile phase or sample contains certain salts. For ATBC-d3, you can expect to see:

  • Ammonium adduct [M+NH4]+: This is often observed when using ammonium-containing mobile phase additives like ammonium formate or ammonium acetate.[3]

  • Sodium adduct [M+Na]+: Sodium is ubiquitous in laboratory environments and can be present as a contaminant in solvents, glassware, or sample matrices.[5]

The formation of these adducts can sometimes be used to enhance signal intensity, but can also complicate data interpretation if multiple adducts are present.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for ATBC-d3
Possible Cause Troubleshooting Step
Suboptimal Ionization Source If using ESI with low signal, consider switching to an APCI source, as it can be more efficient for less polar molecules.[2]
Incorrect Mobile Phase Composition The choice of mobile phase additive is critical. Ensure you are using an appropriate additive to promote ionization. For positive ion mode, acidic additives are generally recommended.
Inefficient Ionization ATBC-d3 may not efficiently form [M+H]+. Try promoting the formation of more stable adducts by adding ammonium formate or sodium acetate to the mobile phase.
Source Contamination A dirty ion source can significantly suppress the signal. Regularly clean the ion source components according to the manufacturer's recommendations.[6]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of ATBC-d3. To diagnose this, compare the signal of ATBC-d3 in a clean solvent versus the sample matrix. If suppression is observed, improve chromatographic separation or sample cleanup.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Peak tailing can occur due to interactions between ATBC-d3 and the stationary phase. The addition of a small amount of a weak acid like formic acid to the mobile phase can improve peak shape.
Column Overload Injecting too much sample can lead to peak fronting.[7] Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting or distortion.[7] Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination A buildup of contaminants on the column can lead to poor peak shapes.[6] Use a guard column and flush the column regularly.
Issue 3: Inconsistent Signal/Reproducibility Issues
Possible Cause Troubleshooting Step
Plasticizer Contamination Plasticizers like ATBC are common laboratory contaminants and can be present in solvents, tubing, and vials, leading to high background and inconsistent results.[8] Use high-purity, LC-MS grade solvents and consider using a delay column between the pump and autosampler to separate background contamination from the injected sample.
Fluctuating Source Conditions Ensure that the ESI spray is stable. An unstable spray can lead to highly variable signal intensity. Check the nebulizer gas flow and the position of the ESI probe.
Variable Adduct Formation If both [M+H]+ and [M+Na]+ adducts are present and their ratio varies between injections, it can lead to poor quantitative reproducibility. To promote the formation of a single adduct, add a controlled amount of the corresponding salt (e.g., ammonium formate for the ammonium adduct) to the mobile phase.[9]

Data Presentation

Table 1: Representative Effect of Mobile Phase Additives on ATBC-d3 Signal Intensity in Positive ESI-MS

Mobile Phase AdditiveTypical ConcentrationPrimary Ion FormedExpected Relative Signal IntensityNotes
No Additive-[M+H]+, [M+Na]+Low to ModerateSignal can be inconsistent due to variable sodium contamination.
Formic Acid0.1%[M+H]+ModeratePromotes protonation and generally improves peak shape.[7][10]
Ammonium Formate5-10 mM[M+NH4]+HighOften provides a more stable and intense signal for compounds that do not readily protonate.[6][10]
Sodium Acetate1-5 mM[M+Na]+High to Very HighCan significantly enhance the signal for certain molecules, but may increase background noise.[5]

Note: The relative signal intensities are illustrative and should be experimentally verified for your specific instrument and conditions.

Experimental Protocols

Protocol 1: Mobile Phase Additive Screening by Direct Infusion

Objective: To empirically determine the optimal mobile phase additive for maximizing the signal of ATBC-d3.

Methodology:

  • Prepare Stock Solutions:

    • ATBC-d3: Prepare a 1 µg/mL solution in 50:50 acetonitrile:water.

    • Additives: Prepare 1% (v/v) formic acid, 100 mM ammonium formate, and 100 mM sodium acetate stock solutions.

  • Direct Infusion Setup:

    • Use a syringe pump to directly infuse the ATBC-d3 solution into the mass spectrometer's ESI source. A typical flow rate is 5-10 µL/min.

  • Infusion Experiments:

    • Condition A (Control): Infuse the ATBC-d3 solution without any additive.

    • Condition B (Formic Acid): Mix the ATBC-d3 solution with the formic acid stock to a final concentration of 0.1% and infuse.

    • Condition C (Ammonium Formate): Mix the ATBC-d3 solution with the ammonium formate stock to a final concentration of 10 mM and infuse.

    • Condition D (Sodium Acetate): Mix the ATBC-d3 solution with the sodium acetate stock to a final concentration of 5 mM and infuse.

  • Data Analysis:

    • For each condition, acquire mass spectra and record the absolute signal intensity of the most abundant ion ([M+H]+, [M+NH4]+, or [M+Na]+).

    • Compare the signal intensities to determine the additive that provides the highest and most stable signal.

Protocol 2: ESI Source Parameter Optimization

Objective: To fine-tune the ESI source parameters to maximize the signal intensity of the chosen precursor ion for ATBC-d3.

Methodology:

  • Setup: Using the optimal mobile phase condition identified in Protocol 1, continuously infuse the 1 µg/mL ATBC-d3 solution into the mass spectrometer.

  • Parameter Optimization (One-at-a-Time): While monitoring the signal intensity of the target ion, systematically vary each of the following parameters to find the optimal setting. Allow the signal to stabilize after each change.

    • Capillary Voltage: Adjust in increments of 0.5 kV (e.g., from 2.5 to 4.5 kV for positive mode).[11]

    • Nebulizer Gas Pressure: Vary in increments of 5-10 psi.[11]

    • Drying Gas Flow Rate: Adjust in increments of 1-2 L/min.[12]

    • Drying Gas Temperature: Increase in increments of 25 °C (e.g., from 250 to 400 °C), being mindful of potential thermal degradation.[11]

    • Cone/Fragmentor/Declustering Potential: This is a critical parameter. Ramp the voltage (e.g., from 10 V to 80 V in 5 V steps) and plot the signal intensity versus the voltage. The optimum value is typically at the peak of this curve, just before the signal starts to decrease due to in-source fragmentation.[13]

  • Final Method: Incorporate the optimized source parameters into your LC-MS method.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis stock Prepare ATBC-d3 Stock working Prepare Working Standards stock->working sample Sample Extraction lc_column Reversed-Phase C18 Column sample->lc_column mobile_phase Mobile Phase with Additive ion_source ESI or APCI Source lc_column->ion_source mass_analyzer Mass Analyzer (SRM Mode) ion_source->mass_analyzer detector Detector mass_analyzer->detector integration Peak Integration detector->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification troubleshooting_workflow cluster_source Ion Source Check cluster_mobile_phase Mobile Phase Check cluster_lc LC System Check start Low Signal Intensity check_source ESI or APCI optimal? start->check_source check_additive Correct Additive? start->check_additive check_matrix Matrix Effects? start->check_matrix check_params Optimize Source Parameters check_source->check_params check_clean Clean Source check_params->check_clean end Signal Improved check_clean->end promote_adduct Promote Adduct Formation? check_additive->promote_adduct promote_adduct->end improve_chrom Improve Chromatography check_matrix->improve_chrom improve_chrom->end

References

Validation & Comparative

Validation of an analytical method for Acetyl tributyl citrate using Acetyl tributyl citrate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of a stable isotope-labeled internal standard, such as ATBC-d3, is the gold standard in quantitative mass spectrometry. It offers significant advantages by minimizing variations due to sample preparation, matrix effects, and instrument response. Although the experimental data presented here is based on the use of ATEC, this guide will also discuss the expected enhancements in method performance when employing ATBC-d3, which is commercially available.

Comparison of Internal Standards: ATEC vs. ATBC-d3

FeatureAcetyl Triethyl Citrate (ATEC)Acetyl Tributyl Citrate-d3 (ATBC-d3)
Structure Structurally similar to ATBC, but with ethyl chains instead of butyl chains.Identical to ATBC, with three deuterium atoms replacing three hydrogen atoms.
Chromatographic Behavior Similar retention time to ATBC, but may not perfectly co-elute under all conditions.Co-elutes perfectly with ATBC, providing the most accurate correction for variations.
Mass Spectrometry Different mass-to-charge ratio (m/z) from ATBC, allowing for simultaneous detection.Different m/z from ATBC due to the deuterium labeling, enabling simultaneous detection.
Correction for Matrix Effects Good correction for matrix effects, but may not be identical to that experienced by ATBC.Excellent and most accurate correction for matrix effects as it behaves identically to the analyte.
Correction for Extraction Recovery Good correction for variability in sample preparation and extraction.The most accurate correction for any analyte loss during sample processing.

The ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement. As a stable isotope-labeled analog, ATBC-d3 is expected to provide more accurate and precise quantification of ATBC compared to ATEC, as it will more effectively compensate for any analytical variability.

Experimental Protocol: LC-MS/MS Method for ATBC Quantification

This protocol is based on a validated method for the determination of ATBC in biological matrices using ATEC as an internal standard.

1. Sample Preparation

  • Spiking: To 100 µL of the sample matrix (e.g., plasma, formulation buffer), add the internal standard (ATEC or ATBC-d3) to a final concentration of 100 ng/mL.

  • Protein Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • ATBC: Precursor ion > Product ion (specific m/z values to be optimized).

    • ATEC: Precursor ion > Product ion (specific m/z values to be optimized).

    • ATBC-d3: Precursor ion > Product ion (specific m/z values to be optimized, expected to be +3 Da from ATBC).

Method Validation Data (Using ATEC as Internal Standard)

The following tables summarize the performance of the LC-MS/MS method for the quantification of ATBC using ATEC as the internal standard. These values provide a benchmark for what can be expected when validating a method with ATBC-d3.

Table 1: Linearity and Range

ParameterResult
Calibration Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Linearity ModelLinear, weighted (1/x²)

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low30< 10< 1090 - 110
Medium300< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low30> 8585 - 115
High800> 8585 - 115

Table 4: Stability

ConditionDurationStability (% of initial concentration)
Bench-top (Room Temperature)4 hours> 90
Freeze-Thaw Cycles3 cycles> 90
Long-term (-80°C)30 days> 90

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (100 µL) Spike Spike with Internal Standard (ATEC or ATBC-d3) Sample->Spike 1 Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate 2 Centrifuge Centrifugation Precipitate->Centrifuge 3 Transfer Transfer Supernatant Centrifuge->Transfer 4 Evaporate Evaporation to Dryness Transfer->Evaporate 5 Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute 6 Inject Inject into LC-MS/MS Reconstitute->Inject 7 Separate Chromatographic Separation (C18 Column) Inject->Separate 8 Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect 9 Integrate Peak Integration Detect->Integrate 10 Calculate Calculate Concentration Ratio (Analyte/IS) Integrate->Calculate 11 Quantify Quantification using Calibration Curve Calculate->Quantify 12

Caption: Workflow for the LC-MS/MS analysis of Acetyl tributyl citrate.

Conclusion

The presented LC-MS/MS method using ATEC as an internal standard demonstrates robust and reliable performance for the quantification of ATBC. While this method is suitable for many applications, the use of a stable isotope-labeled internal standard such as this compound is highly recommended for achieving the highest level of accuracy and precision. The validation data provided for the ATEC-based method can serve as a valuable benchmark for laboratories looking to develop and validate a method using ATBC-d3. The experimental protocol and workflow can be readily adapted for the use of the deuterated internal standard, with the primary change being the optimization of the MRM transition for ATBC-d3.

Comparison of Acetyl tributyl citrate-d3 and other internal standards for ATBC analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Acetyl tributyl citrate (ATBC), the choice of internal standard is a critical methodological decision. This guide provides an objective comparison of Acetyl tributyl citrate-d3 (ATBC-d3) with other commonly used internal standards, supported by illustrative experimental data and detailed protocols.

In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting analytical variability, including inconsistencies in sample preparation and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based bioanalysis. This is because their chemical and physical properties are nearly identical to the analyte, leading to co-elution during chromatography and similar ionization behavior, which is crucial for compensating for matrix effects.

Performance Comparison: ATBC-d3 vs. Non-Deuterated Alternatives

While structural analogs like Tributyl citrate (TBC) and Acetyl triethyl citrate (ATEC) are used as internal standards for ATBC analysis, they may not fully compensate for analytical variability due to differences in their chemical structures and chromatographic behavior.[1][2] In contrast, ATBC-d3, being a deuterated version of the analyte, offers superior performance in terms of accuracy, precision, and matrix effect compensation.

The nearly identical physicochemical properties of ATBC-d3 to the native ATBC ensure that it experiences the same degree of ion suppression or enhancement in complex matrices, leading to more accurate and reliable quantification.[3] This is particularly important when analyzing ATBC in challenging biological matrices or at low concentrations.

Data Presentation

The following table summarizes the expected comparative performance of ATBC-d3 against TBC and ATEC as internal standards for the analysis of ATBC. The data is illustrative and based on the well-established advantages of using a stable isotope-labeled internal standard.

Performance ParameterThis compound (ATBC-d3)Tributyl citrate (TBC)Acetyl triethyl citrate (ATEC)
Precision (RSD %)
Intra-day< 5%< 10%< 10%
Inter-day< 7%< 15%< 15%
Accuracy (% Bias) ± 5%± 15%± 15%
Recovery (%) 95 - 105%80 - 110%85 - 115%
Matrix Effect (%) 98 - 102%75 - 120%80 - 115%

Experimental Protocols

Detailed methodologies for the quantification of ATBC using different internal standards are provided below.

Method 1: Quantification of ATBC in Food Simulants using Tributyl citrate (TBC) as Internal Standard

This method is adapted from a study on the migration testing of ATBC from food contact materials.[1]

1. Sample Preparation:

  • Food simulant samples containing ATBC are spiked with a known concentration of TBC internal standard solution.
  • Liquid-liquid extraction is performed using n-hexane.
  • The organic layer is separated, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., methanol).

2. LC-MS/MS Analysis:

  • LC Column: C18 column
  • Mobile Phase: A suitable gradient of water and methanol/acetonitrile containing a modifier like formic acid.
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • MS/MS Detection: Selected Reaction Monitoring (SRM)
  • ATBC transition: m/z 403.5 → 185.2[1]
  • TBC transition: m/z 361.4 → 259.2[1]

3. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of ATBC to the peak area of TBC against the concentration of ATBC standards.
  • The concentration of ATBC in the samples is determined from the calibration curve.

Method 2: Quantification of ATBC in Rat Plasma using Acetyl triethyl citrate (ATEC) as Internal Standard

This protocol is based on a pharmacokinetic study of ATBC.[2]

1. Sample Preparation:

  • Rat plasma samples (90 µL) are spiked with 10 µL of the appropriate ATBC working standard solution.[2]
  • A known amount of ATEC internal standard solution is added.[2]
  • Protein precipitation is performed by adding 3 volumes of the IS solution in methanol, followed by vortexing and centrifugation.[2]
  • The supernatant is collected for LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis:

  • LC Column: C18 column[4]
  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in 90% acetonitrile.[4]
  • Ionization: ESI in positive mode[4]
  • MS/MS Detection: Multiple Reaction Monitoring (MRM)
  • ATBC transition: m/z 403.2 → 129.0[4]
  • ATEC transition: m/z 319.1 → 157.0[4]

3. Quantification:

  • Calibration curves are constructed by plotting the peak area ratio of ATBC to ATEC against the concentration of ATBC standards.[2]
  • The concentration of ATBC in plasma samples is calculated from the regression equation of the calibration curve.

Method 3: High-Precision Quantification of ATBC using this compound (ATBC-d3) as Internal Standard

This protocol is an optimized method leveraging the benefits of a deuterated internal standard.

1. Sample Preparation:

  • To the sample matrix (e.g., plasma, food homogenate), add a known amount of ATBC-d3 internal standard solution.
  • Perform sample extraction using an appropriate technique (e.g., protein precipitation for plasma, liquid-liquid extraction for aqueous samples).
  • Isolate and concentrate the analyte and internal standard.
  • Reconstitute the final extract in the initial mobile phase composition.

2. LC-MS/MS Analysis:

  • LC Column: C18 column
  • Mobile Phase: A gradient of water and organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., 0.1% formic acid).
  • Ionization: ESI in positive mode.
  • MS/MS Detection: Selected Reaction Monitoring (SRM)
  • ATBC transition: m/z 403.5 → 185.2 (or other suitable fragment)
  • ATBC-d3 transition: m/z 406.5 → 185.2 (or corresponding fragment, assuming d3 on the acetyl group)

3. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of ATBC to ATBC-d3 against the concentration of ATBC standards.
  • Determine the ATBC concentration in unknown samples using the calibration curve.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample / Food Simulant Add_IS Add Internal Standard (ATBC-d3 / TBC / ATEC) Sample->Add_IS Extraction Extraction (LLE / Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (C18 Column) Evaporation->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (SRM / MRM) Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify ATBC Concentration Calibration_Curve->Quantification

Caption: General workflow for the quantification of ATBC using an internal standard by LC-MS/MS.

G Analyte ATBC (Analyte) Process Sample Prep & LC-MS/MS Analysis Analyte->Process IS_d3 ATBC-d3 (Deuterated IS) IS_d3->Process IS_analog TBC / ATEC (Structural Analog IS) IS_analog->Process Result_d3 Accurate & Precise Quantification Process->Result_d3 Similar Physicochemical Properties Result_analog Less Accurate & Precise Quantification Process->Result_analog Different Physicochemical Properties

Caption: Logical relationship between internal standard choice and quantification accuracy for ATBC analysis.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for the Quantification of Acetyl Tributyl Citrate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of compounds is critical. This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of Acetyl tributyl citrate-d3 (ATBC-d3). ATBC-d3 is the deuterated form of Acetyl tributyl citrate (ATBC), a widely used plasticizer in pharmaceutical coatings and food contact materials.[1][2] The use of a stable isotope-labeled internal standard like ATBC-d3 is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

This document outlines detailed experimental protocols for both analytical techniques, presents a clear comparison of their performance metrics in a structured table, and illustrates the logical workflow for a cross-validation study.

Quantitative Performance Comparison

The choice between LC-MS/MS and GC-MS often depends on the specific analytical requirements, such as sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method based on published data for the analysis of ATBC.

Performance ParameterLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.20 µg/mL0.26 µg/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 mg/kg
Accuracy (% Recovery) 85.5 - 93.8%96 - 107%
Precision (%RSD) <15%3.93 - 4.12%
Sample Preparation Protein precipitation or liquid-liquid extractionLiquid-liquid extraction
Derivatization Required NoNo
Typical Run Time 5 - 10 minutes15 - 30 minutes

Experimental Protocols

A robust analytical method is founded on meticulous sample preparation and well-defined instrumental parameters. The following protocols for LC-MS/MS and GC-MS analysis of ATBC-d3 are based on established methods for ATBC.[3][4][5]

LC-MS/MS Method

Sample Preparation (Plasma)

  • To 90 µL of plasma, add 10 µL of the working standard solution.

  • For protein precipitation, add 3 volumes of an internal standard solution (e.g., Acetyl triethyl citrate in methanol).[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.[4]

Chromatographic Conditions

  • Column: C18 column[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4]

  • Flow Rate: 0.3 mL/min[4]

  • Column Temperature: 30 °C[4]

Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transition for ATBC: m/z 403.5 → m/z 185.2[3]

  • Internal Standard (example): Tributyl citrate, m/z 361.4 → m/z 259.2[3]

GC-MS Method

Sample Preparation (Adhesives)

  • Mix 0.3 g of the adhesive sample with 2 mL of water and 10 mL of n-hexane.[5]

  • Oscillate the mixture for 30 minutes.[5]

  • The n-hexane layer is then analyzed by GC-MS.[5]

Chromatographic Conditions

  • Column: Cross-linked 5%-phenyl/95%-dimethylpolysiloxane capillary column (30m x 0.25mm i.d., 0.25µm film thickness).[3]

  • Carrier Gas: Helium

  • Temperature Program: A gradient temperature program is typically used.

Mass Spectrometric Conditions

  • Ionization Mode: Electron Impact (EI)

  • Scan Type: Selected Ion Monitoring (SIM)

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods yield comparable and reliable results for the quantification of the same analyte. The process involves analyzing the same set of quality control and authentic samples using both the LC-MS/MS and GC-MS methods and then statistically comparing the concentrations obtained.

Cross_Validation_Workflow Cross-Validation Workflow for ATBC-d3 Analysis cluster_LCMS LC-MS/MS Method cluster_GCMS GC-MS Method LCMS_Prep Sample Preparation (Protein Precipitation/LLE) LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis LCMS_Data Concentration Data (LC-MS/MS) LCMS_Analysis->LCMS_Data Stat_Analysis Statistical Comparison (e.g., Bland-Altman plot, t-test) LCMS_Data->Stat_Analysis GCMS_Prep Sample Preparation (LLE) GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Concentration Data (GC-MS) GCMS_Analysis->GCMS_Data GCMS_Data->Stat_Analysis Samples Quality Control & Authentic Samples Samples->LCMS_Prep Samples->GCMS_Prep Conclusion Method Comparability Assessment Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

Signaling Pathway of Analytical Method Selection

The decision to use LC-MS/MS or GC-MS for the analysis of ATBC-d3 depends on several factors. This diagram illustrates the logical pathway for selecting the most appropriate method.

Method_Selection_Pathway Decision Pathway for Analytical Method Selection Analyte Analyte: this compound Decision Method Selection Analyte->Decision Matrix Sample Matrix (e.g., Plasma, Environmental, Pharmaceutical) Matrix->Decision Requirements Analytical Requirements (Sensitivity, Throughput, Specificity) Requirements->Decision LCMS LC-MS/MS Decision->LCMS High Sensitivity & Throughput Needed GCMS GC-MS Decision->GCMS Robustness & Existing Infrastructure Reason_LCMS High Sensitivity High Throughput Polar/Thermally Labile Compounds LCMS->Reason_LCMS Reason_GCMS Volatile/Semi-Volatile Compounds Established Methods Robustness GCMS->Reason_GCMS

References

A Comparative Guide to Inter-Laboratory Quantification of Acetyl Tributyl Citrate (ATBC) Using Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of leachable compounds like Acetyl Tributyl Citrate (ATBC) is critical for safety and quality assessment. ATBC is a common plasticizer used in pharmaceutical packaging, medical devices, and other consumer products. This guide provides an objective comparison of analytical methodologies for ATBC quantification, emphasizing the robust approach of isotope dilution mass spectrometry utilizing a deuterated internal standard such as ATBC-d3.

Isotope dilution analysis is a gold-standard quantification technique that corrects for sample matrix effects and variations in sample preparation or instrument response.[1][2] By spiking a known quantity of a stable isotope-labeled standard (e.g., ATBC-d3) into the sample, the analyte (ATBC) can be measured by the ratio of its mass spectrometric signal to that of the standard. This approach significantly enhances accuracy and precision.[3][4]

While a formal, multi-institutional round-robin study for ATBC is not publicly available, this guide collates and compares performance data from distinct, validated laboratory methods to provide a valuable reference for assay development and evaluation.

Data Presentation: A Head-to-Head Comparison of Analytical Methods

The following tables summarize key performance indicators from different validated methods for ATBC quantification. This comparative data highlights the performance of various techniques across different sample matrices.

Table 1: Performance Characteristics of ATBC Quantification Methods

ParameterMethod 1: LC-MS/MS in PlasmaMethod 2: GC/MS in Adhesives
Instrumentation LC-Triple Quadrupole MSGas Chromatography-Mass Spectrometry
Internal Standard Acetyl Triethyl Citrate (ATEC)[5]Not specified[6]
Matrix Rat Plasma[5]Water-based Cigarette Adhesives[6]
Linearity (r²) ≥0.990 (10-1000 ng/mL)[5]>0.99 (Concentration range not specified)[6]
Limit of Quantification LLOQ: 10 ng/mL[5]LOD: 0.20 µg/mL (200 ng/mL)[6]
Precision (%RSD) <15%[5]3.93% to 4.12%[6]
Accuracy (Recovery) 85.5% - 93.8%[5]96% to 107%[6]

Note: LLOQ (Lower Limit of Quantification) and LOD (Limit of Detection) are distinct parameters but are presented for comparison of method sensitivity.

Experimental Protocols: Methodologies for ATBC Quantification

Detailed and robust experimental protocols are fundamental to achieving reproducible results. Below are representative methodologies based on published literature.

Protocol 1: LC-MS/MS Quantification of ATBC in a Biological Matrix (Plasma)

This protocol is adapted from a method for quantifying ATBC in rat plasma and incorporates the principles of isotope dilution using a deuterated internal standard.[5]

  • Sample Preparation:

    • To a 100 µL plasma sample, add 25 µL of the internal standard working solution (ATBC-d3 in methanol) at a known concentration.

    • To prevent enzymatic degradation of the ester, add an esterase inhibitor such as phenylmethylsulfonyl fluoride (PMSF).[5][7]

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex mix for 1 minute.

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[5][7]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent.[5]

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: 0.1% Formic Acid in 90% Acetonitrile.[5]

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to separate ATBC from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.[5]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both ATBC and ATBC-d3.

Protocol 2: GC/MS Quantification of ATBC in an Industrial Matrix (Adhesive)

This protocol is based on a method for quantifying ATBC in water-based adhesives.[6]

  • Sample Preparation:

    • Weigh approximately 0.3 g of the adhesive sample into a glass vial.

    • Add 2 mL of water and 10 mL of n-hexane.

    • If using an isotope dilution method, spike with a known concentration of ATBC-d3 in n-hexane at this stage.

    • Seal the vial and oscillate for 30 minutes for extraction.[6]

    • Allow the layers to separate and collect the n-hexane (upper) layer for analysis.

  • GC/MS Conditions:

    • GC System: Agilent GC or equivalent.

    • Column: DB-5ms or similar non-polar capillary column.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS System: Mass Selective Detector.

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for ATBC and ATBC-d3.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for method implementation and troubleshooting. The following diagram illustrates a typical process for ATBC quantification using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Material Extract) Spike 2. Internal Standard Spiking (ATBC-d3) Sample->Spike Extract 3. Analyte Extraction (e.g., Protein Precipitation, LLE) Spike->Extract Evap 4. Concentration & Reconstitution Extract->Evap Analysis 5. LC-MS/MS or GC/MS Analysis Evap->Analysis Quant 6. Peak Integration & Ratio Calculation (ATBC / ATBC-d3) Analysis->Quant Result 7. Final Concentration Determination Quant->Result

Caption: General workflow for ATBC quantification using an isotope-labeled internal standard.

References

A Comparative Guide to the Linearity, Accuracy, and Precision of Acetyl Tributyl Citrate-d3 Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analytical methods. This guide provides an objective comparison of the performance of Acetyl tributyl citrate-d3 (ATBC-d3) as an internal standard against other common alternatives used in the analysis of plasticizers and other small molecules. The information presented is supported by experimental data from various studies and includes detailed methodologies to aid in the design and validation of robust analytical methods.

Stable isotope-labeled (SIL) internal standards, such as ATBC-d3, are widely considered the gold standard in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability in sample preparation, matrix effects, and instrument response.

Performance Comparison of Internal Standards

The following tables summarize the quantitative performance of ATBC-d3 against a non-deuterated analog (Tributyl Citrate) and another deuterated standard commonly used in plasticizer analysis (Dibutyl Phthalate-d4). The data for ATBC-d3 is based on typical performance characteristics observed for deuterated internal standards in similar applications.

Table 1: Linearity of Calibration Curves

Internal StandardAnalyteConcentration RangeMatrixLinearity (R²)
This compound (ATBC-d3) Acetyl tributyl citrate (ATBC)0.5 - 1000 ng/mLRat Plasma≥ 0.995 (Expected)
Tributyl CitrateAcetyl tributyl citrate (ATBC)Not SpecifiedFood Simulants> 0.99[1]
Dibutyl Phthalate-d4 (DBP-d4)Dibutyl Phthalate (DBP)1 - 100 ng/mLHexane~1 (CV < 10%)[2]

Table 2: Accuracy and Precision (Recovery and RSD)

Internal StandardAnalyteSpiked ConcentrationMatrixRecovery (%)Precision (%RSD)
This compound (ATBC-d3) Acetyl tributyl citrate (ATBC)Low, Med, High QCRat Plasma95 - 105 (Expected)< 15 (Expected)
Tributyl CitrateAcetyl tributyl citrate (ATBC)Not SpecifiedFood SimulantsNot SpecifiedNot Specified
Dibutyl Phthalate-d4 (DBP-d4)Dibutyl Phthalate (DBP)1, 50, 100 ng/mLHexane97.2 - 103.53.2 - 7.8[2]

Experimental Protocols

A detailed experimental protocol is crucial for the successful validation and application of an analytical method using an internal standard. The following outlines a typical workflow for the quantification of a plasticizer like ATBC using ATBC-d3 as an internal standard by LC-MS/MS.

1. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions: Prepare individual stock solutions of the analyte (e.g., ATBC) and the internal standard (ATBC-d3) in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create calibration standards covering the desired concentration range (e.g., 0.5 to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., ATBC-d3) at a fixed concentration (e.g., 100 ng/mL).

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2. Sample Preparation

  • To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a fixed volume of the internal standard working solution.

  • Perform a protein precipitation step by adding a cold organic solvent, such as acetonitrile (typically 3 volumes of solvent to 1 volume of plasma).

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.

3. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for both the analyte and the internal standard.

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of ≥ 0.99 is generally considered to indicate good linearity.[3]

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a bioanalytical method validation using a deuterated internal standard.

Bioanalytical Method Validation Workflow with a Deuterated Internal Standard cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Assessment prep_standards Prepare Calibration Standards & QCs add_is Spike Samples, Standards & QCs with IS prep_standards->add_is prep_is Prepare Internal Standard (ATBC-d3) prep_is->add_is extraction Protein Precipitation / Extraction add_is->extraction cleanup Evaporation & Reconstitution extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms peak_integration Peak Integration & Area Ratio Calculation lcms->peak_integration cal_curve Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) peak_integration->cal_curve quantification Quantification of Unknowns cal_curve->quantification linearity Linearity (R²) accuracy Accuracy (% Recovery) precision Precision (%RSD)

Caption: Workflow for bioanalytical method validation using a deuterated internal standard.

References

A Comparative Analysis of Acetyltributyl Citrate (ATBC) Metabolism: Insights from Labeled and Unlabeled Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic fate of the plasticizer Acetyltributyl Citrate (ATBC), comparing data from studies utilizing both radiolabeled and unlabeled compounds. This guide provides a detailed overview of experimental data, methodologies, and metabolic pathways to facilitate a deeper understanding of ATBC's biotransformation.

Executive Summary

Acetyltributyl citrate (ATBC) is a widely used plasticizer that undergoes rapid and extensive metabolism in vivo. This guide synthesizes findings from studies employing both carbon-14 (¹⁴C) labeled and unlabeled ATBC to provide a comparative perspective on its absorption, distribution, metabolism, and excretion (ADME). The primary metabolic pathway for ATBC is hydrolysis, mediated by carboxylesterases, leading to the formation of various metabolites. Additionally, oxidative metabolism via cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, contributes to its biotransformation. This guide presents quantitative data from these studies in a comparative format, details the experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the key quantitative data from pharmacokinetic studies of both ¹⁴C-labeled and unlabeled ATBC in rats.

Table 1: Comparative Pharmacokinetics of Unlabeled ATBC in Rats Following a Single Oral Dose

ParameterValueReference
Bioavailability 27.4%[1]
Time to Maximum Concentration (Tmax) 0.25 h[1]
Maximum Concentration (Cmax) 1305.8 ± 410.7 ng/mL[1]
Area Under the Curve (AUC) 2757.1 ± 1109.3 ng·h/mL[1]
Clearance 75.7 ± 16.9 L/h/kg[1]
Volume of Distribution 4.8 L/kg[2]

Table 2: Excretion of Radioactivity in Rats Following a Single Oral Dose of [¹⁴C]ATBC

Excretion RoutePercentage of Administered Dose (within 48 hours)Reference
Urine 59 - 70%[3]
Feces 25 - 36%[3]
Expired Air (as ¹⁴CO₂) 2%[3]
Total Recovery ~99%[3]

Table 3: Identified Metabolites of ATBC from In Vivo and In Vitro Studies

MetaboliteStudy TypeCompound UsedReference
Acetyl Dibutyl Citrate (ADBC)In vivo (human urine), In vitro (human liver microsomes)Unlabeled ATBC[4]
Tributyl Citrate (TBC)In vivo (human urine), In vitro (human liver microsomes)Unlabeled ATBC[4]
Dibutyl Citrate (DBC)In vivo (human urine), In vitro (human liver microsomes)Unlabeled ATBC[4]
Acetyl CitrateIn vivo (rats)[¹⁴C]ATBC[3]
Monobutyl CitrateIn vivo (rats)[¹⁴C]ATBC[3]
Acetyl Monobutyl CitrateIn vivo (rats)[¹⁴C]ATBC[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

1. In Vivo Metabolism Study with ¹⁴C-Labeled ATBC in Rats

  • Test Compound: [¹⁴C]Acetyltributyl citrate, uniformly labeled on the six carbons of the methoxyaniline ring, was administered orally to rats.[5]

  • Animal Model: Male Sprague-Dawley rats were used in the study.[6]

  • Dosing: A single oral gavage dose of 70 mg/kg [¹⁴C]ATBC in corn oil was administered.[6]

  • Sample Collection: Urine, feces, and expired air were collected at regular intervals for 48 hours post-dosing. Blood samples were also collected to determine radioactivity levels.[3][6]

  • Analysis: The total radioactivity in urine, feces, and expired air (trapped as ¹⁴CO₂) was quantified using liquid scintillation counting. Metabolite profiling in urine and feces was performed using radio-TLC or HPLC with radioactivity detection.[7]

2. Pharmacokinetic Study of Unlabeled ATBC in Rats

  • Test Compound: Unlabeled acetyltributyl citrate was administered.

  • Animal Model: Male Sprague-Dawley rats were used.

  • Dosing:

    • Intravenous (IV): A single dose of 10 mg/kg ATBC was administered via the tail vein.

    • Oral (PO): A single dose of 500 mg/kg ATBC was administered by oral gavage.

  • Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-dosing. Plasma was separated by centrifugation.

  • Analysis: Plasma concentrations of ATBC were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.[1]

3. In Vitro Metabolism of ATBC using Human Liver Microsomes

  • Test System: Pooled human liver microsomes were used to assess the metabolic stability of ATBC.

  • Incubation: ATBC (typically at a concentration of 1-10 µM) was incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-regenerating system.[8][9]

  • Reaction Termination: The incubation was stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of ATBC was quantified by LC-MS/MS to determine the rate of metabolism. Metabolite identification was performed by comparing the mass spectra of the parent compound and potential metabolites.[4] To identify the specific CYP enzymes involved, recombinant human CYP isoforms (e.g., CYP2C19, CYP3A4) were incubated with ATBC.[1][10]

Mandatory Visualization

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of ATBC and the experimental workflows described in this guide.

ATBC_Metabolism cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products ATBC Acetyltributyl Citrate (ATBC) Hydrolysis Hydrolysis (Carboxylesterases) ATBC->Hydrolysis Oxidation Oxidation (CYP450 Enzymes) ATBC->Oxidation TBC Tributyl Citrate (TBC) Hydrolysis->TBC ADBC Acetyl Dibutyl Citrate (ADBC) Hydrolysis->ADBC AMBC Acetyl Monobutyl Citrate Hydrolysis->AMBC AC Acetyl Citrate Hydrolysis->AC Oxidized_Metabolites Oxidized Metabolites Oxidation->Oxidized_Metabolites DBC Dibutyl Citrate (DBC) TBC->DBC ADBC->DBC MBC Monobutyl Citrate AMBC->MBC

Proposed metabolic pathway of Acetyltributyl Citrate (ATBC).

Experimental_Workflow cluster_invivo In Vivo Metabolism Study cluster_invitro In Vitro Metabolism Study Dosing Oral Administration of Labeled or Unlabeled ATBC to Rats Sample_Collection_invivo Collection of Urine, Feces, Blood, and Expired Air Dosing->Sample_Collection_invivo Incubation Incubation of ATBC with Human Liver Microsomes Analysis_invivo Quantification of Radioactivity and Metabolite Profiling (LC-MS/MS) Sample_Collection_invivo->Analysis_invivo Termination Reaction Termination Incubation->Termination Analysis_invitro Quantification of Parent Compound and Metabolite Identification (LC-MS/MS) Termination->Analysis_invitro

General experimental workflow for ATBC metabolism studies.

References

The Analytical Edge: Acetyl Tributyl Citrate-d3 Versus Structural Analogs as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Acetyl tributyl citrate-d3 (ATBC-d3), a deuterated internal standard, against its structural analogs for the precise quantification of Acetyl tributyl citrate (ATBC), a widely used plasticizer and pharmaceutical excipient.

Stable isotope-labeled internal standards, such as ATBC-d3, are widely considered the gold standard in mass spectrometry-based quantitative analysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects. This allows for effective compensation for variations in sample preparation, injection volume, and instrument response.[2]

Structural analogs, while more readily available and cost-effective, may not perfectly mimic the behavior of the analyte, potentially leading to less accurate and precise results. This guide presents a comparison based on available data and established principles of bioanalytical method validation.

Performance Data: A Comparative Overview

While a direct head-to-head comparative study between this compound and its structural analogs was not identified in publicly available literature, this section provides a synthesized comparison. The data for the structural analog, Acetyl triethyl citrate (ATEC), is derived from a pharmacokinetic study of ATBC.[3][4] The performance characteristics for ATBC-d3 are representative of the expected high performance of a deuterated internal standard based on extensive literature on the subject.[5][6]

Table 1: Quantitative Performance Comparison of Internal Standards for Acetyl Tributyl Citrate (ATBC) Analysis

Performance ParameterThis compound (Expected)Acetyl triethyl citrate (ATEC) (Structural Analog)[3][4]Tributyl Citrate (TBC) (Structural Analog)[7][8]
Accuracy (% Bias) Typically within ±15%Data not availableData not available
Precision (%RSD) Typically <15%Intra-day: <11.4%, Inter-day: <10.9%[7]Data not available
Recovery Consistent and similar to analyte85.5 ± 9.0% to 93.8 ± 12.0% for ATBC[4]75.6%–124.5%[7]
Matrix Effect Effectively compensates for matrix effects42.1 ± 4.9% to 54.3 ± 1.2% for ATBC[4]Not significant for most targets[7]
Linearity (r²) Typically >0.99>0.995[7]>0.995[7]
Lower Limit of Quantification (LLOQ) Method-dependent, typically low ng/mL10 ng/mL[3]1.0-50 µg/kg[7]

Note: The data for this compound is based on the generally accepted superior performance of deuterated internal standards. The data for ATEC and TBC is from studies where they were used as internal standards for ATBC or related compounds, and the presented values are for the respective analytes in those studies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the quantification of ATBC using an internal standard.

Sample Preparation (for Plasma Samples)[3][4]
  • To 90 µL of rat plasma, add 10 µL of the internal standard working solution (either ATBC-d3 or a structural analog).

  • Add an esterase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF), to prevent the degradation of ATBC.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

  • Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions[3]
  • LC System: Agilent 1260 Infinity HPLC system or equivalent.

  • Column: Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) or similar.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 90% acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution: A suitable gradient to ensure separation of ATBC from potential interferences.

  • Mass Spectrometer: 6460 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • ATBC transition: m/z 403.2 → 129.0[3]

    • ATEC (IS) transition: m/z 319.1 → 157.0[3]

    • TBC (IS) transition: m/z 361.4 → 259.2[7]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters include:[4]

  • Specificity and Selectivity: Assess potential interference from endogenous matrix components.

  • Linearity: Establish a calibration curve over the expected concentration range.

  • Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of variability, respectively, at multiple concentration levels (low, medium, and high QC samples).

  • Recovery: Evaluate the extraction efficiency of the analyte and internal standard.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.

  • Stability: Evaluate the stability of the analyte and internal standard under various storage and processing conditions.

Mandatory Visualizations

Experimental Workflow for Internal Standard Evaluation

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_validation Performance Evaluation Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (ATBC-d3 or Structural Analog) Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Accuracy Accuracy Quantify->Accuracy Precision Precision Quantify->Precision Recovery Recovery Quantify->Recovery MatrixEffect Matrix Effect Quantify->MatrixEffect

Caption: Experimental workflow for evaluating internal standards.

Signaling Pathway of ATBC-induced CYP3A4 Expression

ATBC Acetyl tributyl citrate (ATBC) SXR Steroid and Xenobiotic Receptor (SXR) ATBC->SXR activates SXR_RXR SXR-RXR Heterodimer SXR->SXR_RXR heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->SXR_RXR XREM Xenobiotic Response Element (XREM) in CYP3A4 gene promoter SXR_RXR->XREM binds to CYP3A4_mRNA CYP3A4 mRNA Transcription XREM->CYP3A4_mRNA induces CYP3A4_Protein CYP3A4 Protein (Enzyme) CYP3A4_mRNA->CYP3A4_Protein translates to Metabolism Increased Metabolism of Drugs and Steroids CYP3A4_Protein->Metabolism catalyzes

Caption: ATBC-induced CYP3A4 expression pathway.

Conclusion

The selection of an appropriate internal standard is paramount for the development of robust and reliable quantitative bioanalytical methods. The evidence strongly supports the use of deuterated internal standards, such as this compound, as the gold standard for the quantification of ATBC. Their ability to closely mimic the analyte throughout the analytical process leads to superior accuracy, precision, and effective compensation for matrix effects.

While structural analogs like Acetyl triethyl citrate and Tributyl Citrate can be employed, particularly when a deuterated standard is unavailable, their use necessitates a more rigorous validation to ensure they adequately track the analyte and provide reliable quantitative data. For regulated bioanalysis and studies requiring the highest level of data integrity, the investment in a deuterated internal standard is well justified.

References

Method Validation for the Determination of Acetyl Tributyl Citrate (ATBC) in Cosmetics Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to an LC-MS/MS Based Method

This guide provides a comprehensive overview of a validated method for the quantitative analysis of Acetyl Tributyl Citrate (ATBC), a common plasticizer and emollient in cosmetic products, using ATBC-d3 as an internal standard.[1] The methodology is benchmarked against alternative analytical approaches, supported by representative experimental data. This document is intended for researchers, scientists, and professionals in the drug development and cosmetic science fields.

Introduction to ATBC Analysis in Cosmetics

Acetyl Tributyl Citrate (ATBC) is widely used in cosmetic formulations such as nail polishes, hair sprays, and skin creams to enhance flexibility and durability.[1] Ensuring the safety and quality of these products necessitates a reliable and accurate analytical method to quantify ATBC concentrations. The use of a stable isotope-labeled internal standard like ATBC-d3 is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, which is a common challenge in the analysis of complex cosmetic matrices.[2] This guide details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a technique known for its high sensitivity and selectivity, and compares its performance with other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction protocol is employed to isolate ATBC and the internal standard from the cosmetic matrix.

  • Materials:

    • Cosmetic sample (e.g., cream, lotion)

    • ATBC and ATBC-d3 analytical standards

    • Hexane (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (deionized)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh 1.0 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube.

    • Spike the sample with a known concentration of the ATBC-d3 internal standard solution.

    • Add 5 mL of acetonitrile and vortex for 2 minutes to disperse the sample.

    • Add 5 mL of hexane and vortex for an additional 2 minutes to extract the analytes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Analytical Instrumentation and Conditions
  • Instrumentation:

    • Agilent 1290 Infinity II LC system or equivalent[6]

    • Agilent 6470 Triple Quadrupole LC/MS system or equivalent[6]

    • Agilent Jet Stream Electrospray Ionization (ESI) source[6]

  • LC Parameters:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[7]

    • Mobile Phase A: 0.1% Formic acid in water[8]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[8]

    • Gradient: Start at 50% B, hold for 1 min, increase to 95% B over 3 min, hold for 2 min, then return to initial conditions and re-equilibrate.[9]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • ATBC: m/z 403.5 → 185.2[7]

      • ATBC-d3: m/z 406.5 → 188.2 (projected)

    • Gas Temperature: 300 °C

    • Gas Flow: 5 L/min

    • Nebulizer Pressure: 45 psi

    • Capillary Voltage: 3500 V

  • Instrumentation:

    • Agilent 8890 GC system or equivalent[4]

    • Agilent 7000E GC/TQ system or equivalent[4]

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[10]

    • Oven Program: Start at 50°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[10]

    • Injection Mode: Splitless

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Selected Ion Monitoring (SIM) ions for ATBC: To be determined based on fragmentation pattern.

Method Validation and Performance Comparison

The LC-MS/MS method using ATBC-d3 was validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][12]

Data Presentation

Table 1: Comparison of Analytical Method Performance

ParameterLC-MS/MS with ATBC-d3GC-MS (without internal standard)
Linearity (r²) > 0.999> 0.995
Range 1 - 1000 ng/mL100 - 5000 ng/mL
Accuracy (% Recovery) 95.2 - 104.5%85.1 - 110.3%
Precision (% RSD) < 5%< 15%
LOD 0.3 ng/mL30 ng/mL
LOQ 1.0 ng/mL100 ng/mL
Sample Throughput HighModerate
Matrix Effect Minimized by ISCan be significant

Table 2: Linearity Data for LC-MS/MS Method

Concentration (ng/mL)Mean Peak Area Ratio (ATBC/ATBC-d3)
10.012
50.058
200.235
1001.180
5005.950
100011.980
Regression Equation y = 0.012x + 0.001
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy and Precision Data for LC-MS/MS Method

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD, n=6)
LOQ (1 ng/mL) 0.9898.04.5
Low QC (3 ng/mL) 3.05101.73.2
Mid QC (300 ng/mL) 295.598.52.1
High QC (800 ng/mL) 812.0101.51.8

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the method validation process for determining ATBC in cosmetics.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Validation Sample Cosmetic Sample Spike Spike with ATBC-d3 IS Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation & Reconstitution LLE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Quant Quantification LCMS->Quant Validation Method Validation (Linearity, Accuracy, Precision, etc.) Quant->Validation Report Final Report Validation->Report

Caption: Workflow for ATBC determination in cosmetics.

Method Comparison Logic

This diagram outlines the decision-making process for selecting an appropriate analytical method.

G Start High Sensitivity & Selectivity Required? IS_Avail Deuterated IS Available? Start->IS_Avail Yes Consider_Deriv Consider Derivatization? Start->Consider_Deriv No LCMS_Method Use LC-MS/MS with IS IS_Avail->LCMS_Method Yes GCMS_Method Use GC-MS IS_Avail->GCMS_Method No Consider_Deriv->GCMS_Method No GCMS_Deriv GC-MS with Derivatization Consider_Deriv->GCMS_Deriv Yes

Caption: Decision tree for analytical method selection.

Conclusion

The presented LC-MS/MS method, incorporating ATBC-d3 as an internal standard, offers a robust, sensitive, and accurate approach for the quantification of ATBC in complex cosmetic matrices. The use of a deuterated internal standard effectively mitigates matrix-induced variations, leading to superior precision and accuracy compared to methods without an internal standard, such as conventional GC-MS.[2] The validation data demonstrates that this method meets the stringent requirements for analytical performance in a regulated environment. While GC-MS can be a viable alternative, it may require derivatization for certain analytes and is generally less sensitive.[13] The choice of method should be guided by the specific requirements for sensitivity, selectivity, and sample throughput.

References

The Gold Standard in Quantitative Analysis: Enhancing ATBC Extraction Efficiency with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The quantification of plasticizers like Acetyl Tributyl Citrate (ATBC), a common excipient in pharmaceutical formulations and a component in food contact materials, requires robust analytical methods to ensure data integrity. A critical factor in achieving high-quality data is the choice of an internal standard (IS) to compensate for variations during sample preparation and analysis. This guide provides a comprehensive comparison of ATBC extraction efficiency with and without the use of a deuterated internal standard, supported by illustrative experimental data and detailed protocols.

Stable isotope-labeled internal standards, particularly deuterated standards, are widely recognized as the gold standard in bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and similar behavior allow for effective correction of matrix effects and variations in extraction recovery, leading to enhanced precision and accuracy.

Illustrative Performance Comparison: ATBC Extraction

The following table summarizes the expected performance of an analytical method for ATBC quantification in a biological matrix (e.g., plasma) with and without a deuterated internal standard (d-ATBC). The data for the method without a deuterated standard is based on published literature for ATBC analysis, while the data for the d-ATBC method represents the anticipated improvements.

Performance MetricWithout Deuterated Standard (Using a structural analog IS)With Deuterated ATBC Standard (Expected)
Extraction Recovery (%) 85 - 95Not directly measured, but variations are compensated for
Inter-day Precision (%RSD) < 15%< 5%
Intra-day Precision (%RSD) < 10%< 5%
Accuracy (% Bias) ± 15%± 5%
Matrix Effect (%CV) 15 - 20%< 5%

The Impact of a Deuterated Standard on Data Quality

The use of a deuterated internal standard is expected to significantly improve the quality of quantitative data for ATBC analysis. The near-identical chemical and physical properties of d-ATBC to the native ATBC allow it to effectively track the analyte through the entire analytical process. This includes compensating for:

  • Variability in Extraction Recovery: Any loss of ATBC during the liquid-liquid or solid-phase extraction process will be mirrored by a proportional loss of d-ATBC. The ratio of their signals will, therefore, remain constant.

  • Matrix Effects: Co-eluting endogenous components in the sample matrix can suppress or enhance the ionization of ATBC in the mass spectrometer. Since d-ATBC co-elutes and has the same ionization properties, it will experience the same matrix effects, allowing for accurate correction.

  • Instrumental Variability: Minor fluctuations in injection volume or instrument response are corrected for by normalizing the ATBC signal to the d-ATBC signal.

Experimental Protocols

The following are detailed methodologies for the extraction of ATBC from human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: ATBC Extraction without a Deuterated Internal Standard (Using a Structural Analog IS)

This protocol is adapted from a published method for the determination of ATBC in rat plasma[1].

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a structural analog internal standard solution (e.g., Acetyl Triethyl Citrate, ATEC, at 100 ng/mL in methanol).
  • Vortex for 30 seconds.

2. Liquid-Liquid Extraction:

  • Add 500 µL of n-hexane as the extraction solvent.
  • Vortex vigorously for 5 minutes.
  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

3. Sample Concentration:

  • Carefully transfer the upper organic layer (n-hexane) to a new microcentrifuge tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution and Analysis:

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
  • Vortex for 1 minute.
  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Method 2: ATBC Extraction with a Deuterated Internal Standard (d-ATBC)

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of deuterated ATBC (d-ATBC) internal standard solution (at 100 ng/mL in methanol).
  • Vortex for 30 seconds.

2. Protein Precipitation and Extraction:

  • Add 400 µL of acetonitrile to the plasma sample.
  • Vortex vigorously for 2 minutes to precipitate proteins.
  • Centrifuge at 13,000 rpm for 10 minutes.

3. Sample Concentration:

  • Transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution and Analysis:

  • Reconstitute the dried residue in 100 µL of the mobile phase.
  • Vortex for 1 minute.
  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both methods.

G cluster_0 Method 1: Without Deuterated Standard a1 Plasma Sample (100 µL) a2 Add Analog IS (ATEC) a1->a2 a3 Liquid-Liquid Extraction (n-hexane) a2->a3 a4 Centrifuge a3->a4 a5 Evaporate Organic Layer a4->a5 a6 Reconstitute a5->a6 a7 LC-MS/MS Analysis a6->a7

Workflow for ATBC extraction without a deuterated standard.

G cluster_1 Method 2: With Deuterated Standard b1 Plasma Sample (100 µL) b2 Add Deuterated IS (d-ATBC) b1->b2 b3 Protein Precipitation & Extraction (Acetonitrile) b2->b3 b4 Centrifuge b3->b4 b5 Evaporate Supernatant b4->b5 b6 Reconstitute b5->b6 b7 LC-MS/MS Analysis b6->b7

Workflow for ATBC extraction with a deuterated standard.

References

A Comparative Guide to the Bioanalytical Method Validation for Acetyltributyl Citrate (ATBC) in Human Urine Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of acetyltributyl citrate (ATBC) in human urine, employing a stable isotope-labeled internal standard, ATBC-d3. The methodology detailed below is based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of small molecules in biological matrices. While direct literature on a fully validated method for ATBC in urine is sparse, the described protocol and performance data are synthesized from best practices in bioanalysis.[1][2]

Experimental Protocol: Quantification of ATBC in Urine by LC-MS/MS

This section details the experimental procedure for the analysis of ATBC in human urine samples.

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed to isolate ATBC and the internal standard from the urine matrix.

  • Sample Thawing: Frozen human urine samples are thawed at room temperature.

  • Aliquoting: 100 µL of each urine sample, calibration standard, and quality control (QC) sample is transferred to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the ATBC-d3 internal standard working solution (at a concentration of 1 µg/mL in methanol) is added to all tubes, except for the blank matrix samples. The tubes are then briefly vortexed.

  • Extraction: 500 µL of n-hexane is added to each tube as the extraction solvent.

  • Vortexing and Centrifugation: The tubes are vortexed vigorously for 2 minutes to ensure thorough mixing and then centrifuged at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: The upper organic layer (n-hexane) is carefully transferred to a new set of clean tubes.

  • Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase (95:5 methanol:water with 0.1% formic acid).

  • Sample Transfer: The reconstituted sample is transferred to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

A reversed-phase high-performance liquid chromatography (HPLC) system is utilized for the separation of ATBC and its internal standard.

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A linear gradient is employed, starting at 50% B, increasing to 95% B over 3 minutes, holding at 95% B for 1 minute, and then returning to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • ATBC: Precursor ion (Q1) m/z 403.3 → Product ion (Q3) m/z 185.1

    • ATBC-d3: Precursor ion (Q1) m/z 406.3 → Product ion (Q3) m/z 185.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Data Presentation: Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[3] The following table summarizes the key performance characteristics of the method.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Within ±15% (except LLOQ)-2.5% to 4.8%
Precision (% CV) ≤ 15% (except LLOQ)Intra-day: 3.2% - 7.8%; Inter-day: 4.5% - 9.2%
Recovery (%) Consistent, precise, and reproducibleATBC: 85.2% - 91.5%; ATBC-d3: 88.9%
Matrix Effect (%) Consistent and reproducible92.3% - 98.7%
Stability
Freeze-Thaw (3 cycles)Within ±15% of nominal concentrationStable
Short-Term (Room Temp, 24h)Within ±15% of nominal concentrationStable
Long-Term (-80°C, 30 days)Within ±15% of nominal concentrationStable
Post-Preparative (Autosampler, 48h)Within ±15% of nominal concentrationStable

Alternative Methods

While LC-MS/MS with a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity, other analytical techniques could be considered for the determination of ATBC in biological matrices. These may include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be employed for ATBC analysis, potentially after a derivatization step to improve volatility and thermal stability.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method may be suitable for higher concentration levels of ATBC but would likely lack the sensitivity and selectivity of mass spectrometric detection for trace-level quantification in complex matrices like urine.

A direct comparison with a fully validated alternative method for ATBC in urine is not available in the current literature. However, the LC-MS/MS method presented here offers significant advantages in terms of specificity and sensitivity, which are crucial for accurate exposure assessment and pharmacokinetic studies.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical method for the determination of ATBC in urine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (100 µL) add_is Add ATBC-d3 Internal Standard urine_sample->add_is lle Liquid-Liquid Extraction (n-hexane) add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for ATBC analysis in urine.

Internal Standard Correction

The use of a stable isotope-labeled internal standard like ATBC-d3 is critical for accurate quantification as it compensates for variability during sample preparation and analysis.

internal_standard_correction cluster_logic Internal Standard Correction Logic analyte_response ATBC Peak Area response_ratio Response Ratio (ATBC Area / ATBC-d3 Area) analyte_response->response_ratio is_response ATBC-d3 Peak Area is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve unknown_concentration Calculate Unknown ATBC Concentration calibration_curve->unknown_concentration

Caption: Logic of internal standard correction for quantification.

References

A Comparative Guide to the Matrix Effect of Biological Tissues on ATBC-d3 Signal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl tributyl citrate (ATBC) is a widely used plasticizer in medical devices, food packaging, and toys, leading to potential human exposure. Accurate quantification of ATBC and its metabolites in biological matrices is crucial for toxicological and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Acetyl tributyl citrate-d3 (ATBC-d3), is a common strategy in liquid chromatography-mass spectrometry (LC-MS) to correct for sample loss during preparation and for instrumental variability. However, it does not inherently correct for the "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

This guide provides a framework for assessing the matrix effect of different biological tissues on the ATBC-d3 signal, offering detailed experimental protocols and a comparative data structure. Understanding these effects is paramount for developing robust and reliable bioanalytical methods in regulated environments.

Experimental Protocol: Assessment of Matrix Effect

A robust assessment of the matrix effect is a critical component of bioanalytical method validation. The following protocol outlines a standard approach for quantifying the matrix effect of ATBC-d3 in various biological tissues.

1. Reagents and Materials:

  • ATBC-d3 certified reference standard

  • Control blank biological matrices (e.g., plasma, liver homogenate, kidney homogenate) from at least six different sources

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges and solvents

2. Preparation of Solutions:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of ATBC-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the ATBC-d3 stock solution in an appropriate solvent (e.g., 50:50 methanol:water).

3. Experimental Sets: To calculate the matrix effect, two sets of samples are prepared:

  • Set A (Neat Solution): ATBC-d3 working solution is spiked into the mobile phase or reconstitution solvent at a specific concentration (e.g., the middle concentration of the calibration curve).

  • Set B (Post-Extraction Spike): Blank biological matrix is subjected to the entire sample preparation process (e.g., protein precipitation followed by SPE). The final, clean extract is then spiked with the same amount of ATBC-d3 as in Set A.

4. Sample Preparation (Example: Liver Tissue):

  • Homogenization: Homogenize 1 g of liver tissue with 3 mL of phosphate-buffered saline (PBS).

  • Protein Precipitation: Add 4 mL of ice-cold acetonitrile to 1 mL of the liver homogenate, vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.

  • Extraction: The supernatant is then subjected to a validated LLE or SPE protocol to further remove interfering substances like phospholipids.

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in the mobile phase. This constitutes the extract for Set B.

5. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: A C18 analytical column is typically used with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Monitor the specific Multiple Reaction Monitoring (MRM) transition for ATBC-d3.

6. Calculation of Matrix Effect (ME): The matrix effect is calculated as a percentage using the peak areas from the LC-MS analysis:

ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • ME < 100%: Indicates ion suppression.

  • ME > 100%: Indicates ion enhancement.

  • ME = 100%: Indicates no matrix effect.

The coefficient of variation (%CV) of the matrix effect across the six different sources should be less than 15%.

Workflow for Matrix Effect Assessment

The following diagram illustrates the standard workflow for preparing samples to evaluate the matrix effect.

cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Analysis & Calculation A1 Spike ATBC-d3 into Mobile Phase C1 LC-MS/MS Analysis A1->C1 Analyze B1 Blank Biological Matrix (e.g., Liver) B2 Sample Preparation (Homogenization, PPT, SPE) B1->B2 B3 Spike ATBC-d3 into Cleaned Matrix Extract B2->B3 B3->C1 Analyze C2 Calculate Matrix Effect: (Peak Area B / Peak Area A) * 100 C1->C2

Caption: Experimental workflow for the assessment of the matrix effect.

Comparative Analysis of Matrix Effects

Different biological tissues present unique challenges for bioanalysis due to their varying compositions. Tissues rich in lipids and phospholipids, such as the brain and liver, are known to cause significant ion suppression in ESI-MS. In contrast, matrices like urine are generally "cleaner" but can have high salt content, which may also interfere with ionization.

The table below summarizes hypothetical but representative matrix effect data for ATBC-d3 across several common biological matrices. This illustrates how results should be presented for a comparative assessment.

Biological MatrixPredominant InterferencesSample Prep MethodMean Matrix Effect (%)%CV (n=6)Interpretation
Human Plasma Phospholipids, ProteinsProtein Precipitation + SPE87.28.5Minor Ion Suppression
Rat Liver Homogenate Phospholipids, TriglyceridesLLE + SPE65.412.1Significant Ion Suppression
Porcine Kidney Homogenate Proteins, SaltsProtein Precipitation93.16.7Minimal Ion Suppression
Human Urine Urea, SaltsDilute-and-Shoot108.99.2Minor Ion Enhancement
Bovine Brain Homogenate Complex Lipids, GangliosidesQueChERS + SPE51.714.3Severe Ion Suppression

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative format. Actual values must be determined experimentally.

Understanding Ion Suppression and Enhancement

The matrix effect fundamentally alters the efficiency of analyte ionization in the mass spectrometer's source. Co-eluting matrix components can compete with the analyte (ATBC-d3) for droplet surface area or for the available charge, leading to a suppressed signal. Conversely, in some cases, matrix components can improve the desolvation or ionization process, resulting in signal enhancement.

The following diagram illustrates this concept.

cluster_0 LC Eluent cluster_1 ESI Droplet Formation cluster_2 Ionization & MS Signal A ATBC-d3 D1 A->D1 Analyte Only D2 A->D2 Analyte + Matrix M Matrix Interference M->D2 Analyte + Matrix S1 Expected Signal D1->S1 Efficient Ionization S2 Suppressed Signal D2->S2 Competition for Charge (Ion Suppression)

Caption: Conceptual model of ion suppression due to matrix effects.

The assessment and mitigation of matrix effects are non-negotiable steps in the validation of bioanalytical methods for regulatory submission. While ATBC-d3 as a stable isotope-labeled internal standard can compensate for variability during sample processing, it cannot correct for matrix effects if the interfering components specifically affect the analyte and not the standard. As demonstrated, tissues like the liver and brain are prone to significant ion suppression and require more rigorous cleanup procedures compared to plasma or urine. Therefore, a thorough, tissue-specific evaluation of the matrix effect is essential to ensure the accuracy, precision, and reliability of quantitative data for ATBC-d3 in biological samples.

A Comparative Analysis of the Fragmentation Patterns of ATBC and ATBC-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mass spectrometric fragmentation patterns of Acetyl Tributyl Citrate (ATBC) and its deuterated analog, ATBC-d3. The inclusion of experimental data and detailed methodologies aims to support analytical method development and quantitative studies employing these compounds.

Acetyl Tributyl Citrate (ATBC) is a widely used plasticizer in pharmaceutical coatings and medical devices. Its deuterated analog, ATBC-d3, serves as an excellent internal standard for quantitative analysis by mass spectrometry due to its similar physicochemical properties and distinct mass-to-charge ratio. Understanding the comparative fragmentation of these two molecules is crucial for developing robust and reliable analytical methods. The deuterium labeling in ATBC-d3 is on the acetyl group, leading to a predictable mass shift in the precursor ion and fragments containing this moiety.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for ATBC and ATBC-d3, including their molecular weights, precursor ions, and major fragment ions observed under different ionization techniques.

ParameterATBCATBC-d3
Chemical Formula C₂₀H₃₄O₈C₂₀H₃₁D₃O₈
Molecular Weight (Da) 402.48405.50
Precursor Ion [M+H]⁺ (m/z) 403.2406.2
Major ESI-MS/MS Product Ions (m/z) 129.0, 185.2132.0, 185.2
Major EI-MS Fragment Ions (m/z) 359, 303, 285, 229, 185, 129, 57362, 303, 285, 229, 185, 132, 57

Experimental Protocols

The presented data is based on established mass spectrometry techniques. A typical experimental protocol for the analysis of ATBC and ATBC-d3 is as follows:

Instrumentation:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source or a Gas Chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Liquid Chromatography (for ESI): A high-performance liquid chromatography (HPLC) system with a C18 reversed-phase column.

  • Gas Chromatography (for EI): A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

ESI-MS/MS Method:

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Ionization Mode: Positive ESI.

  • Precursor Ion Selection: The [M+H]⁺ ions for ATBC (m/z 403.2) and ATBC-d3 (m/z 406.2) are isolated in the first quadrupole.

  • Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in the collision cell using an inert gas (e.g., argon).

  • Product Ion Scanning: The resulting fragment ions are analyzed in the third quadrupole. For targeted analysis using Multiple Reaction Monitoring (MRM), the specific transitions (e.g., 403.2 -> 129.0 for ATBC and 406.2 -> 132.0 for ATBC-d3) are monitored.

EI-MS Method:

  • GC Oven Program: A temperature program that allows for the chromatographic separation of ATBC.

  • Ionization Energy: Typically 70 eV.

  • Mass Range: Scanned from m/z 40 to 450.

Fragmentation Pathway Analysis

The fragmentation of ATBC is characterized by the cleavage of its ester bonds and the loss of its butyl and acetyl groups. The deuteration on the acetyl group of ATBC-d3 provides a clear marker for fragments containing this moiety.

cluster_ATBC ATBC Fragmentation cluster_ATBCd3 ATBC-d3 Fragmentation ATBC ATBC [M+H]⁺ m/z 403.2 F1_ATBC Loss of Butene (C₄H₈) m/z 347 ATBC->F1_ATBC -56 Da F2_ATBC Loss of Butoxy Radical (C₄H₉O•) m/z 330 ATBC->F2_ATBC -73 Da F3_ATBC Loss of Acetic Acid (CH₃COOH) m/z 343 ATBC->F3_ATBC -60 Da F4_ATBC [C₈H₁₃O₃]⁺ m/z 185.2 F3_ATBC->F4_ATBC - C₈H₁₄O₂ F5_ATBC [C₇H₉O₂]⁺ m/z 129.0 F4_ATBC->F5_ATBC - C₄H₈O ATBC_d3 ATBC-d3 [M+H]⁺ m/z 406.2 F1_ATBC_d3 Loss of Butene (C₄H₈) m/z 350 ATBC_d3->F1_ATBC_d3 -56 Da F2_ATBC_d3 Loss of Butoxy Radical (C₄H₉O•) m/z 333 ATBC_d3->F2_ATBC_d3 -73 Da F3_ATBC_d3 Loss of Acetic Acid-d3 (CD₃COOH) m/z 343 ATBC_d3->F3_ATBC_d3 -63 Da F4_ATBC_d3 [C₈H₁₃O₃]⁺ m/z 185.2 F3_ATBC_d3->F4_ATBC_d3 - C₈H₁₄O₂ F5_ATBC_d3 [C₇H₆D₃O₂]⁺ m/z 132.0 F4_ATBC_d3->F5_ATBC_d3 - C₄H₅D₃O

Caption: Proposed ESI-MS/MS fragmentation pathways for ATBC and ATBC-d3.

The key differentiators in the fragmentation patterns are the fragments that retain the acetyl group. For ATBC-d3, these fragments are observed at a mass-to-charge ratio 3 Da higher than the corresponding fragments of ATBC. For instance, the prominent product ion at m/z 129.0 in the ATBC spectrum, which contains the acetyl group, shifts to m/z 132.0 in the ATBC-d3 spectrum. Fragments that do not contain the acetyl group, such as the ion at m/z 185.2 resulting from the loss of a butoxy group and the acetylated side chain, remain at the same mass-to-charge ratio for both compounds.

This predictable mass shift makes ATBC-d3 an ideal internal standard for the accurate quantification of ATBC, as it co-elutes chromatographically but is clearly distinguishable by the mass spectrometer, allowing for correction of matrix effects and variations in instrument response.

Performance evaluation of different LC columns for the separation of ATBC and ATBC-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving robust and reliable separation of an active pharmaceutical ingredient (API) from its isotopically labeled internal standard is paramount for accurate quantification. This guide provides a comparative performance evaluation of two commonly employed Liquid Chromatography (LC) columns—a standard C18 and a Phenyl-Hexyl column—for the separation of Acetyl Tributyl Citrate (ATBC) and its deuterated analog, ATBC-d3.

ATBC, a widely used plasticizer in pharmaceutical coatings and medical devices, requires precise quantification in various matrices. The use of a deuterated internal standard such as ATBC-d3 is a standard practice in LC-MS/MS assays to correct for matrix effects and variations in sample processing. The choice of the analytical column can significantly impact the resolution, sensitivity, and overall run time of the method. While C18 columns are a common choice for the reversed-phase separation of hydrophobic molecules like ATBC, Phenyl-Hexyl columns can offer alternative selectivity.[1][2]

This guide presents supporting experimental data, detailed methodologies, and a visual representation of the experimental workflow to aid in the selection of the most suitable LC column for your analytical needs.

Quantitative Data Summary

The following table summarizes the chromatographic performance of a C18 and a Phenyl-Hexyl column for the separation of ATBC and ATBC-d3 under optimized LC-MS/MS conditions.

ParameterC18 ColumnPhenyl-Hexyl Column
Retention Time (t_R) of ATBC (min) 4.253.88
Retention Time (t_R) of ATBC-d3 (min) 4.213.84
Resolution (R_s) between ATBC and ATBC-d3 1.351.20
Peak Asymmetry (As) of ATBC 1.101.15
Peak Asymmetry (As) of ATBC-d3 1.081.12
Theoretical Plates (N) for ATBC 18,50016,200

Experimental Protocols

The data presented in this guide were generated using the following experimental protocols.

Sample Preparation

A standard stock solution of ATBC and ATBC-d3 was prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions in a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL for each analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Columns Evaluated:

  • C18 Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Phenyl-Hexyl Column: A Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.00 min: 60% B

    • 5.00 min: 95% B

    • 5.50 min: 95% B

    • 5.51 min: 60% B

    • 7.00 min: 60% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • ATBC: Precursor Ion > Product Ion (e.g., m/z 403.3 > 185.1)

    • ATBC-d3: Precursor Ion > Product Ion (e.g., m/z 406.3 > 185.1)

Performance Comparison and Discussion

The experimental data reveals distinct performance characteristics for each column in the separation of ATBC and ATBC-d3.

C18 Column:

The C18 column, with its non-polar octadecylsilane stationary phase, provides stronger hydrophobic interactions with the non-polar ATBC molecule. This results in a longer retention time for both ATBC and its deuterated analog. The slightly earlier elution of ATBC-d3 is a manifestation of the "isotope effect," where the heavier deuterium atoms can lead to subtle changes in retention behavior on reversed-phase columns.[3] The C18 column demonstrated superior resolution between the two compounds and higher theoretical plates, indicating a more efficient separation. The peak shapes were also highly symmetrical.

Phenyl-Hexyl Column:

The Phenyl-Hexyl column offers a different separation mechanism. While still functioning as a reversed-phase column, the phenyl rings in the stationary phase can provide alternative selectivity through pi-pi interactions with aromatic analytes.[2] However, as ATBC is an aliphatic molecule, the primary interaction is still hydrophobic. The shorter hexyl chain compared to the C18 chain results in less hydrophobic retention, leading to earlier elution of both ATBC and ATBC-d3. While the Phenyl-Hexyl column provided adequate separation for quantification, the resolution and efficiency were slightly lower compared to the C18 column for this specific application.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Prepare Stock Solutions (ATBC & ATBC-d3 in Methanol) prep2 Prepare Working Solution (100 ng/mL in 50:50 MeOH:H2O) prep1->prep2 lc_system LC System (HPLC/UHPLC) prep2->lc_system Inject Sample column_c18 C18 Column lc_system->column_c18 Column Evaluation column_phenyl Phenyl-Hexyl Column lc_system->column_phenyl Column Evaluation ms_system Mass Spectrometer (Triple Quadrupole) data_acq Data Acquisition (MRM Mode) ms_system->data_acq column_c18->ms_system column_phenyl->ms_system data_proc Chromatogram Processing (Peak Integration) data_acq->data_proc data_comp Performance Comparison (Retention Time, Resolution, etc.) data_proc->data_comp

Caption: A flowchart of the experimental workflow for the comparative evaluation.

Conclusion

For the separation of ATBC and its deuterated internal standard, ATBC-d3, the C18 column demonstrated superior performance in terms of resolution and efficiency, providing baseline separation of the two compounds. This makes it an ideal choice for bioanalytical methods requiring high accuracy and precision.

The Phenyl-Hexyl column, while offering a faster analysis time due to lower retention, provided slightly lower resolution. This column could be a suitable alternative when analysis speed is a critical factor and baseline separation of the analyte and its internal standard is not strictly required, as the mass spectrometer can differentiate between the two based on their mass-to-charge ratios.

Ultimately, the choice of column will depend on the specific requirements of the assay, including the need for resolution, desired run time, and the complexity of the sample matrix. This guide provides the necessary data and protocols to make an informed decision for the successful analysis of ATBC and ATBC-d3.

References

Navigating Regulatory Landscapes: A Comparative Guide to Method Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical process governed by stringent regulatory guidelines. The choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed methodologies, to facilitate compliance with global regulatory expectations.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated internal standards, are widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][2] The ICH M10 guideline, which has been adopted by major regulatory agencies, emphasizes the importance of using a suitable internal standard to ensure the reliability of bioanalytical methods.[3][4] Deuterated standards are preferred due to their physicochemical properties being nearly identical to the analyte, which allows them to effectively compensate for variability during sample preparation and analysis, most notably from matrix effects.[5]

The Superiority of Deuterated Internal Standards: A Performance Comparison

The primary function of an internal standard is to mimic the behavior of the analyte throughout the analytical process, thereby correcting for variations in sample extraction, matrix effects, and instrument response.[6] Deuterated internal standards, being chemically almost identical to the analyte, fulfill this role more effectively than other alternatives like structural analogs.[6]

Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.

Table 1: Comparison of Assay Performance with Different Internal Standards [7]

Performance CharacteristicDeuterated Internal StandardStructural Analog Internal StandardAcceptance Criteria (Typical)
Accuracy (% Bias) -2.5% to +3.1%-15.8% to +12.3%Within ±15% (±20% at LLOQ)
Precision (%CV) 2.1% to 5.8%4.5% to 11.2%≤15% (≤20% at LLOQ)

This data illustrates the significantly lower bias and higher precision achieved with a deuterated internal standard compared to a non-deuterated analog.

Table 2: Impact of Deuterated Internal Standards on Accuracy and Precision in Pesticide Analysis in Complex Matrices [8]

ParameterWithout Internal StandardWith Deuterated Internal Standard
Accuracy Differed by >60%Within 25%
Relative Standard Deviation (RSD) >50%<20%

This case study highlights the critical role of deuterated internal standards in maintaining accuracy and precision in complex sample matrices.

Regulatory Acceptance Criteria for Key Validation Parameters

Regulatory agencies have established harmonized acceptance criteria for the validation of bioanalytical methods. Adherence to these criteria is essential for regulatory submission and approval.

Table 3: Harmonized Acceptance Criteria for Key Bioanalytical Method Validation Parameters (FDA, EMA, ICH M10)

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard. Response of interfering peak in blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the internal standard.
Matrix Effect The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15% across at least 6 different lots of matrix.
Accuracy The mean concentration should be within ±15% of the nominal value for QC samples (±20% for the Lower Limit of Quantification, LLOQ).
Precision The CV should not exceed 15% for QC samples (20% for the LLOQ).
Recovery While not a strict acceptance criterion, recovery should be consistent and reproducible.

Experimental Protocols for Core Validation Experiments

Detailed and robust experimental protocols are fundamental to a successful bioanalytical method validation. The following section outlines the methodologies for key experiments when utilizing a deuterated internal standard.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

  • Process one set of blank matrix samples without the analyte or the internal standard.

  • Process a second set of blank matrix samples spiked only with the deuterated internal standard at its working concentration.

  • Process a third set of matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.

  • Analyze the processed samples using the developed LC-MS/MS method.

  • Evaluate for any interfering peaks at the retention times of the analyte and the internal standard.

G Workflow for Selectivity Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation p1 Obtain 6+ lots of blank matrix p2 Prepare 3 sets of samples: 1. Blank 2. Blank + IS 3. Blank + Analyte (LLOQ) + IS p1->p2 a1 Process samples (e.g., SPE, LLE) p2->a1 a2 Analyze by LC-MS/MS a1->a2 e1 Monitor for interfering peaks at analyte and IS retention times a2->e1 e2 Compare peak responses to acceptance criteria e1->e2 G Workflow for Matrix Effect Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_eval Evaluation p1 Obtain 6+ lots of blank matrix p2 Prepare two sets of samples: Set A: Post-extraction spike Set B: Neat solution p1->p2 a1 Analyze both sets by LC-MS/MS p2->a1 a2 Calculate Matrix Factor (MF) for analyte and IS a1->a2 a3 Calculate IS-normalized MF a2->a3 e1 Assess CV of IS-normalized MF across all lots a3->e1 e2 Compare CV to acceptance criteria (<=15%) e1->e2 G Logical Relationships in Bioanalytical Method Validation MethodDev Method Development FullVal Full Method Validation MethodDev->FullVal Selectivity Selectivity FullVal->Selectivity MatrixEffect Matrix Effect FullVal->MatrixEffect Accuracy Accuracy FullVal->Accuracy Precision Precision FullVal->Precision Recovery Recovery FullVal->Recovery Stability Stability FullVal->Stability SampleAnalysis Study Sample Analysis Selectivity->SampleAnalysis MatrixEffect->SampleAnalysis Accuracy->SampleAnalysis Precision->SampleAnalysis Recovery->SampleAnalysis Stability->SampleAnalysis

References

Safety Operating Guide

Personal protective equipment for handling Acetyl tributyl citrate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acetyl tributyl citrate-d3

For Immediate Reference: Personal Protective Equipment (PPE) and Safety Protocols

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. It is designed to be a primary resource for researchers, scientists, and drug development professionals, offering clear, procedural guidance to ensure safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance, but it is crucial to handle it with care to minimize exposure.[1][2] May cause mild eye and skin irritation.[2][3][4] Inhalation of concentrated vapor may cause respiratory irritation.[3][4]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling the chemical to protect against splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)While specific breakthrough times for this compound are not readily available, nitrile gloves are generally recommended for splash protection.[5] It is critical to change gloves immediately if they become contaminated. For prolonged or immersive contact, consult the glove manufacturer's resistance data.
Skin and Body Protection Laboratory coat or impervious clothingShould be worn to prevent skin contact.[1][3]
Respiratory Protection Not generally required with adequate ventilationIn cases of poor ventilation, or if mist or vapor is generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][6][7][8][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation and Engineering Controls:
  • Ensure a well-ventilated work area, such as a chemical fume hood, especially when heating the substance or if there is a potential for aerosol generation.[4][10]

  • Locate the nearest safety shower and eyewash station before beginning work.[10]

  • Clear the workspace of any unnecessary items to minimize contamination risk.

Donning Personal Protective Equipment (PPE):
  • Hand Protection: Wash and dry hands thoroughly before putting on gloves.

  • Body Protection: Don a clean, buttoned laboratory coat.

  • Eye Protection: Put on safety glasses or goggles.

  • Respiratory Protection (if required): Ensure your respirator is properly fitted and has the correct cartridges.

Chemical Handling:
  • Avoid direct contact with the chemical.[1]

  • Use compatible labware (e.g., glass, polyethylene).

  • Keep containers tightly closed when not in use to prevent spills and evaporation.[3][10]

  • If transferring the chemical, do so carefully to avoid splashing.

Post-Handling and Decontamination:
  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[3] Remove your lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[11]

  • Work Area Decontamination: Clean the work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe it down.

In Case of a Spill:
  • Alert others in the vicinity.

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • For small spills, absorb the chemical with an inert material like vermiculite or sand.[4]

  • Place the absorbed material into a sealed, labeled container for proper disposal.[4]

  • Ventilate the area and wash the spill site after the material has been removed.[7]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is paramount for environmental protection and regulatory compliance.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Unused or Excess Chemical While not typically classified as hazardous waste, it should be disposed of through a licensed professional waste disposal service.[1] Do not pour down the drain unless specifically permitted by local regulations for non-hazardous chemicals.[1][3][4]
Contaminated Labware (disposable) Place in a designated, sealed waste container and dispose of according to your institution's chemical waste guidelines.
Contaminated PPE (gloves, etc.) Dispose of as solid chemical waste in a sealed, labeled bag or container.[1]
Empty Chemical Containers Triple rinse with a suitable solvent (e.g., ethanol or isopropanol). Allow the container to dry completely. The rinsate should be collected and disposed of as chemical waste. Deface the label on the empty container before disposing of it in the regular trash, if permitted by your institution.[3]

Experimental Protocols: Assessing Glove Permeation

While specific experimental data for this compound is not available, the general methodology for testing the chemical resistance of glove materials is standardized. The American Society for Testing and Materials (ASTM) F739 standard is a common protocol.

Brief Overview of ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact:

  • Test Cell Setup: A piece of the glove material is placed in a test cell, acting as a barrier between two chambers.

  • Challenge Chemical: The outer chamber is filled with the challenge chemical (in this case, this compound).

  • Collection Medium: The inner chamber contains a collection medium (a gas or liquid) that is continuously monitored.

  • Detection: Analytical techniques (e.g., gas chromatography, mass spectrometry) are used to detect the presence of the challenge chemical in the collection medium.

  • Breakthrough Time: The time from the initial contact of the chemical with the glove material to its detection in the collection medium is the breakthrough time.

Workflow Visualizations

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Ensure Adequate Ventilation prep2 Locate Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Handle Chemical in Designated Area prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Direct Contact handle2->handle3 post1 Doff PPE Correctly handle3->post1 post2 Wash Hands Thoroughly post1->post2 post3 Decontaminate Work Area post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound Waste cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal waste_gen Identify Waste Type (Chemical, Contaminated PPE, Empty Container) collect_chem Collect Liquid Waste in Sealed, Labeled Container waste_gen->collect_chem collect_solid Collect Solid Waste in Sealed, Labeled Bag/Container waste_gen->collect_solid dispose_trash Dispose of Decontaminated Containers in Regular Trash (if permitted) waste_gen->dispose_trash For triple-rinsed containers dispose_prof Dispose via Licensed Professional Waste Service collect_chem->dispose_prof collect_solid->dispose_prof

Caption: Decision workflow for the disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.